Methyl 3-iodo-1H-indazole-7-carboxylate
Description
Properties
IUPAC Name |
methyl 3-iodo-2H-indazole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O2/c1-14-9(13)6-4-2-3-5-7(6)11-12-8(5)10/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYFLVURLOZQLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C(NN=C21)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646738 | |
| Record name | Methyl 3-iodo-2H-indazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944899-05-2 | |
| Record name | Methyl 3-iodo-2H-indazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Methyl 3-iodo-1H-indazole-7-carboxylate
CAS Number: 944899-05-2
This technical guide provides a comprehensive overview of Methyl 3-iodo-1H-indazole-7-carboxylate, a heterocyclic building block of significant interest to researchers and professionals in drug discovery and development. This document details its chemical properties, a plausible synthetic pathway with experimental protocols, and its potential applications based on the biological activities of structurally related compounds.
Chemical and Physical Properties
This compound is a substituted indazole derivative. The indazole core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. The introduction of an iodine atom at the 3-position and a methyl carboxylate group at the 7-position provides a versatile platform for further chemical modifications, making it a valuable intermediate in the synthesis of complex molecules.
| Property | Value | Source |
| CAS Number | 944899-05-2 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₉H₇IN₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 302.07 g/mol | --INVALID-LINK-- |
| Appearance | Solid (predicted) | General knowledge |
| Solubility | Soluble in organic solvents like DMF, DMSO, and chlorinated solvents (predicted) | General knowledge |
Synthesis and Experimental Protocols
A plausible synthetic route to this compound involves a two-step process starting from 7-methyl-indole. This pathway is based on established methodologies for the synthesis of indazoles from indoles and subsequent halogenation.[1][2]
Step 1: Synthesis of Methyl 1H-indazole-7-carboxylate from 7-Methyl-indole
The initial step involves the conversion of 7-methyl-indole to 7-methyl-1H-indazole-3-carboxaldehyde via nitrosation, followed by oxidation to the carboxylic acid and subsequent esterification. A more direct approach to the indazole-7-carboxylate from a suitable precursor can also be envisaged. For the purpose of this guide, a detailed protocol for the synthesis of the precursor, Methyl 1H-indazole-7-carboxylate, is outlined based on analogous transformations.[1][2]
Experimental Protocol:
-
Synthesis of 7-Methyl-1H-indazole-3-carboxaldehyde: In a round-bottom flask, a solution of sodium nitrite (e.g., 8 equivalents) in deionized water and DMF is cooled to 0 °C. To this, 2 N hydrochloric acid (e.g., 2.7 equivalents) is added slowly. A solution of 7-methyl-indole (1 equivalent) in DMF is then added dropwise over a period of 2 hours at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The product is extracted with ethyl acetate, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography.[1][2]
-
Oxidation to 7-Methyl-1H-indazole-3-carboxylic acid: The obtained aldehyde is dissolved in a mixture of tert-butanol and water. Sodium dihydrogen phosphate and 2-methyl-2-butene are added. A solution of sodium chlorite in water is then added dropwise. The reaction is monitored by TLC. Upon completion, the reaction is quenched, and the carboxylic acid is precipitated by acidification, filtered, and dried.[1]
-
Esterification to Methyl 1H-indazole-7-carboxylate: The carboxylic acid is dissolved in methanol, and a catalytic amount of strong acid (e.g., sulfuric acid) is added. The mixture is refluxed until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is neutralized and extracted to yield the methyl ester.
Step 2: Iodination of Methyl 1H-indazole-7-carboxylate
The final step is the regioselective iodination at the 3-position of the indazole ring. This is a common transformation for indazoles and is typically achieved using molecular iodine in the presence of a base.[3]
Experimental Protocol:
-
To a solution of Methyl 1H-indazole-7-carboxylate (1 equivalent) in DMF, potassium hydroxide (e.g., 2 equivalents) is added, and the mixture is stirred.
-
A solution of iodine (e.g., 1.5 equivalents) in DMF is then added dropwise at room temperature.
-
The reaction is stirred for several hours until completion (monitored by TLC).
-
The reaction mixture is then poured into an aqueous solution of sodium thiosulfate to quench the excess iodine.
-
The precipitated product, this compound, is collected by filtration, washed with water, and dried.
Caption: Synthetic workflow for this compound.
Spectroscopic Data (Predicted)
| Technique | Expected Data |
| ¹H NMR | Aromatic protons on the indazole ring, a singlet for the methyl ester protons (~3.9 ppm), and a broad singlet for the N-H proton. |
| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon of the ester (~160-170 ppm), and the methyl carbon of the ester (~52 ppm). The carbon bearing the iodine (C3) will be significantly shifted. |
| Mass Spec (ESI-MS) | [M+H]⁺ at m/z 303.96, [M+Na]⁺ at m/z 325.94. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching of the ester (~1700 cm⁻¹), and aromatic C-H and C=C stretching. |
Potential Applications in Drug Discovery
The indazole-3-carboxamide scaffold, which can be readily synthesized from this compound, is a key pharmacophore in a variety of kinase inhibitors.[4][5][6]
Kinase Inhibition
Numerous studies have highlighted the potential of indazole derivatives as potent inhibitors of various kinases involved in cancer and other diseases.
-
p21-Activated Kinase 1 (PAK1) Inhibition: The 1H-indazole-3-carboxamide moiety is a well-established scaffold for the development of PAK1 inhibitors.[5][7][8][9] PAK1 is a crucial node in signaling pathways that regulate cell proliferation, survival, and motility, making it an attractive target in oncology.[8][9] Structure-activity relationship (SAR) studies on related compounds suggest that modifications at the 7-position of the indazole ring can influence the compound's physicochemical properties and, consequently, its biological activity.[9]
-
Other Kinase Targets: The versatility of the indazole scaffold has led to the development of inhibitors for other kinases, including ERK1/2 and GSK-3.[4][6] The 3-iodo substituent on this compound serves as a convenient handle for introducing further diversity through cross-coupling reactions, enabling the exploration of a wide chemical space for targeting different kinase active sites.
Caption: Potential role of indazole derivatives as PAK1 inhibitors in oncogenic signaling.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its utility is particularly evident in the field of kinase inhibitor discovery, where the indazole scaffold has proven to be highly effective. The synthetic route outlined in this guide, based on established chemical transformations, provides a clear path for its preparation. Further investigation into the biological activities of derivatives of this compound is warranted to fully explore its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 3. soc.chim.it [soc.chim.it]
- 4. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Methyl 3-iodo-1H-indazole-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-iodo-1H-indazole-7-carboxylate is a key heterocyclic building block in medicinal chemistry. Its strategic functionalization with an iodine atom at the 3-position and a methyl carboxylate at the 7-position makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of oncology and neurological disorder research. The indazole scaffold is a well-established pharmacophore, and this particular derivative offers a reactive handle for various coupling reactions, allowing for the exploration of diverse chemical space in drug discovery programs. This guide provides a comprehensive overview of its structure, plausible synthetic routes, predicted physicochemical and spectroscopic properties, and potential applications in drug development, based on the analysis of structurally related compounds.
Core Structure and Properties
This compound possesses a bicyclic structure composed of a benzene ring fused to a pyrazole ring. The key functional groups that dictate its reactivity and potential applications are the iodo group at the C3 position, the methyl ester at the C7 position, and the secondary amine within the pyrazole ring.
| Property | Value | Source |
| CAS Number | 944899-05-2 | [1][2][3] |
| Molecular Formula | C₉H₇IN₂O₂ | [1][2][4] |
| Molecular Weight | 302.07 g/mol | [1][4] |
| Appearance | White solid (Predicted) | [4] |
| Purity | ≥ 95% (Commercially available) | [4] |
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (100 MHz, DMSO-d₆) |
| δ (ppm) | Assignment |
| ~13.5 (s, 1H) | NH |
| ~8.0 (d, 1H) | Ar-H |
| ~7.8 (d, 1H) | Ar-H |
| ~7.3 (t, 1H) | Ar-H |
| ~3.9 (s, 3H) | OCH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3300-3100 | N-H stretching |
| 3100-3000 | Aromatic C-H stretching |
| 1720-1700 | C=O stretching (ester) |
| 1620-1580 | C=C stretching (aromatic) |
| 1250-1200 | C-O stretching (ester) |
| ~500 | C-I stretching |
Mass Spectrometry (MS)
| Technique | Expected [M+H]⁺ |
| ESI-MS | m/z 302.96 |
Synthetic Approaches
A plausible synthetic route to this compound can be conceptualized in a multi-step process starting from commercially available materials. The following proposed synthesis is based on established organic chemistry principles and analogous transformations reported in the literature for similar indazole derivatives.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Methyl 2-amino-3-iodobenzoate
To a solution of methyl 2-aminobenzoate in a suitable solvent such as acetic acid or a chlorinated solvent, an iodinating agent like N-iodosuccinimide (NIS) or iodine monochloride (ICl) is added portion-wise at room temperature. The reaction is stirred until complete consumption of the starting material, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound
The purified Methyl 2-amino-3-iodobenzoate is dissolved in an acidic medium, such as a mixture of acetic acid and hydrochloric acid, and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. This initiates the diazotization of the amino group. Following the complete addition of sodium nitrite, the reaction mixture is stirred for a short period to allow for in-situ cyclization to the indazole ring system. The reaction is then carefully neutralized, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product, this compound, can be purified by recrystallization or column chromatography.
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of pharmaceutical compounds.[4] The indazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
The presence of the iodine atom at the 3-position is particularly advantageous as it serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile introduction of a wide variety of substituents at this position, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Potential as a Kinase Inhibitor Intermediate
The indazole scaffold is a common feature in many kinase inhibitors.[5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. The ability to readily diversify the 3-position of the indazole ring makes this compound an attractive starting material for the synthesis of libraries of potential kinase inhibitors.
Caption: A simplified signaling pathway potentially targeted by indazole-based kinase inhibitors.
Conclusion
This compound is a strategically important molecule for synthetic and medicinal chemists. While detailed experimental and biological data for this specific compound are not widely published, its structural features and the well-documented chemistry of the indazole class of compounds provide a strong foundation for its use as a versatile intermediate in the development of novel therapeutics. The synthetic routes and potential applications outlined in this guide are based on established chemical principles and are intended to serve as a valuable resource for researchers in the field of drug discovery. Further experimental validation of the predicted properties and biological activities of this compound and its derivatives is warranted and could lead to the discovery of new and effective therapeutic agents.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound;944899-05-2 [abichem.com]
- 3. 944899-05-2|this compound|BLD Pharm [bldpharm.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guidance: Molecular Weight of Methyl 3-iodo-1H-indazole-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical overview of the molecular weight of Methyl 3-iodo-1H-indazole-7-carboxylate, a compound of interest in chemical research and pharmaceutical development.
Quantitative Data Summary
The physicochemical properties of this compound are summarized below. The primary focus of this guide is the determination of its molecular weight, derived from its molecular formula and the atomic weights of its constituent elements.
| Parameter | Value | Reference |
| Molecular Formula | C₉H₇IN₂O₂ | [1] |
| Molecular Weight | 302.07 g/mol | [2] |
| CAS Number | 944899-05-2 | [1][2] |
Molecular Weight Calculation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₉H₇IN₂O₂[1]. The calculation based on the atomic weights of each element is detailed below.
Atomic Weights of Constituent Elements
The standard atomic weights for the elements present in the compound are as follows:
| Element | Symbol | Atomic Weight ( g/mol ) |
| Carbon | C | 12.011[3][4] |
| Hydrogen | H | 1.008[5][6][7] |
| Iodine | I | 126.904[8][9] |
| Nitrogen | N | 14.007[10][11][12][13][14] |
| Oxygen | O | 15.999[15][16][17][18] |
Calculation Methodology
The molecular weight is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results.
Molecular Weight = (9 × Atomic Weight of C) + (7 × Atomic Weight of H) + (1 × Atomic Weight of I) + (2 × Atomic Weight of N) + (2 × Atomic Weight of O)
Molecular Weight = (9 × 12.011) + (7 × 1.008) + (1 × 126.904) + (2 × 14.007) + (2 × 15.999)
Molecular Weight = 108.099 + 7.056 + 126.904 + 28.014 + 31.998
Molecular Weight = 302.071 g/mol
This calculated value is consistent with the molecular weight provided in chemical supplier databases[2].
Logical Relationship of Calculation
The following diagram illustrates the logical workflow for determining the molecular weight of this compound.
This guide provides the fundamental data regarding the molecular weight of this compound. For experimental protocols and applications, researchers should consult relevant scientific literature and safety data sheets.
References
- 1. This compound | [frontierspecialtychemicals.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. youtube.com [youtube.com]
- 4. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 6. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 7. quora.com [quora.com]
- 8. Iodine History, Symbol & Properties | Study.com [study.com]
- 9. #53 - Iodine - I [hobart.k12.in.us]
- 10. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]
- 13. Nitrogen - Wikipedia [en.wikipedia.org]
- 14. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 15. princeton.edu [princeton.edu]
- 16. Oxygen - Wikipedia [en.wikipedia.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Oxygen, atomic [webbook.nist.gov]
The Pivotal Physicochemical Properties of Substituted Indazoles: A Technical Guide for Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of the core physicochemical properties of substituted indazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a detailed examination of key parameters such as pKa, lipophilicity (logP), and aqueous solubility. Understanding these properties is crucial for optimizing drug candidates' absorption, distribution, metabolism, and excretion (ADME) profiles, ultimately influencing their therapeutic efficacy and safety.
Quantitative Physicochemical Data of Substituted Indazoles
The following tables summarize key physicochemical data for a range of substituted indazoles, providing a comparative reference for researchers.
Table 1: pKa Values of Selected Indazole Derivatives
| Compound | Substituent | pKa | Reference |
| Indazole | - | 1.31 (for protonation), 13.86 (for deprotonation) | [1] |
| 1-Methyl-1H-indazole | 1-CH₃ | - | - |
| 2-Methyl-2H-indazole | 2-CH₃ | - | - |
| 5-Aminoindazole | 5-NH₂ | - | [2] |
| 6-Nitroindazole | 6-NO₂ | - | [2] |
Table 2: LogP and LogD Values of Selected Indazole Derivatives
| Compound | Substituent | LogP | LogD (pH 7.4) | Reference |
| Indazole | - | 1.83 | - | [3] |
| Pazopanib | Various | 4.6 | - | [4] |
| Axitinib | Various | 3.2 | - | [5] |
Note: LogP and LogD values are critical for predicting a compound's behavior in biological systems. As with pKa, these values are highly sensitive to substitution patterns.
Table 3: Aqueous Solubility of Selected Indazole Derivatives
| Compound | Substituent | Aqueous Solubility | Conditions | Reference |
| Indazole | - | 1 g/L | 20 °C | [3] |
Note: Aqueous solubility is a critical factor for oral bioavailability. The data for substituted indazoles is often presented in qualitative terms or within specific experimental contexts.
Experimental Protocols for Physicochemical Property Determination
Accurate determination of physicochemical properties is fundamental to drug discovery. The following are detailed methodologies for key experiments.
Determination of pKa (Acid Dissociation Constant)
The pKa of a compound influences its ionization state at different physiological pH values, which in turn affects its solubility, permeability, and target binding.
Method: Potentiometric Titration
This is a widely used and reliable method for pKa determination.[1]
-
Sample Preparation: A precise amount of the indazole derivative is dissolved in a suitable solvent (e.g., methanol or DMSO) and then diluted with water to a known concentration. The ionic strength of the solution is typically adjusted with a salt solution (e.g., KCl).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Data Acquisition: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the point where half of the compound is ionized. For multi-ionizable compounds, multiple inflection points may be observed.
Determination of LogP (Octanol-Water Partition Coefficient)
LogP is a measure of a compound's lipophilicity and is a key indicator of its ability to cross cell membranes.
Method: Shake-Flask Method
This is the traditional and most reliable method for logP determination.[6][7][8]
-
Phase Preparation: Equal volumes of n-octanol and a buffered aqueous solution (typically phosphate-buffered saline, PBS, at pH 7.4) are pre-saturated with each other by vigorous shaking for 24 hours, followed by separation.
-
Partitioning: A known amount of the indazole derivative is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 24 hours) to allow for the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the indazole derivative in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Determination of Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.
Method: Equilibrium Shake-Flask Method
This method determines the thermodynamic solubility of a compound.[9][10][11]
-
Sample Preparation: An excess amount of the solid indazole derivative is added to a known volume of an aqueous buffer (e.g., PBS at pH 7.4).
-
Equilibration: The suspension is agitated (e.g., on a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The undissolved solid is removed from the saturated solution by filtration (using a low-binding filter) or centrifugation.
-
Quantification: The concentration of the dissolved indazole derivative in the clear filtrate or supernatant is determined by a suitable analytical method, such as HPLC-UV.
-
Reporting: The solubility is reported in units such as mg/mL or µM.
Visualization of Key Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways targeted by substituted indazoles and a typical experimental workflow.
Caption: VEGFR Signaling Pathway Inhibition by Substituted Indazoles.
Caption: CDK Signaling Pathway Inhibition by Substituted Indazoles.
Caption: Experimental Workflow for Substituted Indazole Drug Discovery.
References
- 1. caribjscitech.com [caribjscitech.com]
- 2. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 6. LogP / LogD shake-flask method [protocols.io]
- 7. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 9. store.astm.org [store.astm.org]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Predicted NMR Spectra of Methyl 3-iodo-1H-indazole-7-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for Methyl 3-iodo-1H-indazole-7-carboxylate. The predicted data is based on the analysis of structurally related substituted indazoles and established principles of NMR spectroscopy. This document aims to serve as a valuable resource for the characterization and verification of this compound in a laboratory setting.
Predicted ¹H and ¹³C NMR Data
The predicted chemical shifts for this compound are summarized in the tables below. These predictions are based on the known effects of iodo, and methyl carboxylate substituents on the chemical shifts of the indazole core. The iodine at the 3-position is expected to have a notable effect on the neighboring protons and carbons, while the electron-withdrawing methyl carboxylate group at the 7-position will influence the electronic environment of the entire aromatic system.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H4 | 7.8 - 8.0 | Doublet | 7.5 - 8.5 |
| H5 | 7.2 - 7.4 | Triplet | 7.0 - 8.0 |
| H6 | 7.6 - 7.8 | Doublet | 7.0 - 8.0 |
| NH (1-H) | 13.0 - 14.0 | Broad Singlet | - |
| OCH₃ | 3.9 - 4.1 | Singlet | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C3 | 85 - 95 |
| C3a | 140 - 145 |
| C4 | 125 - 130 |
| C5 | 120 - 125 |
| C6 | 128 - 133 |
| C7 | 115 - 120 |
| C7a | 140 - 145 |
| C=O | 165 - 170 |
| OCH₃ | 50 - 55 |
Experimental Protocols for NMR Data Acquisition
For the accurate acquisition of ¹H and ¹³C NMR spectra of this compound, the following detailed experimental protocol is recommended.
Sample Preparation
-
Solvent Selection : Choose a suitable deuterated solvent that ensures complete dissolution of the compound. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for indazole derivatives as it can help in observing the exchangeable N-H proton.[1] Other common solvents include deuterated chloroform (CDCl₃) and deuterated methanol (CD₃OD).
-
Concentration : Dissolve 5-10 mg of the purified solid compound in approximately 0.5-0.7 mL of the selected deuterated solvent in a clean, dry NMR tube.
-
Internal Standard : Tetramethylsilane (TMS) should be used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation : A high-field NMR spectrometer (400 MHz or higher) is recommended for better resolution and sensitivity.
-
Tuning and Shimming : The spectrometer probe should be tuned to the appropriate nucleus (¹H or ¹³C), and the magnetic field homogeneity should be optimized by shimming to obtain sharp and symmetrical peaks.
-
¹H NMR Acquisition :
-
¹³C NMR Acquisition :
-
A proton-decoupled ¹³C spectrum should be acquired to obtain single lines for each carbon atom.
-
Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is generally required.[1]
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing :
-
The acquired Free Induction Decay (FID) should be processed using a Fourier transform to obtain the frequency-domain NMR spectrum.[1]
-
The spectrum should be phased and baseline corrected.
-
The chemical shifts should be referenced to the internal standard (TMS).
-
Visualization of Structure-Spectra Correlations
The following diagram illustrates the molecular structure of this compound and the key electronic influences of the substituents that determine the predicted NMR chemical shifts.
Caption: Molecular structure and electronic effects on NMR shifts.
References
Mass Spectrometry of Halogenated Indazoles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of halogenated indazoles, a class of compounds of significant interest in medicinal chemistry and drug development. The inclusion of halogen atoms can profoundly influence the pharmacological properties of indazole-based molecules. Mass spectrometry is an indispensable tool for the structural characterization, identification, and quantification of these compounds. This document details common fragmentation patterns, provides experimental protocols, and presents quantitative data to aid researchers in their analytical endeavors.
Introduction to Halogenated Indazoles and Mass Spectrometry
Indazoles are bicyclic heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyrazole ring. Halogenation of the indazole core is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. Accurate characterization of these halogenated derivatives is crucial, and mass spectrometry (MS) is a primary analytical technique employed for this purpose.
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. The fragmentation patterns observed in a mass spectrum provide valuable information about the structure of a molecule. For halogenated compounds, the isotopic distribution of the halogens (particularly chlorine and bromine) provides a characteristic signature that aids in their identification.
Mass Spectrometric Fragmentation of Halogenated Indazoles
The fragmentation of halogenated indazoles in mass spectrometry is influenced by the nature and position of the halogen substituent, the ionization method employed, and the presence of other functional groups.
General Fragmentation Pathways
Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used for the analysis of halogenated indazoles. Under EI, the primary fragmentation often involves the cleavage of the N-N bond and the loss of substituents. In ESI, fragmentation is typically induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).
Common fragmentation patterns for the indazole core include the loss of N₂ and subsequent rearrangements. For substituted indazoles, cleavage of the substituent from the indazole ring is a prominent fragmentation pathway. For instance, in synthetic cannabinoids with an indazole core, a common fragment observed is the acylium-indazole ion (m/z 145) and the methylidene-indazolium ion (m/z 131).[1]
Influence of Halogenation on Fragmentation
The presence of a halogen atom introduces specific fragmentation pathways and isotopic patterns.
-
Fluorinated Indazoles: Fluorine is monoisotopic, so it does not produce a characteristic isotopic pattern. Fragmentation of fluorinated indazoles can involve the loss of HF or cleavage of the C-F bond, although the C-F bond is generally strong. The characterization of fluorinated indazoles is often confirmed using high-resolution mass spectrometry to obtain accurate mass measurements.[2]
-
Chlorinated Indazoles: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in a characteristic M+2 peak with about one-third the intensity of the molecular ion peak for monochlorinated compounds. This isotopic signature is a powerful tool for identifying chlorinated species.[3][4] Fragmentation may involve the loss of a chlorine radical or HCl.
-
Brominated Indazoles: Bromine also has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This leads to a distinct M+2 peak of nearly equal intensity to the molecular ion peak for monobrominated compounds, which is highly indicative of the presence of bromine.[5] Fragmentation often proceeds through the loss of a bromine radical.
Quantitative Mass Spectrometry Data
The following tables summarize representative mass spectrometry data for various halogenated indazoles. The data has been compiled from various sources and is intended to be a reference for researchers.
Table 1: Mass Spectrometry Data for Fluorinated Indazoles
| Compound | Molecular Formula | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| 1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (AB-FUBINACA) | C₁₈H₁₈FN₃O | ESI | 324.1456 | 215.0928, 145.0499, 109.0550 |
| 5-Fluoro-ADB-PINACA | C₂₀H₂₈FN₃O₂ | ESI | 376.2244 | 331.1873, 247.1241, 163.0612, 135.0444 |
Table 2: Mass Spectrometry Data for Chlorinated Indazoles
| Compound | Molecular Formula | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Isotopic Pattern |
| 6-Chloro-1H-indazole | C₇H₅ClN₂ | EI | 152.0163 | 125.0371, 98.0210 | M, M+2 (3:1) |
| 3-Chloro-1-phenyl-1H-indazole | C₁₃H₉ClN₂ | EI | 228.0476 | 201.0684, 165.0522, 77.0391 | M, M+2 (3:1) |
Table 3: Mass Spectrometry Data for Brominated Indazoles
| Compound | Molecular Formula | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Isotopic Pattern |
| 3-Bromo-2-phenyl-2H-indazole | C₁₃H₉BrN₂ | EI | 272.9971 | 193.0862, 165.0522, 77.0391 | M, M+2 (1:1) |
| 5-Bromo-1H-indazole | C₇H₅BrN₂ | EI | 195.9658 | 116.0549, 89.0391 | M, M+2 (1:1) |
Experimental Protocols
The following are generalized experimental protocols for the analysis of halogenated indazoles by mass spectrometry, based on common practices in the field.
Sample Preparation
Samples for mass spectrometry analysis are typically dissolved in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization in ESI. The concentration is typically in the range of 1-10 µg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the analysis of complex mixtures containing halogenated indazoles.
-
Chromatographic Separation: A reversed-phase C18 column is commonly used. The mobile phase typically consists of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred for indazole derivatives.
-
Mass Analyzer: A variety of mass analyzers can be used, including quadrupole time-of-flight (QTOF) for high-resolution mass measurements and triple quadrupole (QqQ) for targeted quantification.[6]
-
Acquisition Mode: Data can be acquired in full scan mode to detect all ions within a specified m/z range. For structural elucidation, data-dependent acquisition (DDA) or product ion scans are performed to obtain MS/MS spectra of selected precursor ions.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable halogenated indazoles, GC-MS can be employed.
-
Chromatographic Separation: A non-polar or medium-polar capillary column (e.g., DB-5ms) is typically used. The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to separate the analytes.
-
Mass Spectrometry:
-
Ionization: Electron ionization (EI) at 70 eV is the standard method.
-
Mass Analyzer: A single quadrupole or ion trap mass analyzer is commonly used.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of halogenated indazoles using LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The mass spectrometry of chlorinated dibenzo-p-dioxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and determination of chlorinated azoles in sludge using liquid chromatography quadrupole time-of-flight and triple quadrupole mass spectrometry platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
The C-I Bond in Indazole Ring Systems: A Technical Guide to Reactivity and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif frequently found in biologically active compounds and approved pharmaceuticals.[1][2] Its unique structure and electronic properties make it a cornerstone in modern medicinal chemistry.[3][4] The functionalization of the indazole core is paramount for exploring structure-activity relationships (SAR) and developing novel therapeutics.[5][6] Among the various strategies, the use of iodo-indazole derivatives as synthetic precursors is particularly advantageous due to the favorable balance of reactivity and stability of the carbon-iodine (C-I) bond.[3]
This technical guide provides an in-depth analysis of the reactivity of the C-I bond in indazole ring systems, focusing on its application in transition metal-catalyzed cross-coupling reactions. It aims to serve as a comprehensive resource for researchers by detailing reactivity trends, providing structured data on key transformations, outlining experimental protocols, and visualizing critical chemical pathways and workflows.
General Reactivity of the C-I Bond in Indazoles
The reactivity of the C-I bond on the indazole ring is a nuanced interplay of electronic and steric factors.[3] This bond is a key handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions.[4] The initial and often rate-determining step in these catalytic cycles is the oxidative addition of the C-I bond to a low-valent metal center, typically palladium(0).[3][7]
Key Factors Influencing Reactivity:
-
Electronic Effects: The electron distribution within the indazole's bicyclic system is a primary determinant of reactivity. The C3 position is generally the most electron-deficient, rendering the C3-I bond highly susceptible to oxidative addition and thus the most reactive position in many cross-coupling reactions.[3] The presence of electron-withdrawing groups, such as a nitro group, can further enhance this reactivity.[7]
-
Steric Hindrance: The accessibility of the C-I bond to the bulky transition metal catalyst can significantly impact reaction rates. Positions that are sterically encumbered by adjacent substituents may exhibit diminished reactivity.[3]
-
N-H Acidity and Protection: The acidic proton on the indazole nitrogen (N1-H or N2-H) can interfere with the catalytic cycle, leading to side reactions or catalyst deactivation.[7][8] Consequently, protection of the indazole nitrogen is often crucial, particularly for reactions at the C3 position, to achieve optimal yields.[3][9] However, some protocols, especially for Suzuki-Miyaura vinylations, have been successfully developed for unprotected 3-iodoindazoles.[7][10]
Key Cross-Coupling Reactions of Iodoindazoles
The C-I bond in iodoindazoles serves as a versatile anchor point for a variety of powerful carbon-carbon and carbon-nitrogen bond-forming reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most widely used methods for forming C-C bonds by coupling an organoboron reagent with an organic halide.[3][10] It is extensively used for the synthesis of 3-aryl or 3-heteroaryl indazoles.[4][11] The reactivity depends on the iodine's position and the specific reaction conditions employed.[3]
Typical Reaction Conditions & Yields:
| Iodo-Indazole Position | Coupling Partner | Catalyst / Ligand | Base | Solvent | Conditions | Yield (%) |
| 3-Iodo-5-R-1H-indazole | Pinacol vinyl boronate | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 °C, 10 min (µW) | 55-94 |
| 3-Iodo-1-(Boc)-indazole | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 °C, 8 h | ~95 |
| 5-Iodo-1H-indazole | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 °C, 12 h | 70-85 |
| 7-Iodo-1H-indazole | Arylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 °C, 16 h | 65-80 |
Note: Yields are representative and highly dependent on the specific substrates and optimized conditions.[3][10][12]
Detailed Experimental Protocol: C3-Vinylation of Unprotected 3-Iodoindazoles [10]
-
Reaction Setup: In a microwave vial, combine the 5-substituted-3-iodo-1H-indazole (0.20 mmol, 1.0 equiv.), pinacol vinyl boronate (1.5 equiv.), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv.), and potassium carbonate (K₂CO₃) (3.0 equiv.).
-
Solvent Addition: Add a 4:1 mixture of dioxane and water (2.0 mL).
-
Reaction Execution: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100 °C for 10 minutes.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-vinylindazole derivative.
Heck Reaction
The Mizoroki-Heck reaction facilitates the formation of C-C bonds by coupling aryl halides with alkenes, providing a valuable route for the alkenylation of the indazole core.[1][13][14] This transformation is a cornerstone for constructing complex molecular architectures in the pharmaceutical industry.[1]
Typical Reaction Conditions & Yields:
| Iodo-Indazole Substrate | Alkene | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 3-Iodo-6-methyl-4-nitro-1H-indazole | Methyl acrylate | Pd(OAc)₂ | Na₂CO₃ | DMF | 100-110 | 85-95 |
| 3-Iodo-1H-indazole | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | Acetonitrile | 100 | ~70-80 |
| 5-Iodo-1-(SEM)-indazole | n-Butyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | 120 | ~75 |
Note: Yields are representative. N-protection is often recommended for Heck couplings to prevent side reactions.[1][7]
Detailed Experimental Protocol: Heck Reaction of 3-Iodo-6-methyl-4-nitro-1H-indazole [1]
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-Iodo-6-methyl-4-nitro-1H-indazole (0.5 mmol, 1.0 equiv.), Palladium(II) Acetate (Pd(OAc)₂) (0.05 equiv.), and Sodium Carbonate (Na₂CO₃) (2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add anhydrous Dimethylformamide (DMF) (2.5 mL) followed by methyl acrylate (1.5 equiv.) via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100-110 °C and stir the mixture vigorously for 4-12 hours, monitoring completion by TLC.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography to yield the product.
Sonogashira Coupling
The Sonogashira coupling is a highly reliable method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[9][15] This reaction, typically co-catalyzed by palladium and copper(I), is invaluable for introducing alkynyl moieties onto the indazole scaffold.[4][16] Due to the high reactivity of the C-I bond, these reactions can often be performed under mild conditions.[16]
Typical Reaction Conditions & Yields:
| Iodo-Indazole Substrate | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 3-Iodo-1-(Boc)-indazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT to 50 | 90-99 |
| 5-Iodo-1H-indazole | 1-Heptyne | Pd(PPh₃)₄ / CuI | Piperidine | DMF | 80 | ~85 |
| 3-Iodo-indazole | Various terminal alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 60 | 60-95 |
Note: N-protection of the indazole is generally required for Sonogashira couplings to prevent competitive N-H bond reactions.[9][17]
Detailed Experimental Protocol: General Sonogashira Coupling [16]
-
Reaction Setup: To a dry, inert-atmosphere flask, add the N-protected iodo-indazole (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).
-
Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF) followed by a suitable amine base (e.g., triethylamine, 2-3 equiv.). Stir the mixture.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the stirring solution.
-
Reaction Execution: Stir the reaction at the desired temperature (room temperature to 80 °C) and monitor its progress by TLC or GC/MS.
-
Work-up: Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite to remove catalyst residues. Wash the organic phase with aqueous ammonium chloride (NH₄Cl) and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, linking amines with aryl halides.[18][19] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.[20] The development of specialized bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) has been critical to the reaction's broad success.[20]
Typical Reaction Conditions & Yields:
| Iodo-Indazole Position | Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 3-Iodo-1H-indazole | Morpholine | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 110 | ~90 |
| 5-Iodo-1-(THP)-indazole | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 80-95 |
| 6-Iodo-1H-indazole | Benzylamine | Pd(OAc)₂ / BrettPhos | NaOt-Bu | Dioxane | 100 | ~88 |
Note: The choice of ligand and base is critical and depends heavily on the specific amine and iodo-indazole substrates.[3][20]
Applications in Drug Development
The functionalization of iodoindazoles is not merely an academic exercise; it is a critical strategy in the synthesis of potent and selective drug candidates. The indazole core is present in numerous kinase inhibitors, which are a major class of therapeutics, particularly in oncology.[5][21] For instance, the synthesis of Axitinib, a kinase inhibitor, involves a key Heck reaction of a 3-bromoindazole, highlighting the industrial relevance of such transformations.[1] The ability to rapidly introduce a wide array of aryl, heteroaryl, and amino substituents via cross-coupling of iodoindazoles allows for the efficient exploration of chemical space to optimize interactions with biological targets like kinase active sites.[5][6]
Conclusion
Iodoindazoles are exceptionally valuable and versatile intermediates in modern organic and medicinal chemistry. The C-I bond provides a reactive handle for a host of powerful palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. The reactivity of a specific C-I bond is governed by a combination of electronic effects—with the C3 position often being the most reactive—and steric factors.[3] Judicious selection of protecting groups, catalysts, ligands, and reaction conditions allows for the regioselective functionalization at nearly any position of the indazole core. The methodologies outlined in this guide empower researchers to efficiently synthesize diverse libraries of indazole derivatives, accelerating the discovery and development of novel therapeutics.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 10. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Heck Reaction [organic-chemistry.org]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. m.youtube.com [m.youtube.com]
- 21. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Electronic Effects on the Reactivity of the Indazole C3 Position: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry and materials science. The functionalization of the indazole core is a critical aspect of developing novel therapeutic agents and functional materials. Among the various positions on the indazole ring, the C3 position is of particular interest due to its significant role in modulating the biological activity and physicochemical properties of indazole derivatives. The reactivity of this position is intricately governed by the electronic environment of the indazole ring system. This technical guide provides an in-depth analysis of the electronic effects on the reactivity of the indazole C3 position, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key concepts.
Electronic Landscape of the Indazole Ring
The indazole ring system can exist in two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more stable form. The C3 position in 1H-indazole is adjacent to the N2 atom of the pyrazole ring and is part of a π-electron system. The electron density at the C3 position, and thus its reactivity, is highly sensitive to the nature and position of substituents on both the benzene and pyrazole rings.
Substituents can exert their influence through a combination of inductive and resonance effects. Electron-donating groups (EDGs) increase the electron density at the C3 position, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) decrease the electron density at C3, rendering it more reactive towards nucleophilic and radical attack.
Reactivity of the C3 Position: A Quantitative Overview
The reactivity of the C3 position can be broadly categorized into three types of transformations: electrophilic substitution, nucleophilic/radical substitution, and transition metal-catalyzed cross-coupling reactions. The success and regioselectivity of these reactions are heavily influenced by the electronic nature of the indazole substrate.
Electrophilic Substitution
Direct electrophilic substitution at the C3 position of indazoles is often challenging due to the relatively electron-deficient nature of the pyrazole ring compared to pyrrole or indole. However, under specific conditions and with appropriate activation, these reactions can proceed. Halogenation is a key example of electrophilic substitution at C3, often serving as a gateway to further functionalization.
Table 1: Effect of Substituents on C3-Iodination of Indazoles [2]
| Substituent on Indazole Ring | Reagents and Conditions | Yield of 3-Iodoindazole (%) |
| 6-Bromo | I₂, KOH, DMF | Good |
| 5-Methoxy | I₂, KOH, Dioxane | Quantitative |
| 5-Bromo | I₂, K₂CO₃, DMF | Good |
| 5-Nitro | I₂, K₂CO₃, DMF | Good |
| Unsubstituted | I₂, KOH, DMF | Good |
Note: "Good" and "Quantitative" are as reported in the cited literature; specific numerical yields were not always provided.
The data suggests that both electron-donating (5-Methoxy) and electron-withdrawing (5-Nitro, 6-Bromo) groups on the benzene ring are compatible with C3-iodination, highlighting the robustness of this transformation.
Nucleophilic and Radical Substitution
The introduction of strong electron-withdrawing groups on the indazole ring can activate the C3 position for nucleophilic or radical attack. The Minisci reaction, involving the addition of a nucleophilic radical to a protonated heteroaromatic compound, is a powerful method for C3-alkylation.
Table 2: C3-Alkylation of 2H-Indazoles via Minisci-type Reactions [3]
| 2H-Indazole Substituent | Alkyl Radical Source | Reagents and Conditions | Yield of C3-Alkylated Product (%) |
| 2-Phenyl | tert-Butyltrifluoroborate | 4CzIPN (photocatalyst), K₂S₂O₈ | 72 |
| 2-Phenyl-4-methyl | tert-Butyltrifluoroborate | 4CzIPN (photocatalyst), K₂S₂O₈ | High |
| 2-(4-Nitrophenyl) | Isopropyltrifluoroborate | 4CzIPN (photocatalyst), K₂S₂O₈ | Moderate |
Note: Yields are representative and can vary based on the specific alkyl radical precursor.
The success of these radical alkylations underscores the importance of the electronic nature of the indazole substrate in facilitating reactions with nucleophilic radicals.
Transition Metal-Catalyzed Cross-Coupling
The most versatile and widely employed strategy for C3 functionalization is the use of transition metal-catalyzed cross-coupling reactions. This approach typically involves the initial halogenation of the C3 position, followed by coupling with a suitable partner. The Suzuki-Miyaura coupling is a prominent example.
Table 3: Suzuki-Miyaura Coupling of 3-Iodoindazoles with Arylboronic Acids [4][5]
| Substituent on 3-Iodo-1-(Boc)-indazole | Arylboronic Acid | Catalyst and Conditions | Yield of C3-Arylindazole (%) |
| Unsubstituted | 4-Methoxycarbonylphenylboronic acid | PdCl₂(dtbpf), K₂CO₃, Dioxane/H₂O | 93 |
| Unsubstituted | 2-Furanboronic acid | PdCl₂(dtbpf), K₂CO₃, Dioxane/H₂O | 75 |
| Unsubstituted | 3-Methoxycarbonylphenylboronic acid | PdCl₂(dtbpf), K₂CO₃, Dioxane/H₂O | 88 |
| N-(3-bromophenyl)carboxamide at C3 | Phenylboronic acid | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O | High |
Note: The indazole is N-protected with a Boc group for these reactions.
The high yields obtained in these cross-coupling reactions demonstrate the utility of C3-haloindazoles as versatile intermediates for the synthesis of complex indazole derivatives. The electronic properties of the arylboronic acid also play a role in the reaction efficiency.
Experimental Protocols
Key Experiment 1: General Procedure for C3-Iodination of 1H-Indazole[5]
-
To a solution of 1H-indazole (1.0 eq) in dimethylformamide (DMF), add potassium hydroxide (KOH) (3.75 eq).
-
Stir the mixture at room temperature.
-
Add a solution of iodine (I₂) (2.0 eq) in DMF dropwise to the reaction mixture.
-
Continue stirring at room temperature for 1 hour.
-
Pour the reaction mixture into an aqueous solution of sodium bisulfite (NaHSO₃).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the 3-iodo-1H-indazole.
Key Experiment 2: General Procedure for Suzuki-Miyaura Cross-Coupling at the C3 Position[4]
-
To a stirred solution of N-(Boc)-3-bromo-indazole (1.0 eq) in a mixture of 1,4-dioxane and water, add the corresponding boronic acid (3.0 eq) and potassium carbonate (K₂CO₃) (3.0 eq).
-
Add the palladium catalyst, such as Pd(dppf)Cl₂·DCM (0.05 eq), to the reaction mixture.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Upon completion (monitored by TLC), filter the reaction mixture through a pad of Celite.
-
Extract the filtrate with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired C3-functionalized indazole.
Visualization of Electronic Effects and Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. soc.chim.it [soc.chim.it]
- 3. Metal-free C–H alkylation of heteroarenes with alkyltrifluoroborates: a general protocol for 1°, 2° and 3° alkylation - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00283A [pubs.rsc.org]
- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Methyl 3-iodo-1H-indazole-7-carboxylate: A Key Intermediate in the Synthesis of PARP Inhibitors for Targeted Cancer Therapy
Executive Summary: The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of therapeutic agents. Within this class, Methyl 3-iodo-1H-indazole-7-carboxylate has emerged as a critical intermediate, particularly in the synthesis of highly targeted anti-cancer drugs. Its significance is exemplified by its role as a key building block for Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor. This technical guide provides an in-depth overview of this compound, detailing its physicochemical properties, its central role in the synthesis of Niraparib, the biological mechanism of PARP inhibition, and relevant experimental protocols. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Introduction to Indazoles in Drug Discovery
The 1H-indazole ring system is a bicyclic heteroaromatic structure that is an isostere of indole. Its unique chemical properties and ability to form key interactions with biological targets have made it a highly valued scaffold in drug design. Several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, underscoring its therapeutic importance. This compound serves as a versatile precursor, with the iodo group at the 3-position providing a reactive handle for cross-coupling reactions, and the methyl ester at the 7-position allowing for facile conversion to the carboxamide, a common pharmacophoric element.
Role in the Synthesis of Niraparib (A PARP Inhibitor)
The primary application of this compound is in the synthesis of Niraparib (MK-4827), an orally active and potent inhibitor of PARP-1 and PARP-2.[1][2][3]
2.1 Overview of PARP Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for cell survival, playing a key role in DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks (SSBs).[1][4] In cancer cells with mutations in the BRCA1 or BRCA2 genes, the primary pathway for repairing DNA double-strand breaks (DSBs)—homologous recombination (HR)—is deficient.[5][6] These cells become heavily reliant on the PARP-mediated repair pathways.
Inhibition of PARP in these HR-deficient cells prevents the repair of SSBs, which, upon DNA replication, are converted into toxic DSBs.[5][7] Since the HR repair mechanism is already compromised, the cell is unable to repair these DSBs, leading to genomic instability and ultimately, cell death.[6][7] This concept, where the loss of two genes/pathways is lethal but the loss of either one alone is not, is known as "synthetic lethality."[5][6][8] This provides a targeted therapeutic strategy to selectively kill cancer cells while sparing normal, healthy cells which have a functional HR pathway.[6] Furthermore, Niraparib's mechanism also involves "trapping" the PARP enzyme on damaged DNA, forming PARP-DNA complexes that are highly cytotoxic and contribute to its anti-tumor effect.[4][9]
References
- 1. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 3. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 5. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. the-gist.org [the-gist.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Diverse Biological Activities of Indazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged structure" in medicinal chemistry. Its unique structural features and synthetic tractability have led to the development of a vast array of derivatives exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant therapeutic potential of indazole derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. This document is intended to serve as a detailed resource, presenting quantitative data, in-depth experimental protocols, and visualizations of key signaling pathways to aid researchers in the field of drug discovery and development.
Anticancer Activity of Indazole Derivatives
Indazole derivatives have demonstrated remarkable potential as anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation, survival, and angiogenesis. A significant number of these compounds exert their effects by inhibiting protein kinases that are crucial for cancer cell signaling.
Quantitative Data: In Vitro Anticancer Activity
The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of representative indazole derivatives against various human cancer cell lines and protein kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Antiproliferative Activity of Indazole Derivatives against Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2f | 4T1 (Breast) | 0.23 | [1][2] |
| HepG2 (Liver) | 0.80 | [1] | |
| MCF-7 (Breast) | 0.34 | [1] | |
| A549 (Lung) | >10 | [1] | |
| HCT116 (Colon) | 1.15 | [1] | |
| 6o | K562 (Leukemia) | 5.15 | [3] |
| A549 (Lung) | >50 | [3] | |
| PC-3 (Prostate) | >50 | [3] | |
| Hep-G2 (Liver) | >50 | [3] | |
| 4f | MCF-7 (Breast) | 1.629 | [4] |
| 4i | MCF-7 (Breast) | 1.841 | [4] |
| A549 (Lung) | 2.305 | [4] | |
| Compounds 5a-q | Hep-G2 (Liver) | Varied | [3] |
| Indazol-pyrimidine derivatives | Caco2 (Colon) | Varied | [4] |
Table 2: Kinase Inhibitory Activity of Indazole Derivatives
| Compound Class | Target Kinase | IC50 | Reference |
| Arylsulphonyl indazoles | VEGFR-2 | Varied | [5] |
| Quinazoline derivatives of indazole | VEGFR-2 | 5.4 - 7 nM (for compounds 12b, 12c, 12e) | [5] |
| 1H-Indazol-3-amine derivatives | FGFR1 | < 4.1 nM (for compound 27a) | [5] |
| FGFR2 | 2.0 nM (for compound 27a) | [5] | |
| 3-(pyrrolopyridin-2-yl)indazole derivatives | Aurora Kinase A | 0.0083 - 1.43 µM (for urea derivatives) | [5] |
| 1H-Indazole-3-carboxamide derivatives | GSK-3 | 0.35 - 3.0 µM | [5] |
Key Signaling Pathways in Cancer Targeted by Indazole Derivatives
Indazole derivatives have been shown to modulate several critical signaling pathways involved in cancer progression. Two of the most prominent are the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Indazole derivatives can inhibit VEGFR-2, thereby blocking downstream signaling cascades.
Caption: VEGFR-2 signaling pathway and point of inhibition by indazole derivatives.
The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is common in many cancers. Some indazole derivatives have been shown to interfere with this pathway.
Caption: MAPK/ERK signaling pathway with potential inhibition points for indazole derivatives.
Experimental Protocols for Anticancer Activity Assessment
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Indazole derivatives (test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[6]
-
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Materials:
-
Treated and untreated cancer cells
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) Staining Solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells by trypsinization, wash with PBS, and collect by centrifugation.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
The DNA content is measured by the fluorescence intensity of PI, and the percentage of cells in each phase of the cell cycle is determined using appropriate software.
-
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway, such as Bcl-2, Bax, and cleaved caspases.[1]
-
Materials:
-
Treated and untreated cell lysates
-
Protein assay reagent (e.g., BCA kit)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Anti-inflammatory Activity of Indazole Derivatives
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Indazole derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[1][7]
Quantitative Data: In Vitro and In Vivo Anti-inflammatory Activity
Table 3: COX Inhibitory Activity of Indazole Derivatives
| Compound Class | Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Indazole and derivatives | COX-2 | 12.32 - 23.42 | - | [7] |
| 5-aminoindazole | COX-2 | - | - | [7] |
| Pyrrolo[3,4-d]pyridazinone derivatives | COX-1 | Varied | Varied | [8] |
| COX-2 | Varied | Varied | [8] | |
| Dihydropyrazole sulfonamide derivatives | COX-2 | 0.08 - 0.33 | Varied | [9] |
Table 4: In Vivo Anti-inflammatory Activity of Indazole Derivatives in Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | % Inhibition of Edema (at 5h) | Reference |
| Indazole | 100 | 61.03 | [7] |
| 5-aminoindazole | 100 | 83.09 | [7] |
| 6-nitroindazole | 100 | 72.13 | [7] |
| Diclofenac (Standard) | 10 | 84.50 | [7] |
Experimental Protocols for Anti-inflammatory Activity Assessment
This is a widely used in vivo model to screen for acute anti-inflammatory activity.[7]
-
Animals: Wistar rats
-
Procedure:
-
Administer the test compounds (indazole derivatives) or vehicle intraperitoneally.
-
After 30 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group.
-
This assay determines the ability of a compound to inhibit the activity of COX enzymes.
-
Materials:
-
Purified ovine COX-1 and human recombinant COX-2
-
Arachidonic acid (substrate)
-
Test compounds
-
Colorimetric or fluorometric detection kit
-
-
Procedure:
-
Pre-incubate the enzyme with the test compound or vehicle.
-
Initiate the reaction by adding arachidonic acid.
-
After a set incubation period, stop the reaction.
-
Measure the amount of prostaglandin produced using a suitable detection method.
-
Calculate the percent inhibition and determine the IC50 values for both COX-1 and COX-2.
-
This assay measures the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants or biological fluids.
-
Materials:
-
Cell line capable of producing cytokines (e.g., RAW 264.7 macrophages)
-
Lipopolysaccharide (LPS) to stimulate cytokine production
-
Test compounds
-
ELISA kit for the specific cytokine of interest (e.g., Human TNF-α ELISA Kit)
-
-
Procedure:
-
Pre-treat cells with test compounds for a specified time.
-
Stimulate the cells with LPS to induce cytokine production.
-
Collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Binding of the cytokine to a capture antibody-coated plate.
-
Addition of a detection antibody.
-
Addition of an enzyme-conjugated secondary antibody.
-
Addition of a substrate to produce a colorimetric signal.
-
-
Measure the absorbance and calculate the cytokine concentration based on a standard curve.
-
Antimicrobial Activity of Indazole Derivatives
The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Indazole derivatives have demonstrated promising activity against a range of bacteria and fungi.
Quantitative Data: In Vitro Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 5: Minimum Inhibitory Concentration (MIC) of Indazole Derivatives against Various Microorganisms
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Indazole 2 | Enterococcus faecalis | ~128 | [10] |
| Indazole 3 | Enterococcus faecalis | ~128 | [10] |
| Indazole 5 | Staphylococcus aureus | 64 - 128 | [10] |
| Staphylococcus epidermidis | 64 - 128 | [10] | |
| N-methyl-3-aryl indazoles (5a, 5f, 5i) | Xanthomonas campestris | Low MIC levels | [11] |
| N-methyl-3-aryl indazoles (5b, 5d) | Candida albicans | Low MIC levels | [11] |
Experimental Protocol for Antimicrobial Susceptibility Testing
This is a standard method for determining the MIC of an antimicrobial agent.
-
Materials:
-
Bacterial or fungal isolates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (indazole derivatives)
-
96-well microtiter plates
-
-
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Add the microbial inoculum to each well.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 16-20 hours for bacteria).
-
The MIC is read as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Conclusion and Future Perspectives
Indazole derivatives represent a highly versatile and promising class of compounds with a wide range of biological activities. Their efficacy as anticancer, anti-inflammatory, and antimicrobial agents has been well-documented. The continued exploration of the indazole scaffold, coupled with rational drug design and a deeper understanding of their mechanisms of action, holds significant promise for the development of novel and effective therapeutic agents for a variety of diseases. This technical guide provides a solid foundation of data and methodologies to support and inspire further research in this exciting area of medicinal chemistry. The detailed protocols and pathway diagrams are intended to be practical tools for researchers to design and execute their studies, ultimately accelerating the translation of these promising compounds from the laboratory to the clinic.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors [mdpi.com]
- 9. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
Navigating the Solubility Landscape of Methyl 3-iodo-1H-indazole-7-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The successful integration of any novel compound into experimental and developmental workflows hinges on a thorough understanding of its physicochemical properties. Among these, solubility is a critical parameter that dictates formulation strategies, bioavailability, and the design of in vitro and in vivo studies. This technical guide addresses the solubility of Methyl 3-iodo-1H-indazole-7-carboxylate in organic solvents, a key consideration for its application in pharmaceutical research and development.
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide consolidates information on its physicochemical characteristics and provides a framework for solubility determination based on established principles for structurally related indazole derivatives.
Physicochemical Properties and Predicted Solubility
An analysis of the molecular structure of this compound provides initial insights into its likely solubility profile. Key physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₇IN₂O₂ | PubChem[1] |
| Molecular Weight | 302.07 g/mol | PubChem[2] |
| XLogP3 (Predicted) | 2.1 | PubChem[1][2] |
| Hydrogen Bond Donors | 1 (from the indazole NH group) | Inferred from structure |
| Hydrogen Bond Acceptors | 2 (from the carbonyl oxygen and the indazole nitrogen) | Inferred from structure |
The predicted octanol-water partition coefficient (XLogP3) of 2.1 suggests that this compound possesses a moderate degree of lipophilicity.[1][2] This characteristic indicates a higher affinity for organic solvents over aqueous media. The presence of hydrogen bond donors and acceptors implies that the compound can interact with protic and aprotic polar solvents.
Based on these properties and general knowledge of similar heterocyclic compounds, a qualitative solubility profile in common organic solvents can be anticipated.
| Solvent | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | High | A powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds. It is a common choice for preparing high-concentration stock solutions of indazole derivatives.[3][4] |
| Dimethylformamide (DMF) | High | Another polar aprotic solvent with strong solvating capabilities, often used in the synthesis and purification of indazole compounds.[5][6] |
| Dichloromethane (DCM) | Moderate to High | A polar aprotic solvent effective at dissolving moderately polar compounds. |
| Ethyl Acetate | Moderate | A moderately polar solvent; its effectiveness will depend on the overall polarity of the compound. It is frequently used in extraction and chromatography of indazole derivatives.[5] |
| Methanol / Ethanol | Moderate | Polar protic solvents that can engage in hydrogen bonding. Solubility may be enhanced with gentle heating. |
| Acetonitrile | Moderate | A polar aprotic solvent commonly used in chromatography. |
| Toluene | Low to Moderate | A nonpolar aromatic solvent. Solubility is expected to be limited due to the polar functionalities of the indazole ring. |
| Hexanes / Heptane | Low | Nonpolar aliphatic solvents are unlikely to be effective due to the polar nature of the compound. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of this compound in various organic solvents.
Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a specified temperature (e.g., room temperature).
Materials:
-
This compound
-
Selected organic solvents (e.g., DMSO, DMF, DCM, Ethyl Acetate, Methanol, Acetonitrile)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each selected solvent in separate vials. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Centrifuge the vials to further separate the undissolved solid from the supernatant.
-
Carefully withdraw a known volume of the clear supernatant from each vial.
-
-
Analysis:
-
Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).
-
Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound. A pre-established calibration curve for this compound is required for accurate quantification.
-
-
Calculation:
-
Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).
-
The following diagram illustrates the general workflow for this experimental protocol.
Caption: Workflow for experimental solubility determination.
Conclusion
While specific quantitative data remains to be established through direct experimentation, the physicochemical properties of this compound suggest good solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in other common organic solvents. For researchers and drug development professionals, the provided experimental protocol offers a robust framework for determining the precise solubility in solvents relevant to their specific applications. This foundational data is essential for advancing the study and application of this promising indazole derivative.
References
- 1. PubChemLite - this compound (C9H7IN2O2) [pubchemlite.lcsb.uni.lu]
- 2. methyl 3-iodo-1H-indazole-5-carboxylate | C9H7IN2O2 | CID 24728589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 1H-INDAZOLE-6-CARBOXYLIC ACID,3-IODO-,METHYL ESTER | 885518-82-1 [chemicalbook.com]
stability of iodo-indazoles under different reaction conditions
An In-depth Technical Guide on the Stability of Iodo-indazoles Under Different Reaction Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole moiety is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1] The functionalization of the indazole core is crucial for the development of novel therapeutics, and iodo-indazoles serve as versatile precursors for introducing molecular diversity through various cross-coupling reactions.[2][3] This technical guide provides a comprehensive overview of the stability and reactivity of iodo-indazoles under common reaction conditions, with a focus on palladium-catalyzed cross-coupling reactions. Understanding the stability of these key intermediates is paramount for reaction optimization, yield maximization, and the successful synthesis of complex drug candidates.
General Reactivity and Stability Trends
Iodo-indazoles offer a favorable balance of reactivity and stability for synthetic transformations.[2] The reactivity of the carbon-iodine (C-I) bond is influenced by electronic effects, steric hindrance, and the position of the iodine atom on the indazole ring.
-
Electronic Effects: The C3 position of the indazole ring is generally considered the most electron-deficient. This makes the C3-I bond highly susceptible to oxidative addition to a palladium(0) catalyst, which is the rate-determining step in many cross-coupling reactions. Consequently, 3-iodoindazoles are often the most reactive isomers.[2]
-
Steric Hindrance: The accessibility of the C-I bond to the bulky palladium catalyst can impact reaction rates. Positions flanked by large substituents may exhibit reduced reactivity.[2]
-
N-Protection: For coupling reactions at the C3 position, protection of the indazole nitrogen (N1) is often crucial. N-protection can prevent side reactions and catalyst deactivation, leading to significantly improved yields.[2][4][5] However, recent methods have been developed for the direct C-3 vinylation of unprotected 3-iodoindazoles under microwave irradiation.[6]
-
Thermal and Photochemical Stability: While generally stable, iodo-indazoles can be susceptible to degradation under certain conditions. The carbon-iodine bond can be labile under photolytic conditions.[7] Some nitro-substituted iodo-indazoles may also be sensitive to heat and light.[7]
Stability in Palladium-Catalyzed Cross-Coupling Reactions
Iodo-indazoles are key substrates in several powerful palladium-catalyzed cross-coupling reactions that are fundamental to modern drug discovery. Their stability and reactivity in these transformations are critical for the successful synthesis of complex molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound. It is widely used to synthesize biaryl and vinyl-substituted indazoles.[8] The reaction's success with iodo-indazoles is dependent on the choice of catalyst, ligand, base, and solvent.[1]
General Reaction Scheme:
| Iodo-indazole Derivative | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Iodo-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄ (5.5) | Na₂CO₃ (2N aq.) | Dioxane | 180 (MW) | 0.5 | 20 | [6] |
| 3-Iodo-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄ (5.5) | Na₂CO₃ (2N aq.) | Dioxane | 100 (MW) | 1 | 34 | [6] |
| 5-Methoxy-3-iodoindazole | Pinacol vinyl boronate | Pd(PPh₃)₄ | Na₂CO₃ (2N aq.) | Dioxane | 100 (MW) | - | 75 | [6] |
| 1-Boc-3-iodo-5-nitroindazole | Pinacol vinyl boronate | Pd(PPh₃)₄ | Na₂CO₃ (2N aq.) | Dioxane | 100 (MW) | - | 13 | [6] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | >95 | [9] |
-
Reaction Setup: In a reaction vessel, combine the 3-iodo-1H-indazole derivative (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and a base such as Na₂CO₃ or K₂CO₃ (2-3 equiv.).
-
Solvent Addition: Add a suitable solvent system, for example, a 4:1 mixture of 1,4-dioxane and water.[1][8]
-
Degassing: Degas the mixture by bubbling an inert gas (e.g., Argon or Nitrogen) through the solution for 15-30 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%).[1][9]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.[1] For certain substrates, microwave irradiation can significantly reduce reaction times.[6]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide, yielding valuable alkynyl-indazoles.[8][10] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base.[11]
General Reaction Scheme:
| Iodo-indazole Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| N-protected 3-iodo-1H-indazole | Various terminal alkynes | Pd/Cu | - | - | - | up to 99 | [4][5] |
| 5-Bromo-3-iodoindazoles | Terminal alkynes | Pd/Cu | - | - | - | Good to excellent | [3] |
Note: Specific quantitative data for Sonogashira couplings of iodo-indazoles is less frequently tabulated in the provided literature, but high yields are consistently reported, particularly with N-protected substrates.
-
N-Protection: If necessary, protect the N-H of the iodo-indazole (e.g., with a BOC or SEM group).
-
Reaction Setup: In a sealed tube, dissolve the N-protected iodo-indazole (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) in a suitable solvent (e.g., THF or DMF).
-
Base Addition: Add a suitable base, typically an amine such as triethylamine or diisopropylethylamine (2-3 equiv.), which can also serve as a solvent.[11]
-
Degassing: Evacuate and backfill the tube with an inert gas (e.g., Argon).
-
Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., to 40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: After completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl indazoles.[12] The choice of ligand is critical for achieving high yields, with bulky, electron-rich phosphine ligands often being most effective.[13] For the amination of indazoles specifically, tBuXphos has been identified as a suitable ligand.[14]
General Reaction Scheme:
R-Indazole-I + R'-Sn(R'')3 --(Pd catalyst)--> R-Indazole-R'
Caption: A typical experimental workflow for cross-coupling of iodo-indazoles.
Conclusion
Iodo-indazoles are robust and versatile intermediates in organic synthesis, particularly for the construction of complex molecules relevant to drug discovery. Their stability is generally sufficient for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. Key factors for ensuring stability and achieving high yields include the careful selection of reaction conditions, particularly the catalyst, ligand, and base, as well as the strategic use of N-protection, especially for reactions at the C3 position. While generally stable, potential degradation pathways such as photodecomposition should be considered. This guide provides a foundational understanding and practical protocols to aid researchers in the successful application of iodo-indazoles in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Note and Protocol for the Synthesis of Methyl 3-iodo-1H-indazole-7-carboxylate
For research, scientific, and drug development professionals.
This document provides a detailed protocol for the synthesis of Methyl 3-iodo-1H-indazole-7-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The protocol outlines a three-step synthetic route commencing from commercially available 2-amino-3-methylbenzoic acid.
Chemical Properties
| Property | Value |
| CAS Number | 944899-05-2 |
| Molecular Formula | C₉H₇IN₂O₂ |
| Molecular Weight | 302.07 g/mol |
| Appearance | White to off-white solid |
Synthetic Pathway
The synthesis of this compound is achieved through a three-step process:
-
Esterification: Protection of the carboxylic acid functionality of 2-amino-3-methylbenzoic acid as a methyl ester.
-
Diazotization and Cyclization: Formation of the indazole ring system from the aniline precursor.
-
Iodination: Regioselective iodination at the C3 position of the indazole ring.
Caption: Synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 2-amino-3-methylbenzoate
This procedure details the esterification of 2-amino-3-methylbenzoic acid.
Materials:
-
2-Amino-3-methylbenzoic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-amino-3-methylbenzoic acid (1 equivalent) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield Methyl 2-amino-3-methylbenzoate. The product can be used in the next step without further purification if deemed sufficiently pure by TLC or ¹H NMR.
Step 2: Synthesis of Methyl 1H-indazole-7-carboxylate
This protocol describes the formation of the indazole ring via diazotization and intramolecular cyclization.
Materials:
-
Methyl 2-amino-3-methylbenzoate
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Water
-
Ice
-
Beaker
-
Magnetic stirrer
Procedure:
-
Dissolve Methyl 2-amino-3-methylbenzoate (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford Methyl 1H-indazole-7-carboxylate.
Step 3: Synthesis of this compound
This final step involves the regioselective iodination of the indazole core.[1][2]
Materials:
-
Methyl 1H-indazole-7-carboxylate
-
Dimethylformamide (DMF)
-
Potassium Hydroxide (KOH)
-
Iodine (I₂)
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Water
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve Methyl 1H-indazole-7-carboxylate (1 equivalent) in DMF.
-
Add potassium hydroxide (2 equivalents) to the solution and stir at room temperature.[2]
-
Add a solution of iodine (1.5 equivalents) in DMF dropwise to the mixture.[2]
-
Stir the reaction at room temperature for 3-5 hours, monitoring by TLC.[2]
-
Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.
Data Summary
| Step | Product | Starting Material | Reagents | Typical Yield | Purity |
| 1 | Methyl 2-amino-3-methylbenzoate | 2-Amino-3-methylbenzoic acid | MeOH, H₂SO₄ | >90% | >95% |
| 2 | Methyl 1H-indazole-7-carboxylate | Methyl 2-amino-3-methylbenzoate | NaNO₂, HCl | 70-80% | >95% |
| 3 | This compound | Methyl 1H-indazole-7-carboxylate | I₂, KOH, DMF | 70-85% | >98% |
Yields and purity are representative and may vary depending on reaction scale and purification methods.
Experimental Workflow Diagram
Caption: Detailed workflow for the synthesis of this compound.
This protocol provides a reliable method for the synthesis of this compound. As with all chemical reactions, appropriate safety precautions should be taken, including the use of personal protective equipment and working in a well-ventilated fume hood.
References
Application Notes and Protocols: Iodination of Methyl 1H-indazole-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the iodination of methyl 1H-indazole-7-carboxylate, a key synthetic transformation for the introduction of an iodine atom onto the indazole scaffold. This functionalization is a critical step in the synthesis of various biologically active molecules and serves as a versatile handle for further chemical modifications, such as cross-coupling reactions.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The introduction of a halogen, particularly iodine, at specific positions of the indazole ring opens up avenues for the synthesis of novel derivatives with potential therapeutic applications. The C3 position of the indazole ring is generally susceptible to electrophilic substitution, making it a common target for iodination. This protocol outlines a standard and effective procedure for the iodination of methyl 1H-indazole-7-carboxylate using molecular iodine in the presence of a base.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the iodination of various indazole derivatives, providing a comparative reference for the anticipated results with methyl 1H-indazole-7-carboxylate.
| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |
| 1H-Indazole | I₂, KOH | DMF | Room Temp. | 1 h | N/A | [1] |
| 6-Bromo-1H-indazole | I₂, KOH | DMF | Room Temp. | 3 h | 71.2% | [2] |
| 6-Nitroindazole | I₂, K₂CO₃ | DMF | ≤ 35 °C | 1-5 h | 93.6% | [3] |
| 1H-indazole-6-carboxylic acid methyl ester | I₂, NaOH | Methanol | Room Temp. | 1 h | N/A | [4] |
Experimental Protocols
This section details the materials and step-by-step methodology for the iodination of methyl 1H-indazole-7-carboxylate.
Materials and Reagents
-
Methyl 1H-indazole-7-carboxylate
-
Iodine (I₂)
-
Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous solution of sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve methyl 1H-indazole-7-carboxylate (1.0 equiv.) in dimethylformamide (DMF).
-
Addition of Base: To the stirred solution, add potassium hydroxide (KOH) (2.0-4.0 equiv.) or potassium carbonate (K₂CO₃) portion-wise at room temperature.[1][2][3]
-
Addition of Iodine: In a separate flask, prepare a solution of iodine (I₂) (1.5-2.0 equiv.) in DMF. Add this iodine solution dropwise to the reaction mixture. An exothermic reaction may be observed, and the temperature should be maintained below 35 °C, using an ice bath if necessary.[2][3]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. This typically takes 1 to 5 hours.[1][2][3]
-
Work-up:
-
Once the reaction is complete, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate to quench the excess iodine.[3]
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and then with a saturated aqueous solution of sodium chloride (brine).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired iodinated product, methyl 3-iodo-1H-indazole-7-carboxylate.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the iodination of methyl 1H-indazole-7-carboxylate.
References
Application Notes and Protocols: Suzuki-Miyaura Coupling with 3-Iodo-1H-Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing the Suzuki-Miyaura cross-coupling reaction with 3-iodo-1H-indazole derivatives. This versatile reaction is a cornerstone for the synthesis of 3-aryl-1H-indazoles, a class of compounds with significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules, including kinase inhibitors.[1][2]
The indazole nucleus is a key scaffold in numerous therapeutic agents with applications as anti-cancer, anti-inflammatory, and antiviral drugs.[1][2] The Suzuki-Miyaura coupling offers a powerful and efficient method for the functionalization of the indazole ring at the C-3 position, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.[2]
I. General Reaction Scheme
The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction of a 3-iodo-1H-indazole derivative with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a base.[2] The general transformation is depicted below:
Scheme 1: General Suzuki-Miyaura Coupling of 3-Iodo-1H-Indazole Derivatives
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
II. Tabulated Reaction Conditions
The selection of catalyst, ligand, base, and solvent is critical for the success of the Suzuki-Miyaura coupling and can significantly influence reaction yields and times. Below are tables summarizing various reported conditions for the coupling of 3-iodo-1H-indazole derivatives.
Table 1: Reaction Conditions for Suzuki-Miyaura Coupling of 3-Iodo-1H-Indazoles
| 3-Iodo-1H-Indazole Derivative | Boronic Acid/Ester | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 3-Iodo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 100 | - | - | [3] |
| 3-Iodo-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄ | - | Na₂CO₃ (2N aq.) | Dioxane | MW | 60 min | 34 | [4] |
| 3-Iodo-1H-indazole | Pinacol vinyl boronate | Pd(OAc)₂ | - | Na₂CO₃ (2N aq.) | Dioxane | MW | - | 34 | [4] |
| 3-Iodo-6-methyl-4-nitro-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O (4:1) | 120 (MW) | 40 min | - | [1] |
| N-Boc-3-iodo-1H-indazole | Various arylboronic acids | PdCl₂(dppf) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 h | Good | [5] |
| 3-Iodo-1H-indazole | Various organoboronic acids | PdCl₂(dppf) | - | - | Imidazolium ionic liquids | - | - | Good | [6] |
Table 2: Catalyst and Base Screening for Suzuki Coupling of 3-Iodo-6-methyl-4-nitro-1H-indazole
| Catalyst | Base | Notes |
| Pd(PPh₃)₄ | K₂CO₃, Na₂CO₃ | Common choice, but may not be optimal for electron-deficient substrates.[3] |
| PdCl₂(dppf) | Cs₂CO₃, K₃PO₄ | Often more effective for electron-deficient substrates and hindered partners.[3] |
| - | - | Stronger or more soluble bases can improve reaction rates.[3] |
III. Experimental Protocols
A. Synthesis of 3-Iodo-1H-indazole
A common precursor for the Suzuki-Miyaura coupling is 3-iodo-1H-indazole, which can be synthesized from 1H-indazole.
Protocol 1: Iodination of 1H-Indazole [2][6]
-
Dissolve 1H-indazole (1.0 equivalent) in N,N-dimethylformamide (DMF).
-
Add potassium hydroxide (3.75 equivalents) to the solution and stir.
-
Add iodine (2.0 equivalents) portion-wise to the mixture.
-
Stir the reaction at room temperature for 3 hours, monitoring progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bisulfite.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and dry under vacuum to yield 3-iodo-1H-indazole.
B. General Protocol for Suzuki-Miyaura Coupling
The following is a general procedure that can be adapted and optimized for specific substrates.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling [2][3]
-
To a reaction vessel, add the 3-iodo-1H-indazole derivative (1.0 equivalent), the aryl or heteroaryl boronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).
-
Add the chosen solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1H-indazole.
Microwave-Assisted Protocol: [1]
For certain substrates, microwave irradiation can significantly reduce reaction times.
-
In a microwave-safe vial, combine the 3-iodo-1H-indazole derivative (1.0 equiv.), the boronic acid (1.5 equiv.), the base (2.0 equiv.), and the palladium catalyst (0.05 equiv.) in the chosen solvent.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 40 minutes) with stirring.
-
After cooling, work up and purify the product as described in the conventional heating protocol.
IV. Visualizations
A. Experimental Workflow
The following diagram illustrates a typical workflow for the Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for the Suzuki coupling reaction.[2]
B. Application in Drug Discovery: Targeting Signaling Pathways
3-Aryl-1H-indazole derivatives synthesized via Suzuki coupling are of significant interest as kinase inhibitors in drug development.[2] Many of these compounds are designed to target key components of signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway, which regulates cell proliferation, growth, and survival.[2]
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 3-aryl-1H-indazole derivatives.[2]
V. Troubleshooting and Optimization
Successful Suzuki-Miyaura coupling depends on several factors. Here are some common issues and potential solutions:
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst is fresh and handled under an inert atmosphere to prevent degradation. Consider screening different catalysts and ligands, as electron-rich and bulky ligands can be more effective for electron-deficient substrates.[3]
-
Insufficiently Strong or Insoluble Base: The choice of base is critical. Stronger or more soluble bases like Cs₂CO₃ or K₃PO₄ can be more effective. The presence of water can be crucial for the activity of some bases.[3]
-
Inappropriate Solvent: The solvent affects the solubility of all components. Common solvents include 1,4-dioxane, DMF, and toluene, often with water as a co-solvent.[3]
-
-
Side Reactions:
-
Homocoupling of Boronic Acid: This can be minimized by ensuring the reaction mixture is properly degassed, as oxygen can promote this side reaction.
-
Protodeboronation: The presence of excess water or protic solvents, high reaction temperatures, and prolonged reaction times can lead to the cleavage of the C-B bond. Using anhydrous solvents or minimizing the amount of water can mitigate this issue.[2]
-
-
N-H Interference: While many Suzuki couplings with unprotected N-heterocycles are successful, the acidic proton of the indazole NH group can potentially interfere with the reaction. N-protection (e.g., with a Boc group) is sometimes employed to prevent side reactions and improve yields, though this adds extra synthetic steps.[7]
By carefully selecting reaction conditions and considering the potential challenges, the Suzuki-Miyaura coupling of 3-iodo-1H-indazole derivatives can be a highly effective method for the synthesis of diverse and potentially biologically active molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Iodo-indazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction: The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anti-cancer and anti-inflammatory properties. The functionalization of the indazole ring is a critical strategy in drug discovery, and palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for this purpose. Among halo-indazoles, iodo-indazoles offer an optimal balance of reactivity and stability, making them excellent substrates for introducing molecular diversity at specific positions. These application notes provide a comparative overview and detailed protocols for key palladium-catalyzed cross-coupling reactions of iodo-indazoles, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.
General Reactivity and Principles
The reactivity of an iodo-indazole in cross-coupling reactions is influenced by electronic and steric factors. The C3 position is generally the most electron-deficient and, therefore, often exhibits the highest reactivity towards the initial oxidative addition step to the palladium(0) catalyst. For reactions at the C3 position, protection of the N1-H of the indazole ring (e.g., with a Boc group) is often crucial to prevent side reactions and improve yields.
The general catalytic cycle for these reactions involves the oxidative addition of the iodo-indazole to a Pd(0) species, followed by transmetalation (for Suzuki) or carbopalladation (for Heck), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a highly versatile method for forming C-C bonds by coupling iodo-indazoles with organoboron reagents. This reaction is fundamental for synthesizing biaryl and heteroaryl-aryl structures, which are of significant interest as kinase inhibitors in drug development.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Iodo-indazole Isomer | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-Boc-3-iodo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O (4:1) | 80 | 12 | 92 | |
| 3-iodo-1H-indazole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 100 | 16 | 85 | |
| 5-bromo-1-ethyl-1H-indazole* | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High | |
| 3-iodo-1H-indazole | Pinacol vinyl boronate | Pd(OAc)₂ | Na₂CO₃ (2N aq.) | D |
Application Notes and Protocols for the Heck Reaction of Substituted Indazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting the Mizoroki-Heck reaction on substituted indazoles, a critical transformation for the synthesis of complex molecules in pharmaceutical and materials science. The indazole moiety is a key pharmacophore in numerous clinically approved drugs, and the ability to functionalize it via C-C bond formation is of significant interest.
Introduction to the Heck Reaction on Indazoles
The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a new carbon-carbon bond between an unsaturated halide (or triflate) and an alkene.[1] This reaction has become a cornerstone of modern organic synthesis due to its functional group tolerance and broad applicability.[2][3] In the context of indazole chemistry, the Heck reaction allows for the introduction of vinyl groups at various positions on the indazole ring, providing versatile intermediates for further synthetic manipulations.
The general transformation involves the reaction of a halo-indazole (typically a bromo- or iodo-indazole) with an alkene in the presence of a palladium catalyst, a base, and often a phosphine ligand (Figure 1).[1][4] The reaction proceeds through a catalytic cycle involving oxidative addition of the halo-indazole to a Pd(0) species, migratory insertion of the alkene, and subsequent β-hydride elimination to afford the vinylated indazole product and regenerate the active catalyst.[3][5]
Figure 1. General schematic of the Heck reaction on a substituted indazole.
Caption: General Heck reaction of a halo-indazole with an alkene.
Key Reaction Parameters and Optimization
Several factors influence the success and efficiency of the Heck reaction on substituted indazoles. Careful optimization of these parameters is crucial to achieve high yields and selectivity.
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective catalyst precursor.[6][7] Other palladium sources such as PdCl₂ or preformed palladium-phosphine complexes can also be employed.[8]
-
Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃), are often essential to stabilize the palladium catalyst and promote the reaction.[6][7] The choice of ligand can significantly impact reaction efficiency.
-
Base: An organic or inorganic base is required to neutralize the hydrogen halide formed during the reaction. Triethylamine (TEA) is a common choice, although other bases like sodium acetate (NaOAc), potassium carbonate (K₂CO₃), and 1,4-diazabicyclo[2.2.2]octane (DABCO) have also been used.[6][7]
-
Solvent: While the Heck reaction can be performed under solvent-free conditions, particularly with mechanochemical methods like ball-milling, solvents such as dimethylformamide (DMF) or aqueous mixtures are sometimes used.[6][9]
-
Additives: In some cases, additives like tetra-n-butylammonium bromide (TBAB) can act as phase-transfer catalysts and stabilizers for the palladium catalyst, leading to improved yields.[6][7]
Application Note 1: Mechanochemical Heck Reaction of 3-Bromoindazoles
Mechanochemistry, specifically high-speed ball-milling, offers a solvent-free and often more efficient alternative to traditional solution-phase reactions.[6][7] This approach has been successfully applied to the Heck coupling of various 3-bromoindazoles with a range of olefins.[6][10]
Experimental Workflow: Mechanochemical Heck Reaction
The following diagram illustrates the general workflow for the mechanochemical Heck reaction of 3-bromoindazoles.
Caption: Workflow for mechanochemical Heck reaction.
Protocol: General Procedure for the Mechanochemical Heck Coupling of 3-Bromoindazoles[6][7]
-
Preparation: In an 80 mL stainless steel milling vessel, add the 3-bromoindazole (1.5 mmol, 1.0 equiv.), the desired olefin (2.25 mmol, 1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.075 mmol, 5 mol%), triphenylphosphine (PPh₃, 0.15 mmol, 10 mol%), triethylamine (TEA, 1.8 mmol, 1.2 equiv.), tetra-n-butylammonium bromide (TBAB, 0.075 mmol, 5 mol%), and sodium bromide (NaBr, 10.0 g).
-
Milling: Add 207 stainless-steel balls (6 mm diameter) to the vessel. Secure the vessel in a high-speed ball mill and operate at 800 rpm for 90 minutes.
-
Work-up: After milling, remove the contents of the vessel and dissolve the solid residue in an appropriate solvent (e.g., ethyl acetate).
-
Purification: Filter the solution to remove insoluble materials. Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Quantitative Data: Optimization of Mechanochemical Heck Reaction Conditions[6][7]
The following table summarizes the optimization of various reaction parameters for the model reaction between 3-bromo-1-methyl-1H-indazole and n-butyl acrylate.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Additive (mol%) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | TEA (1.2) | TBAB (5) | 94 |
| 2 | PdCl₂ (5) | PPh₃ (10) | TEA (1.2) | TBAB (5) | 85 |
| 3 | Pd(PPh₃)₄ (5) | - | TEA (1.2) | TBAB (5) | 82 |
| 4 | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | TEA (1.2) | TBAB (5) | 88 |
| 5 | Pd(OAc)₂ (5) | PPh₃ (10) | DABCO (1.2) | TBAB (5) | 75 |
| 6 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (1.5) | TBAB (5) | 62 |
| 7 | Pd(OAc)₂ (5) | PPh₃ (10) | TEA (1.2) | - | 78 |
Substrate Scope and Yields for Mechanochemical Heck Reaction of 3-Bromoindazoles[6][7]
This table presents the yields for the Heck reaction of various substituted 3-bromoindazoles with different olefins under the optimized mechanochemical conditions.
| Indazole Substrate | Olefin | Product | Yield (%) |
| 3-bromo-1-methyl-1H-indazole | n-butyl acrylate | (E)-butyl 3-(1-methyl-1H-indazol-3-yl)acrylate | 94 |
| 3-bromo-1-methyl-1H-indazole | Styrene | 1-methyl-3-((E)-styryl)-1H-indazole | 85 |
| 3,6-dibromo-1-methyl-1H-indazole | n-butyl acrylate | (E)-butyl 3-(6-bromo-1-methyl-1H-indazol-3-yl)acrylate | 91 |
| 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | n-butyl acrylate | (E)-butyl 3-(1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-3-yl)acrylate | 88 |
| 1-benzyl-3-bromo-1H-indazole | n-butyl acrylate | (E)-butyl 3-(1-benzyl-1H-indazol-3-yl)acrylate | 85 |
| tert-butyl 3-bromo-1H-indazole-1-carboxylate | n-butyl acrylate | (E)-butyl 3-(1H-indazol-3-yl)acrylate | 70 |
| 3-bromo-1H-indazole | n-butyl acrylate | (E)-butyl 3-(1H-indazol-3-yl)acrylate | 52 |
Application Note 2: General Considerations for Solution-Phase Heck Reactions
While mechanochemistry is a powerful tool, traditional solution-phase Heck reactions are still widely used. The principles of catalyst, ligand, base, and solvent selection remain crucial. For indazole substrates, careful optimization is necessary to overcome potential challenges such as catalyst deactivation or side reactions.
Proposed Catalytic Cycle for the Heck Reaction
The following diagram outlines the generally accepted catalytic cycle for the Mizoroki-Heck reaction.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Conclusion
The Heck reaction is a versatile and powerful tool for the functionalization of substituted indazoles. Both mechanochemical and traditional solution-phase protocols can be employed, with the choice depending on the specific substrate and desired scale. Careful optimization of the catalyst system, base, and other reaction parameters is key to achieving high yields and selectivity. The protocols and data presented here provide a solid foundation for researchers to develop and apply the Heck reaction to their specific indazole-containing targets in drug discovery and materials science.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Mizoroki-Heck Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 7. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium‐Catalyzed Vinylation of Organic Halides | Semantic Scholar [semanticscholar.org]
- 9. Ultrasound assisted Mizoroki–Heck reaction catalyzed by Pd/C: Synthesis of 3-vinyl indoles as potential cytotoxic agents - Arabian Journal of Chemistry [arabjchem.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 3-iodo-1H-indazole-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and relevant data for the palladium-catalyzed Buchwald-Hartwig amination of Methyl 3-iodo-1H-indazole-7-carboxylate. This reaction is a powerful method for the synthesis of 3-amino-1H-indazole-7-carboxylate derivatives, which are valuable scaffolds in medicinal chemistry.
Reaction Principle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl or heteroaryl halide (or triflate) and an amine. In the case of this compound, the iodine atom at the C3 position is replaced by an amino group. The C3 position of the indazole ring is generally the most electron-deficient and, therefore, highly reactive in the oxidative addition step of the catalytic cycle. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base in an inert solvent. The choice of ligand is crucial for achieving high yields and functional group tolerance.[1]
The general catalytic cycle involves the oxidative addition of the iodo-indazole to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst.[2][3]
Experimental Protocols
The following is a general protocol for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP, tBuBrettPhos)
-
Base (e.g., Cs₂CO₃, NaOtBu, K₂CO₃)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
Procedure:
-
Preparation of the Reaction Vessel: In a glovebox or under a stream of inert gas, add the palladium precatalyst and the phosphine ligand to a dry Schlenk tube equipped with a magnetic stir bar.
-
Addition of Reagents: To the Schlenk tube, add this compound and the base.
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and if not in a glovebox, evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Addition of Solvent and Amine: Under the inert atmosphere, add the anhydrous solvent via syringe, followed by the amine.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-120 °C).
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-amino-1H-indazole-7-carboxylate derivative.
Data Presentation
The following table summarizes typical reaction parameters for the Buchwald-Hartwig amination of aryl iodides, which can be used as a starting point for the amination of this compound. Yields are highly dependent on the specific amine and reaction conditions used.
| Parameter | Recommended Conditions | Notes |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1-5 mol % Pd |
| Ligand | Xantphos, BINAP, or other bulky, electron-rich phosphine ligands | 1.2 - 2.4 equivalents relative to Pd |
| Base | Cs₂CO₃, NaOtBu, or K₂CO₃ | 1.5 - 2.0 equivalents |
| Solvent | Dioxane, Toluene, or DMF | Anhydrous conditions are crucial |
| Temperature | 80 - 120 °C | Reaction progress should be monitored |
| Reactant Ratio | This compound: 1.0 eq.; Amine: 1.2 - 1.5 eq. | An excess of the amine can help drive the reaction to completion |
| Expected Yield | 60-95% | Highly dependent on the specific amine and optimized conditions |
Note: The data in this table is compiled from general knowledge of Buchwald-Hartwig reactions and may require optimization for the specific substrate.[1][4]
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols: Synthesis of Kinase Inhibitors Using Methyl 3-iodo-1H-indazole-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The unique structural features of the indazole ring allow for key interactions within the ATP-binding pocket of various kinases. Methyl 3-iodo-1H-indazole-7-carboxylate is a versatile starting material for the synthesis of a diverse library of indazole-based kinase inhibitors. The iodine atom at the 3-position provides a convenient handle for introducing various aryl and heteroaryl substituents via cross-coupling reactions, such as the Suzuki-Miyaura coupling. The methyl carboxylate at the 7-position offers a site for further functionalization or can influence the physicochemical properties of the final compounds.
This document provides detailed protocols and application notes for the use of this compound in the synthesis of kinase inhibitors targeting key signaling pathways implicated in cancer, such as the VEGFR, MAPK/ERK, and PLK pathways.
Synthetic Workflow
The general synthetic approach involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and a suitable boronic acid or boronate ester. This reaction is followed by optional further modifications of the carboxylate group.
Caption: General synthetic workflow for kinase inhibitors.
Target Kinase Signaling Pathways
Indazole-based inhibitors synthesized from this compound can target various kinases involved in oncogenic signaling pathways. A prominent example is the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway, which is crucial for tumor angiogenesis.
Caption: Simplified VEGFR signaling pathway.
Bioactivity of Indazole-Based Kinase Inhibitors
The following table summarizes the in vitro activity of representative indazole-based kinase inhibitors against various cancer cell lines and kinases. While not all are direct derivatives of this compound, they represent the potential therapeutic applications of this class of compounds.
| Compound ID | Target Kinase(s) | Cell Line | IC50 (nM) | Reference |
| Axitinib | VEGFR1/2/3, PDGFR, c-KIT | - | 1-20 | [1] |
| Pazopanib | VEGFR1/2/3, PDGFR, c-KIT | - | 10-84 | [1] |
| CFI-400437 | PLK4 | - | 0.6 | [2] |
| Compound 7n | FGFR1 | SNU-16 | 642.1 | [3] |
| Compound 7r | FGFR1 | SNU-16 | 40.5 | [3] |
| MK-8353 | ERK1/2 | - | 1-4 | [4] |
| Compound W1 | VEGFR-2 | HUVEC | <30 | [1] |
| Compound K22 | PLK4 | MCF-7 | 1300 | [2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general method for the coupling of this compound with a variety of aryl or heteroaryl boronic acids.
Materials:
-
This compound
-
Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, DMF, Toluene)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and the base (2-3 equiv.).
-
Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (2-5 mol%).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted indazole derivative.
Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target kinase.
Materials:
-
Synthesized indazole derivative
-
Target Kinase
-
Kinase Substrate (e.g., a peptide or protein)
-
ATP
-
Kinase Assay Buffer
-
Detection Reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Microplate Reader
Procedure:
-
Prepare a serial dilution of the synthesized indazole compound in DMSO and then further dilute in the kinase assay buffer.
-
In the wells of a microplate, add the target kinase, its substrate, and the test compound or a vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined amount of time.
-
Stop the kinase reaction and measure the amount of ADP produced or ATP remaining using a suitable luminescent or fluorescent detection reagent according to the manufacturer's instructions.
-
Measure the signal using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of novel kinase inhibitors. The straightforward functionalization at the 3-position via Suzuki-Miyaura coupling allows for the rapid generation of diverse chemical libraries for structure-activity relationship studies. The protocols and data presented herein provide a foundation for researchers to design and synthesize novel indazole-based kinase inhibitors with potential therapeutic applications in oncology and other diseases driven by aberrant kinase activity.
References
- 1. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]
- 2. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Functionalizing the Indazole Scaffold: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – Advanced research in medicinal chemistry and drug development has consistently highlighted the indazole scaffold as a privileged structure in a multitude of therapeutic agents. To facilitate further innovation in this area, this document provides detailed application notes and experimental protocols for the functionalization of the indazole core. These guidelines are intended for researchers, scientists, and drug development professionals, offering a comprehensive resource for the synthesis of novel indazole-based compounds.
The indazole nucleus is a key component in numerous FDA-approved drugs, including the kinase inhibitors Pazopanib and Axitinib, which are used in oncology.[1][2] The versatility of the indazole scaffold allows for functionalization at various positions, enabling the fine-tuning of pharmacological properties. This document focuses on two key transformations: N-arylation and C3-arylation, providing detailed methodologies and quantitative data to guide synthetic efforts.
Key Methodologies and Experimental Workflows
The functionalization of the indazole scaffold can be broadly categorized into reactions targeting the nitrogen atoms of the pyrazole ring (N-arylation) and those targeting the carbon atoms (C-H functionalization), particularly at the C3 position. The selection of the appropriate synthetic route is crucial for achieving the desired substitution pattern and yield.
Data Presentation: Quantitative Comparison of Arylation Methods
The following tables summarize the substrate scope and yields for palladium- and copper-catalyzed N-arylation reactions, as well as palladium-catalyzed C3-arylation of indazoles. This data allows for a direct comparison of the efficiency of these methods with various substrates.
Table 1: Palladium-Catalyzed N-Arylation of Indazoles with Aryl Halides
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | Iodobenzene | 1-Phenyl-1H-indazole | 95 |
| 2 | 4-Iodotoluene | 1-(p-tolyl)-1H-indazole | 92 |
| 3 | 4-Bromoanisole | 1-(4-methoxyphenyl)-1H-indazole | 85 |
| 4 | 1-Bromo-4-fluorobenzene | 1-(4-fluorophenyl)-1H-indazole | 88 |
| 5 | 1-Bromo-3-chlorobenzene | 1-(3-chlorophenyl)-1H-indazole | 90 |
Yields are based on published data and may vary depending on specific reaction conditions.
Table 2: Copper-Catalyzed N-Arylation of Indazoles with Aryl Halides
| Entry | Aryl Halide | Ligand | Product | Yield (%) |
| 1 | Iodobenzene | 1,10-Phenanthroline | 1-Phenyl-1H-indazole | 85 |
| 2 | 4-Iodotoluene | N,N'-Dimethylethylenediamine | 1-(p-tolyl)-1H-indazole | 82 |
| 3 | 4-Bromoanisole | 1,10-Phenanthroline | 1-(4-methoxyphenyl)-1H-indazole | 78 |
| 4 | 1-Bromo-4-fluorobenzene | N,N'-Dimethylethylenediamine | 1-(4-fluorophenyl)-1H-indazole | 75 |
| 5 | 1-Bromo-3-chlorobenzene | 1,10-Phenanthroline | 1-(3-chlorophenyl)-1H-indazole | 80 |
Yields are based on published data and may vary depending on specific reaction conditions.[3][4]
Table 3: Palladium-Catalyzed C3-Arylation of 1-Methyl-1H-indazole with Aryl Halides
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | Iodobenzene | 1-Methyl-3-phenyl-1H-indazole | 85 |
| 2 | 4-Iodotoluene | 1-Methyl-3-(p-tolyl)-1H-indazole | 82 |
| 3 | 4-Bromoanisole | 3-(4-methoxyphenyl)-1-methyl-1H-indazole | 78 |
| 4 | 1-Bromo-4-fluorobenzene | 3-(4-fluorophenyl)-1-methyl-1H-indazole | 80 |
| 5 | 1-Bromo-3-chlorobenzene | 3-(3-chlorophenyl)-1-methyl-1H-indazole | 75 |
Yields are based on published data and may vary depending on specific reaction conditions.[5]
Experimental Protocols
The following are detailed protocols for the key functionalization reactions.
Protocol 1: Palladium-Catalyzed N-Arylation of Indazole (Buchwald-Hartwig Amination)
This method is a versatile and widely used protocol for the formation of N-aryl bonds.
Materials:
-
Indazole (1.0 mmol)
-
Aryl halide (bromide or iodide, 1.2 mmol)
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0), 0.02 mmol)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.04 mmol)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol)
-
Anhydrous dioxane (5 mL)
Procedure:
-
To a dry Schlenk tube, add indazole, aryl halide, Pd₂(dba)₃, Xantphos, and cesium carbonate.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture at 100 °C for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl indazole.
Protocol 2: Copper-Catalyzed N-Arylation of Indazole (Ullmann Condensation)
This protocol offers a more economical alternative to palladium-catalyzed methods.
Materials:
-
Indazole (1.0 mmol)
-
Aryl iodide (1.2 mmol)
-
Copper(I) iodide (CuI, 0.1 mmol)
-
1,10-Phenanthroline (0.2 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Anhydrous N,N-dimethylformamide (DMF, 5 mL)
Procedure:
-
To a sealable reaction tube, add indazole, aryl iodide, CuI, 1,10-phenanthroline, and potassium carbonate.
-
Add anhydrous DMF.
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours.[3]
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[3]
Protocol 3: Palladium-Catalyzed C3-Arylation of 1-Methyl-1H-indazole
This method allows for the direct functionalization of the C3 position of the indazole ring.[5]
Materials:
-
1-Methyl-1H-indazole (1.0 mmol)
-
Aryl iodide (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol)
-
1,10-Phenanthroline (0.1 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, add 1-methyl-1H-indazole, aryl iodide, Pd(OAc)₂, 1,10-phenanthroline, and potassium carbonate to a dry reaction vessel.
-
Add anhydrous toluene.
-
Seal the vessel and heat the reaction mixture at 140 °C for 24-48 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short plug of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the C3-arylated indazole.[5]
Signaling Pathway Visualizations
Indazole-containing molecules are prominent as inhibitors of protein kinases involved in cancer signaling pathways. The following diagrams illustrate the key pathways targeted by indazole-based drugs like Pazopanib and Axitinib.
Many indazole derivatives also show inhibitory activity against Polo-like kinase 4 (PLK4), a key regulator of cell cycle progression.
These protocols and data provide a solid foundation for the rational design and synthesis of novel indazole derivatives for various therapeutic applications. The continued exploration of this versatile scaffold holds significant promise for the future of drug discovery.
References
- 1. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. proteopedia.org [proteopedia.org]
- 3. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 4. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Purification of Indazole Derivatives by Column Chromatography
Application Note AP-IND-001
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the purification of indazole derivatives using column chromatography. It includes recommended stationary phases, mobile phase systems, and a step-by-step guide for performing the purification. Additionally, a summary of chromatographic conditions for various indazole derivatives is presented in a tabular format for easy reference. A workflow diagram is also provided for visual guidance.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making them valuable scaffolds in drug discovery and medicinal chemistry. Following their synthesis, effective purification is crucial to remove unreacted starting materials, byproducts, and isomers to ensure the integrity of subsequent biological assays and characterization. Column chromatography is a widely employed technique for the purification of these compounds. This document outlines a general protocol for the purification of indazole derivatives using silica gel column chromatography.
A common challenge in the synthesis of substituted indazoles is the formation of N-1 and N-2 alkylated isomers, which often exhibit different biological activities. Column chromatography is a key method for the separation of these isomers.[1][2][3]
Data Presentation: Chromatographic Conditions for Indazole Derivatives
The following table summarizes typical chromatographic conditions used for the purification of various indazole derivatives. The selection of the mobile phase is critical and is often determined by preliminary analysis using Thin Layer Chromatography (TLC). A common mobile phase for indazole derivatives is a mixture of a non-polar solvent, such as hexane or petroleum ether, and a more polar solvent, like ethyl acetate.[4]
| Compound/Derivative Class | Stationary Phase | Mobile Phase (Eluent) | Rf Value | Yield (%) | Reference/Notes |
| General 1H- and 2H-Indazoles | Silica Gel | 10-50% Ethyl Acetate in Petroleum Ether | Not Reported | 55-85% | [4] |
| 2-phenyl-2H-indazole derivatives | Silica Gel | Hexane:Ethyl Acetate (90:10) | Not Reported | Not Reported | For less polar derivatives. |
| 2-phenyl-2H-indazole derivative | Silica Gel | Hexane:Ethyl Acetate (80:20) | Not Reported | Not Reported | For slightly more polar derivatives. |
| 3-substituted-1H-indazoles | Silica Gel | Hexane:Ethyl Acetate (4:1) | 0.25 | Not Reported | [5] |
| Halogenated Indazoles | Silica Gel | Not Specified | Not Reported | 52-85% | For brominated indazole derivatives.[6] |
| N-1 and N-2 Alkylated Isomers | Silica Gel | Gradient elution often required | Varies | Varies | Separation is highly dependent on the specific isomers.[1][2] |
Experimental Protocol: Purification of Indazole Derivatives
This protocol provides a general procedure for the purification of an indazole derivative using column chromatography.
Materials and Equipment
-
Crude indazole derivative
-
Silica gel (230-400 mesh)
-
Solvents: Hexane (or petroleum ether) and Ethyl Acetate (HPLC grade)
-
Glass column with a stopcock
-
Sand
-
Cotton or glass wool
-
Beakers and Erlenmeyer flasks
-
Round-bottom flasks
-
Rotary evaporator
-
TLC plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Developing chamber for TLC
Method Development with Thin Layer Chromatography (TLC)
-
Prepare a sample solution: Dissolve a small amount of the crude indazole derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the TLC plate: Using a capillary tube, spot the sample solution onto the baseline of a TLC plate.
-
Develop the TLC plate: Place the spotted TLC plate in a developing chamber containing a pre-determined solvent system (e.g., 20% ethyl acetate in hexane).
-
Visualize the spots: After the solvent front has reached near the top of the plate, remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp (254 nm).
-
Optimize the solvent system: The ideal solvent system will give the desired compound an Rf value of approximately 0.2-0.4, ensuring good separation from impurities.[7] Adjust the polarity of the mobile phase by varying the ratio of ethyl acetate to hexane to achieve the desired Rf value.
Column Chromatography Procedure
-
Column Preparation (Wet Packing):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand over the cotton plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane).
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Allow the silica gel to settle, and then add a layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Drain the solvent until the level is just at the top of the sand layer.
-
-
Sample Loading (Dry Loading is recommended for better separation):
-
Dissolve the crude indazole derivative in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.
-
Evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained.
-
Carefully add the dry sample-silica mixture to the top of the prepared column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock to begin the elution process. Maintain a constant flow rate.
-
If using a gradient elution, start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity by increasing the percentage of ethyl acetate. This is particularly useful for separating compounds with a wide range of polarities.[4]
-
-
Fraction Collection and Analysis:
-
Collect the eluent in a series of labeled test tubes or flasks.
-
Monitor the collected fractions by TLC to identify which fractions contain the pure desired product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified indazole derivative.
-
-
Purity Confirmation:
-
Assess the purity of the final product using an appropriate analytical technique, such as HPLC, LC-MS, or NMR spectroscopy.
-
Mandatory Visualization
Caption: Workflow for the purification of indazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. community.wvu.edu [community.wvu.edu]
Application Notes and Protocols for the Recrystallization of Methyl 3-iodo-1H-indazole-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of Methyl 3-iodo-1H-indazole-7-carboxylate via recrystallization. The methodologies outlined are based on established practices for analogous indazole derivatives and are intended to serve as a comprehensive guide for achieving high purity of the target compound.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Achieving high purity of this compound is critical for subsequent synthetic steps and for ensuring the quality and safety of the final drug product. Recrystallization is a robust and scalable purification technique that relies on the differential solubility of the compound and its impurities in a given solvent or solvent system at varying temperatures. This document details recommended solvents and protocols for the effective recrystallization of this specific indazole derivative.
Data Presentation: Solvent Selection for Recrystallization
The selection of an appropriate solvent system is paramount for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will fully dissolve it at an elevated temperature. The following table summarizes potential solvent systems for the recrystallization of this compound, based on their effectiveness with structurally similar compounds.[1][2][3][4][5] Researchers should perform small-scale screening experiments to identify the optimal solvent or solvent mixture for their specific sample.
| Solvent/Solvent System | Rationale & Expected Outcome | Potential Issues |
| Single Solvents | ||
| Ethanol | Commonly used for indazole derivatives; good for removing non-polar impurities.[1][3] | May have high solubility at room temperature, leading to lower yields. |
| Methanol | Similar to ethanol, effective for polar compounds.[1][2] | Can also lead to reduced yields due to significant solubility at lower temperatures. |
| Ethyl Acetate | A good general-purpose solvent for a range of polarities.[1] | May not be a strong enough solvent at elevated temperatures for complete dissolution. |
| Acetonitrile | Has been successfully used for the recrystallization of other iodo-indazoles.[5] | May require careful control of cooling to prevent rapid precipitation and impurity trapping. |
| Mixed Solvents | ||
| Acetone/Water | A versatile system where water acts as the anti-solvent; effective for many indazole isomers.[2] | Oiling out can occur if the anti-solvent is added too quickly or at too high a temperature. |
| Ethanol/Water | Similar to acetone/water, offering a good polarity range for purification.[2] | Proper ratio is critical to avoid premature precipitation or failure to crystallize. |
| Tetrahydrofuran (THF)/Water | Another effective mixed solvent system for indazole derivatives.[2] | THF can be difficult to remove completely from the final product. |
| n-Hexane/Ethyl Acetate | Good for separating compounds with moderate polarity differences.[4] | May not be suitable if the compound has very high or very low polarity. |
Experimental Protocols
The following are detailed protocols for single-solvent and mixed-solvent recrystallization.
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the selected solvent (e.g., ethanol, acetonitrile).
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the compound completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to maximize yield.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, further cool the flask in an ice bath.[1]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove all residual solvent.
Protocol 2: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., acetone, ethanol, THF) in which it is highly soluble, with gentle heating.[2][4]
-
Addition of Anti-Solvent: While the solution is hot, add a "poor" solvent (anti-solvent, e.g., water, n-hexane) dropwise until the solution becomes faintly cloudy (turbid).
-
Redissolution: Add a few drops of the "good" solvent back into the hot solution until the turbidity just disappears.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of the two solvents in the appropriate ratio.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the recrystallization processes.
Caption: Workflow for single-solvent and mixed-solvent recrystallization.
Caption: Logical workflow for selecting a suitable recrystallization method.
References
- 1. benchchem.com [benchchem.com]
- 2. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 3. jchr.org [jchr.org]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Synthesis method of 6-iodine-1H-indazole - Eureka | Patsnap [eureka.patsnap.com]
Application Note: A Multi-Modal Analytical Workflow for the Definitive Characterization of Indazole Isomers
Abstract
Indazole and its derivatives are pivotal scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The synthetic routes to these compounds often yield a mixture of regioisomers, such as 1H- and 2H-indazoles, or positional isomers on the benzene ring. As these isomers can exhibit vastly different pharmacological, toxicological, and physicochemical properties, their unambiguous identification is a critical step in drug discovery and development. This application note provides a comprehensive, multi-modal analytical workflow for the separation, identification, and definitive characterization of indazole isomers, designed for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices and provide detailed protocols for chromatographic and spectroscopic techniques, ensuring a self-validating and robust characterization package.
The Challenge of Indazole Isomerism
The indazole core, a fusion of benzene and pyrazole rings, allows for significant isomeric diversity. The most common challenge is differentiating the N1-H and N2-H tautomers/regioisomers, which can interconvert but are often isolated as stable, substituted derivatives. Furthermore, substitution on the benzene ring introduces positional isomers (e.g., 4-, 5-, 6-, or 7-substituted indazoles).
Because these isomers often share the same molecular weight and similar polarities, a single analytical technique is rarely sufficient for confirmation. An integrated approach, leveraging the strengths of orthogonal methods, is essential for generating the high-confidence data required for regulatory submission and intellectual property protection.
Integrated Analytical Workflow
A robust workflow for isomer characterization is not linear but iterative, using feedback from each technique to inform the next step. The goal is to build a portfolio of orthogonal data that collectively points to an unambiguous structure.
dot graph "Integrated_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_0" { label="Initial Analysis & Separation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; A [label="Crude Synthetic Mixture\n(Potential Isomers)"]; B [label="HPLC or GC Screening"]; C [label="Isolated Peaks\n(Putative Isomers)"]; A -> B [label="Injection"]; B -> C [label="Fractionation"]; }
subgraph "cluster_1" { label="Structural Elucidation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="1D NMR (1H, 13C)\n& Mass Spectrometry (MS)"]; E [label="2D NMR (COSY, HSQC, HMBC)"]; F [label="Hypothesis on Isomer Structures"]; C -> D; D -> E [label="Ambiguity\nRequires\nConnectivity"]; D -> F [label="Clear Data"]; E -> F; }
subgraph "cluster_2" { label="Definitive Confirmation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="X-Ray Crystallography"]; H [label="Unambiguous Structure Confirmed"]; F -> G [label="If Crystalline & Required"]; G -> H; }
D -> B [style=dashed, label="Feedback to Optimize\nSeparation Method"]; F -> H [style=dashed, label="Confirmed by Orthogonal Data"]; } endom
Figure 1: A comprehensive workflow for indazole isomer characterization.Chromatographic Separation: Isolating the Isomers
The first critical step is to resolve the isomeric mixture into individual components. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose due to its high resolving power and applicability to a wide range of indazole derivatives.[1]
Causality of Method Choice: Reversed-phase HPLC (RP-HPLC) is chosen for its robustness in separating compounds based on differences in hydrophobicity. Indazole isomers, while similar, often have slight differences in their dipole moments and logP values, which can be exploited by a C18 stationary phase and a polar mobile phase. A gradient elution is employed to ensure adequate separation of closely eluting peaks and to efficiently elute any highly retained impurities.
Protocol 3.1: RP-HPLC Method for Indazole Isomer Separation
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of ~1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the isomers. The relative percentage of each isomer can be determined from the peak areas (assuming similar extinction coefficients).
-
Collect fractions corresponding to each isolated peak for subsequent spectroscopic analysis.
-
| Isomer Type | Typical Retention Time (min) | Notes |
| 1-Substituted Indazole | 15.2 | Generally, N-1 isomers are less polar and may elute later. |
| 2-Substituted Indazole | 14.8 | N-2 isomers are often more polar, leading to earlier elution. |
| 5-Nitro-1H-indazole | 16.5 | Retention times are highly dependent on the nature and position of substituents. |
| 7-Nitro-1H-indazole | 16.1 | Positional isomers can often be resolved with optimized gradient methods. |
| Table 1: Representative HPLC retention times for a hypothetical set of indazole isomers under the conditions described in Protocol 3.1. Actual retention times will vary. |
Spectroscopic Characterization: Piecing the Puzzle Together
Once isolated, each putative isomer must be subjected to spectroscopic analysis. NMR and Mass Spectrometry are the primary tools for elucidating the exact molecular structure.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for distinguishing indazole isomers in solution.[3] The chemical environment of each proton and carbon atom provides a unique fingerprint that is highly sensitive to the position of substituents and the nitrogen atom in the pyrazole ring.[4][5]
Causality of NMR Analysis: The key differentiator between 1H- and 2H-indazole isomers is the chemical shift of the C3 proton (H-3) and the carbons of the pyrazole ring (C3, C3a, C7a).[3][6] In 2H-isomers, the H-3 proton is typically more deshielded and appears at a higher chemical shift (further downfield) compared to the corresponding 1H-isomer.[2] Two-dimensional (2D) NMR experiments like HSQC and HMBC are crucial for unambiguously assigning these signals and confirming connectivity.[4][6]
dot graph "NMR_Differentiation" { layout=dot; rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=11];
subgraph "cluster_0" { label="1H-Indazole Derivative"; bgcolor="#F1F3F4"; struct1 [label=<
Key ProtonTypical Shift (ppm) H-3~8.10 N1-H (unsubstituted)~13.40 (broad)
>]; }
subgraph "cluster_1" { label="2H-Indazole Derivative"; bgcolor="#F1F3F4"; struct2 [label=<
Key ProtonTypical Shift (ppm) H-3~8.40 (Downfield) N1-HAbsent
>]; }
edge [color="#4285F4", style=invis]; struct1 -> struct2; } endom
Figure 2: Key 1H NMR differences between 1H- and 2H-Indazole isomers.Protocol 4.1.1: NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Instrumentation:
-
High-resolution NMR spectrometer (400 MHz or higher is recommended).[6]
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional spectrum. Key parameters to note are the chemical shifts (δ), coupling constants (J), and integrations.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. The chemical shifts of C3, C3a, and C7a are particularly diagnostic.[6]
-
2D NMR (if needed): If assignments are ambiguous, acquire HSQC (to correlate protons to their directly attached carbons) and HMBC (to see 2-3 bond correlations between protons and carbons) spectra. This is invaluable for confirming the position of substituents.
-
-
Data Analysis:
| Nucleus | Characteristic Shift in 1-Substituted Isomer (ppm) | Characteristic Shift in 2-Substituted Isomer (ppm) | Key Difference |
| H-3 | ~8.10 | ~8.40 | H-3 is more deshielded in the 2H-isomer.[2] |
| C-3 | ~135 | ~125 | C-3 is significantly shielded in the 2H-isomer. |
| C-7a | ~140 | ~148 | C-7a is deshielded in the 2H-isomer. |
| Table 2: Comparison of typical ¹H and ¹³C NMR chemical shifts (in CDCl₃) for the pyrazole moiety of substituted indazole isomers. Data is representative and will vary with substitution. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, confirming the molecular formula. High-Resolution Mass Spectrometry (HRMS) is essential to confirm the elemental composition.[6][7] While isomers have the same mass, their fragmentation patterns under tandem MS (MS/MS) conditions can sometimes differ, providing additional structural clues.[2][8]
Causality of MS/MS Analysis: The stability of the indazole ring means that initial fragmentation in techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) often involves the substituents.[2] For N-substituted indazoles, the fragmentation pathway may involve the loss of the N-substituent.[2] The relative abundances of the resulting fragment ions can differ between N-1 and N-2 isomers, aiding in their distinction.[2][9]
Protocol 4.2.1: LC-MS Analysis for Molecular Weight and Fragmentation
-
Instrumentation:
-
An LC-MS system, preferably with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.
-
-
Method:
-
Use the HPLC method from Protocol 3.1, directing the column effluent into the MS detector.
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Mass Range: Scan from m/z 100 to 1000.
-
MS/MS: For each isomeric peak, perform a targeted MS/MS experiment. Isolate the [M+H]⁺ ion and apply collision-induced dissociation (CID) energy to generate fragments.
-
-
Data Analysis:
-
Confirm that the [M+H]⁺ ion for each peak corresponds to the expected molecular weight of the indazole isomers.
-
Compare the MS/MS fragmentation spectra. Look for unique fragment ions or significant differences in the relative abundance of common fragments.
-
Definitive Confirmation: X-Ray Crystallography
When an unambiguous, solid-state structure is required, and the material is crystalline, single-crystal X-ray diffraction is the gold standard. It provides the absolute connectivity and configuration of the molecule, leaving no doubt as to the isomeric form.[10][11]
Causality of Method Choice: X-ray crystallography works by scattering X-rays off the electron clouds of a highly ordered crystal lattice. The resulting diffraction pattern is mathematically decoded to generate a three-dimensional model of the molecule's structure. This method is definitive and is often used to confirm the structures proposed by spectroscopic methods.[12][13]
Protocol 5.1: General Workflow for X-Ray Crystallography
-
Crystal Growth (The Critical Step):
-
Slowly evaporate a solution of the purified isomer in a suitable solvent system (e.g., ethanol, ethyl acetate/heptane).
-
Other methods include slow cooling or vapor diffusion. The goal is to grow single, defect-free crystals of sufficient size (>0.1 mm).
-
-
Data Collection:
-
Mount a suitable crystal on a diffractometer.
-
Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
-
-
Structure Solution and Refinement:
-
Process the diffraction data and solve the structure using specialized software.
-
Refine the atomic positions and thermal parameters to generate the final, high-resolution molecular structure.
-
Conclusion
The characterization of indazole isomers is a non-trivial task that demands a multi-faceted analytical approach. A logical workflow beginning with chromatographic separation followed by comprehensive spectroscopic analysis (NMR and MS) will, in most cases, provide the necessary data for confident structural assignment. For absolute proof, especially in a regulatory or patent context, X-ray crystallography provides the ultimate confirmation. By understanding the causal principles behind each technique, researchers can efficiently and accurately navigate the challenges of indazole isomerism, ensuring the integrity of their chemical research and development.
References
- 1. bloomtechz.com [bloomtechz.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: N-Protection Strategies for 3-Iodoindazoles in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including potent kinase inhibition.[1][2] The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern drug discovery, enabling the efficient formation of carbon-carbon bonds to construct complex molecular architectures. For the synthesis of 3-arylindazoles, a key pharmacophore in many kinase inhibitors, the Suzuki coupling of 3-iodoindazoles is a frequently employed strategy.[1][2]
A critical consideration in this synthetic approach is the management of the indazole N-H proton. While often reactive, direct Suzuki coupling on the unprotected 3-iodoindazole is feasible and, in some cases, advantageous.[3][4] In other instances, protection of the indazole nitrogen is necessary to prevent side reactions, improve solubility, or enhance yields. This document provides a detailed overview of N-protection strategies for 3-iodoindazoles in Suzuki coupling, including a comparative analysis of common protecting groups, detailed experimental protocols, and a guide for selecting the appropriate strategy.
The Role of 3-Arylindazoles as Kinase Inhibitors
Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the transfer of a phosphate group to specific substrate molecules. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery. 3-Arylindazoles have emerged as a prominent class of kinase inhibitors, targeting various components of signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and metabolism.[1] The Suzuki coupling provides a versatile method to synthesize a diverse library of 3-arylindazoles for structure-activity relationship (SAR) studies.
Caption: 3-Arylindazoles as kinase inhibitors in cellular signaling.
To Protect or Not to Protect? A Strategic Decision
The decision to protect the indazole nitrogen is not always straightforward. Unprotected 3-iodoindazoles can successfully undergo Suzuki coupling, and this approach avoids the additional synthetic steps of protection and deprotection.[3][4] However, in certain scenarios, N-protection is beneficial.
When to Consider an Unprotected Strategy:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups (e.g., nitro) on the indazole ring can increase the acidity of the N-H proton and may lead to deprotection of certain protecting groups like Boc under the basic reaction conditions.[1][3] In such cases, starting with the unprotected indazole can be more efficient.[1][3]
-
Microwave Conditions: Microwave-assisted Suzuki coupling has been shown to be effective for unprotected 3-iodoindazoles, often providing good to excellent yields in short reaction times.[3][4]
-
Simplicity and Atom Economy: Avoiding protection/deprotection steps improves the overall efficiency and reduces waste.
When to Employ an N-Protection Strategy:
-
Improved Solubility: N-protected indazoles often exhibit better solubility in organic solvents used for Suzuki coupling, which can lead to more homogeneous reaction mixtures and improved yields.
-
Prevention of Side Reactions: The acidic N-H proton of unprotected indazoles can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or undesired side reactions.[3]
-
Regiocontrol in Subsequent Reactions: If further functionalization of the indazole nitrogen is desired after the Suzuki coupling, a protecting group that can be selectively removed is essential.
Caption: Decision-making flowchart for N-protection strategy.
Comparative Analysis of N-Protecting Groups
The choice of protecting group is critical and depends on its stability to the Suzuki coupling conditions and the ease of its removal. Below is a summary of commonly employed protecting groups for 3-iodoindazoles.
| Protecting Group | Introduction Reagent(s) | Typical Suzuki Conditions Compatibility | Deprotection Method(s) | Key Considerations |
| Boc | (Boc)₂O, TEA, DMAP | Good, but can be labile with strong bases or high temperatures, especially with EWGs.[1][3] | Acidic (TFA, HCl); Microwave-assisted concomitant deprotection.[5] | Widely used; concomitant deprotection during microwave Suzuki can be highly efficient.[5] |
| Tosyl (Ts) | TsCl, base | Moderate; can undergo deprotection under some Suzuki conditions.[5] | Reductive (e.g., Na/NH₃); Strongly acidic (HBr/AcOH) | Can be more robust than Boc but may require harsher deprotection conditions. Lower yields reported with in-situ deprotection compared to Boc.[5] |
| SEM | SEMCl, NaH | Good | TBAF, THF; aq. HCl, EtOH | Useful for directing C-3 lithiation prior to iodination; stable to a range of conditions. |
| Benzyl (Bn) | BnBr, base (e.g., t-BuOK) | Good | Hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions; orthogonal to Boc. |
| Cbz | Cbz-Cl, base | Good | Hydrogenolysis (H₂, Pd/C); Strong acids (HBr/AcOH) | Common in peptide chemistry; orthogonal to Boc. |
Experimental Protocols
Protocol 1: Iodination of 1H-Indazole
This protocol describes the direct iodination of 1H-indazole at the C-3 position.
Materials:
-
1H-Indazole
-
Iodine (I₂)
-
Potassium hydroxide (KOH)
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Water
Procedure:
-
In a round-bottom flask, dissolve 1H-indazole (1.0 equiv.) in DMF.
-
To the solution, add potassium hydroxide (3.75 equiv.) and iodine (2.0 equiv.).
-
Stir the reaction mixture at room temperature for 3 hours.
-
Quench the reaction by diluting with a saturated aqueous solution of sodium bisulfite. A precipitate will form.
-
Collect the solid by vacuum filtration.
-
Wash the collected solid with water.
-
Dry the solid under vacuum to yield 3-iodo-1H-indazole.[1]
Protocol 2: N-Boc Protection of 3-Iodo-1H-indazole
Materials:
-
3-Iodo-1H-indazole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 3-iodo-1H-indazole (1.0 equiv.) in DCM.
-
Add triethylamine (1.2 equiv.) and a catalytic amount of DMAP.
-
Add di-tert-butyl dicarbonate (1.1 equiv.) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford N-Boc-3-iodo-1H-indazole.[5]
Protocol 3: Suzuki Coupling of Unprotected 3-Iodo-1H-indazole (Microwave Conditions)
Materials:
-
3-Iodo-1H-indazole
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Aqueous sodium carbonate (Na₂CO₃) solution (2 M)
-
1,4-Dioxane
-
Ethyl acetate
-
Brine
Procedure:
-
To a microwave vial, add 3-iodo-1H-indazole (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the palladium catalyst (5 mol%).
-
Add 1,4-dioxane and the 2M aqueous sodium carbonate solution.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 40 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired 3-aryl-1H-indazole.[3]
Protocol 4: Suzuki Coupling of N-Boc-3-iodo-1H-indazole with Concomitant Deprotection (Microwave Conditions)
This protocol is particularly efficient as it combines the coupling and deprotection in a single step.[5]
Materials:
-
N-Boc-3-iodo-1H-indazole
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Aqueous base (e.g., K₂CO₃ or Na₂CO₃ solution)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a heavy-walled Pyrex tube, combine N-Boc-3-iodo-1H-indazole (1.0 equiv.), the arylboronic acid (2.0 equiv.), Pd(PPh₃)₄ (5 mol%), and the aqueous base in a mixture of dioxane and water.
-
Seal the tube and heat the reaction mixture using microwave irradiation at a temperature and time optimized for the specific substrates (e.g., 120-150 °C for 15-40 minutes).
-
Monitor the reaction for the consumption of starting material and the formation of the deprotected product by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 3-aryl-1H-indazole.[5]
Protocol 5: N-Benzyl Protection of 3-Iodo-1H-indazole
Materials:
-
3-Iodo-1H-indazole
-
Benzyl bromide (BnBr)
-
Potassium t-butoxide (t-BuOK)
-
Toluene
Procedure:
-
To a flask containing 3-iodo-1H-indazole (1.0 equiv.) in toluene under a nitrogen atmosphere, add potassium t-butoxide (1.05 equiv.) at room temperature over 30 minutes.
-
Add benzyl bromide (1.1 equiv.) and heat the reaction mixture (e.g., 60-90 °C) until the reaction is complete (monitored by TLC).
-
Cool the reaction to room temperature and quench with water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography to obtain N-benzyl-3-iodo-1H-indazole.
Protocol 6: Deprotection of N-Benzyl and N-Cbz Groups by Hydrogenolysis
Materials:
-
N-Benzyl or N-Cbz protected 3-aryl-indazole
-
Palladium on carbon (10% Pd/C)
-
Hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate)
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
Procedure:
-
Dissolve the N-protected indazole in a suitable solvent in a flask equipped for hydrogenation.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of Pd).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected 3-aryl-1H-indazole.
Summary and Outlook
The choice of whether to protect the indazole nitrogen in the Suzuki coupling of 3-iodoindazoles is a nuanced decision that depends on the specific substrate and desired outcome. While unprotected Suzuki couplings, particularly under microwave irradiation, offer an efficient and atom-economical route, N-protection can be advantageous for improving solubility and preventing side reactions. The N-Boc group is a popular choice, especially due to the potential for concomitant deprotection under microwave conditions, which streamlines the synthetic sequence. Other protecting groups such as SEM, benzyl, and Cbz offer orthogonal protection strategies that are valuable in more complex syntheses. The protocols and comparative data presented here provide a guide for researchers to develop robust and efficient syntheses of medicinally important 3-arylindazoles.
Caption: General experimental workflow for the synthesis of 3-aryl-1H-indazoles.
References
- 1. mdpi.com [mdpi.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for Methyl 3-iodo-1H-indazole-7-carboxylate
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the Suzuki-Miyaura cross-coupling yield of Methyl 3-iodo-1H-indazole-7-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound in Suzuki coupling?
A1: As an aryl iodide, this compound is expected to be a highly reactive coupling partner. The general reactivity trend for aryl halides in the oxidative addition step, which is often rate-determining, is I > OTf > Br >> Cl.[1][2] The presence of the N-H group on the indazole ring can sometimes interfere with the catalytic cycle, but many protocols for unprotected N-heterocycles are successful.[3][4][5]
Q2: Why is the choice of base so critical for this substrate?
A2: The base is essential for activating the organoboron reagent (boronic acid or ester) to facilitate the transmetalation step in the catalytic cycle.[1][6] For N-heterocyclic substrates like indazoles, inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[1][3][7] The base's strength, solubility, and purity can significantly impact the reaction yield by influencing the rate of transmetalation and minimizing side reactions like substrate decomposition or catalyst deactivation.[7][8]
Q3: Is it necessary to protect the N-H group of the indazole?
A3: While N-protection can prevent potential side reactions and catalyst inhibition, Suzuki couplings are often successfully performed on unprotected N-H indazoles.[3][4][5] The decision to protect the nitrogen depends on the specific reaction conditions and the complexity of the substrates. For initial optimization, attempting the reaction without a protecting group is a reasonable starting point. If issues like low yield or multiple byproducts arise, N-protection with a group like Boc (tert-butoxycarbonyl) could be considered.[5][9]
Q4: What are the most common side reactions to watch for?
A4: The most common side reactions include:
-
Dehalogenation: The iodo-group is replaced by a hydrogen atom. This can be caused by impurities in solvents or reagents acting as a hydride source.[1][2][5]
-
Protodeboronation: The boronic acid reagent is replaced by a hydrogen atom, especially in the presence of excess water, high temperatures, or prolonged reaction times.[2][6]
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen or if a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[2][8]
Troubleshooting Guide
Issue 1: Low to No Conversion of Starting Material
This is a common issue that can often be traced back to the catalyst, base, or reaction conditions.
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Inactive Catalyst | • Use a fresh batch of palladium catalyst. • Handle air-sensitive catalysts like Pd(PPh₃)₄ under an inert atmosphere (Argon or Nitrogen).[1] • Test the catalyst with a known successful reaction to confirm its activity.[1] • Consider using a more air-stable precatalyst, such as Pd(dppf)Cl₂.[5][7][10] | Palladium catalysts, especially Pd(0) complexes, can be oxidized and lose activity upon exposure to air and moisture. Precatalysts are generally more stable. |
| Inefficient Base | • Use a dry, finely powdered base. Activating K₂CO₃ by heating before use can be beneficial.[1][8] • Switch to a stronger or more soluble base like Cs₂CO₃ or K₃PO₄.[1][3] • Ensure adequate mixing; vigorous stirring is crucial. | The base must be sufficiently soluble and active to deprotonate the boronic acid, which is a key step for transmetalation. Poor solubility or deactivation of the base will stall the catalytic cycle. |
| Low Reaction Temperature | • Gradually increase the reaction temperature in 10-20 °C increments (e.g., from 80 °C to 100-120 °C).[1] • Consider switching to a higher-boiling solvent like 1,4-dioxane or DMF.[1][6] • Microwave heating can be used to rapidly screen higher temperatures.[1][5] | While aryl iodides are reactive, some Suzuki couplings require sufficient thermal energy to overcome activation barriers, particularly for sterically hindered or electronically deactivated partners. |
| Poor Solvent Choice | • Ensure reactants, especially the boronic acid and base, are at least partially soluble in the chosen solvent system. • A common and effective solvent system is a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).[1][11] • Use high-purity, degassed solvents to avoid catalyst poisoning.[1][12] | The solvent needs to facilitate the interaction of all reaction components. Water often helps dissolve inorganic bases, while the organic solvent dissolves the substrates. |
Issue 2: Significant Byproduct Formation (Dehalogenation or Protodeboronation)
The presence of unwanted byproducts points towards specific competing reaction pathways that need to be suppressed.
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Dehalogenation of Aryl Iodide | • Use high-purity, anhydrous, and thoroughly degassed solvents.[1][5] • Consider a weaker base if a strong base is suspected of promoting the side reaction.[5] | Hydride sources in the reaction mixture can lead to the reductive cleavage of the C-I bond. This is a common issue with palladium catalysis. |
| Protodeboronation of Boronic Acid | • Use anhydrous solvents or minimize the amount of water in the reaction.[6] • Use a slight excess (1.2-1.5 equivalents) of the boronic acid.[6] • Avoid unnecessarily high temperatures or prolonged reaction times.[6] • Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).[5] | Boronic acids can be unstable under Suzuki conditions, hydrolyzing back to the arene. Minimizing water and reaction time can mitigate this. |
| Homocoupling of Boronic Acid | • Thoroughly degas the reaction mixture and maintain an inert atmosphere throughout the reaction.[8] • Ensure the Pd(II) precatalyst is fully reduced to Pd(0). The choice of ligand can influence this. | Oxygen can promote the oxidative homocoupling of boronic acids. A properly managed inert atmosphere is critical for preventing this side reaction and protecting the catalyst. |
Experimental Protocols
General Protocol for Suzuki Coupling
This is a general starting protocol that should be optimized by systematically varying the catalyst, ligand, base, solvent, and temperature.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)[6]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd(dppf)Cl₂, 2-5 mol%)[6][7]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.[1]
-
Seal the vessel and purge with an inert gas for 15-30 minutes.[6]
-
Add the degassed solvent mixture via syringe.[1]
-
Under a positive flow of inert gas, add the palladium catalyst to the reaction mixture.[6]
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously.[1][11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography on silica gel.[6]
Visualized Workflows and Pathways
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general workflow for optimizing Suzuki coupling reaction conditions.
Caption: A decision tree to troubleshoot low yields in Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion in Suzuki Coupling of Iodo-Indazoles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving iodo-indazole scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with this powerful yet nuanced transformation. The indazole core is a privileged scaffold in drug discovery, and its C-3 functionalization via Suzuki coupling is a key synthetic strategy.[1][2] However, the unique electronic properties of the indazole ring system can lead to specific challenges, most notably low conversion and competing side reactions.
This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides in a question-and-answer format. Our goal is to explain the causality behind experimental choices, empowering you to diagnose and resolve issues in your own research.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with a 3-iodo-indazole failing or giving low yields?
Low or no conversion in the Suzuki coupling of iodo-indazoles can stem from several factors, often related to catalyst activity, reagent quality, or suboptimal reaction conditions.[1][3] Given that the C-I bond at the electron-deficient C-3 position of indazole is generally reactive towards oxidative addition, the root cause often lies in other steps of the catalytic cycle or in competing side reactions.[4][5]
Common culprits include:
-
Inactive Catalyst System: The palladium catalyst may be degraded, or the chosen ligand may not be suitable for this specific heterocyclic substrate.
-
Reagent Purity: The quality of the boronic acid or boronate ester is paramount; impurities can poison the catalyst.[6][7]
-
Side Reactions: De-iodination (hydrodehalogenation) and protodeboronation are common competing pathways that consume starting materials without forming the desired product.[8]
-
Inhibition by the Indazole Moiety: The unprotected N-H group of the indazole can coordinate to the palladium center, inhibiting catalysis.[8][9]
Q2: Do I need to protect the N-H group on my iodo-indazole?
This is a critical and substrate-dependent question.
-
For many substrates, N-protection is NOT required. Several studies report successful Suzuki couplings on unprotected 3-iodo-indazoles, which simplifies the synthetic route by avoiding extra protection/deprotection steps.[9][10][11] The deprotonated indazolide anion formed in situ under basic conditions can often proceed to couple effectively.
-
When to consider N-protection: Protection may be beneficial to prevent catalyst inhibition, especially if you observe persistent low conversion after optimizing other parameters.[5][8] However, the choice of protecting group is crucial. For example, N-Boc groups can be labile under basic conditions, especially on indazoles with strong electron-withdrawing groups (like a nitro group), leading to in-situ deprotection and complicating the reaction.[3][11]
Q3: Which is a better coupling partner: a boronic acid or a boronate ester?
This involves a trade-off between reactivity and stability.
-
Boronic Acids: Generally more reactive, which can lead to faster reaction times.[12][13] However, they are more prone to decomposition via pathways like protodeboronation (loss of the boron group) and homocoupling (dimerization).[1][13] Their purity can be harder to maintain during storage.
-
Boronate Esters (e.g., Pinacol Esters): Offer significantly enhanced stability, are often crystalline solids that are easier to handle and purify, and have a longer shelf-life.[13][14] While sometimes slightly less reactive, their stability and purity can lead to more reproducible results and higher isolated yields, particularly in complex syntheses.[13] If you suspect issues with boronic acid decomposition, switching to a corresponding pinacol ester is a sound troubleshooting step.[3]
In-Depth Troubleshooting Guide
Problem 1: Low or No Conversion of Iodo-indazole
You've set up your reaction, but analysis (TLC, LC-MS) shows mostly unreacted starting material.
Q: I see no product formation. Where should I start my investigation?
Start by verifying the integrity of your catalytic system and reagents. The issue is likely related to catalyst inactivation or insufficient reactivity under the chosen conditions.
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low conversion.
Step-by-Step Solutions:
-
Catalyst Inactivity:
-
Cause: The palladium catalyst is the engine of the reaction. Old or improperly stored catalysts can be inactive. Palladium(0) species can oxidize or decompose into less active palladium black.
-
-
Ligand Choice:
-
Cause: Standard ligands like triphenylphosphine (PPh₃) may not be effective for challenging heteroaryl couplings.[17] The ligand's job is to stabilize the palladium center and facilitate both the oxidative addition and reductive elimination steps.[18]
-
Solution: Switch to a more electron-rich and sterically bulky biaryl phosphine ligand. These ligands promote the crucial reductive elimination step and are highly effective for heteroaryl substrates.[8]
-
Recommended Ligands: SPhos, XPhos, or RuPhos are excellent starting points for screening.[3][19]
-
-
Base and Solvent System:
-
Cause: The base is crucial for activating the boronic acid in the transmetalation step.[20] Its strength, solubility, and interaction with the solvent are critical. An inappropriate choice can halt the catalytic cycle.
-
Solution: Screen a variety of bases and solvents.
-
Bases: If a mild base like Na₂CO₃ fails, try a stronger base like K₃PO₄ or Cs₂CO₃.[3][21] These are often more effective, especially with hindered substrates.
-
Solvents: Aprotic solvents like 1,4-dioxane, toluene, or DMF are standard.[3] Ensure they are anhydrous and properly degassed. The presence of some water (e.g., in a dioxane/water mixture) is often necessary to solubilize inorganic bases like carbonates and phosphates and facilitate the catalytic cycle.[3]
-
-
-
Temperature:
-
Cause: The reaction may have a significant activation energy barrier that isn't being overcome at the current temperature.
-
Solution: Increase the reaction temperature, typically to 80-120 °C for solvents like dioxane or DMF.[3] Microwave irradiation can be a powerful tool to accelerate sluggish reactions, often dramatically reducing reaction times.[10][11]
-
Problem 2: Significant Side Product Formation
Your starting material is being consumed, but the yield of the desired product is low, with significant byproducts observed.
Q: My main byproduct is the de-iodinated indazole. How can I prevent this?
Dehalogenation (specifically, hydrodehalogenation) is a very common side reaction with iodo-heterocycles.[8] It occurs when the aryl-palladium intermediate is reduced by a hydride source instead of coupling with the boronic acid.
Mechanism of De-iodination The primary culprit is the formation of a palladium-hydride (Pd-H) species. This can react with your iodo-indazole intermediate (Ar-Pd-I) to produce the undesired de-iodinated arene (Ar-H).[8]
Solutions to Minimize De-iodination:
-
Ligand Selection: The choice of ligand is critical. A bulky, electron-rich ligand can accelerate the desired reductive elimination pathway, outcompeting the dehalogenation pathway.[8] Switching from PPh₃ to ligands like SPhos or XPhos is a primary strategy.[8][19]
-
Base Selection: Avoid strong alkoxide bases if possible, as they can be a source of hydrides.[8] Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally preferred.[8]
-
Solvent Choice: Avoid alcohol solvents, which can also act as hydride sources. Use aprotic solvents like dioxane, THF, or toluene.[8]
-
Control Water Content: While some water is often beneficial, excess water can be a proton source that facilitates dehalogenation. If using anhydrous conditions, ensure all reagents are rigorously dry. In aqueous systems, try varying the water ratio.[8]
Q: I'm observing significant homocoupling of my boronic acid and/or protodeboronation. What is happening?
These are side reactions related to the boronic acid partner.
-
Homocoupling (Boronic Acid Dimer):
-
Cause: This is often promoted by the presence of oxygen and certain palladium species. It occurs when two molecules of the boronic acid couple with each other.
-
Solution: Ensure the reaction mixture is thoroughly degassed before adding the catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[3] Using a slight excess (1.2-1.5 equivalents) of the boronic acid can also favor the desired cross-coupling.[3]
-
-
Protodeboronation (Boronic Acid Decomposition):
-
Cause: The C-B bond of the boronic acid is cleaved and replaced by a C-H bond. This is often caused by excess water, high temperatures, or prolonged reaction times.[1]
-
Solution: Use anhydrous solvents where possible or minimize the amount of water.[1] Monitor the reaction closely and stop it once the iodo-indazole is consumed to avoid prolonged heating.[1] If the problem persists, switching to a more stable boronate ester is highly recommended.[13]
-
Visualizing the Suzuki Catalytic Cycle and Common Pitfalls
Caption: The Suzuki catalytic cycle with the competing de-iodination pathway.
Recommended Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 3-Iodo-1H-Indazole
This protocol serves as a robust starting point and may require optimization for specific substrates.[1]
-
Reaction Setup: To a flame-dried reaction vial or flask equipped with a magnetic stir bar, add the 3-iodo-1H-indazole (1.0 equiv.), the arylboronic acid or boronate ester (1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, to make a 0.1 M solution with respect to the iodo-indazole).
-
Degassing: Bubble the inert gas through the stirred solution for 15-30 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂) (1-5 mol%) and the ligand (e.g., SPhos) (2-10 mol%). If using a pre-catalyst, add it directly.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting iodo-indazole is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Preparation of 3-Iodo-1H-indazole
This substrate can be readily prepared from commercially available 1H-indazole.[2][10]
-
Dissolution: In a round-bottom flask, dissolve 1H-indazole (1.0 equiv.) in DMF.
-
Reagent Addition: To the solution, add potassium hydroxide (3.75 equiv.) and iodine (2.0 equiv.).
-
Reaction: Stir the reaction mixture at room temperature for 3 hours.
-
Quenching: Quench the reaction by carefully pouring the mixture into a saturated aqueous solution of sodium bisulfite. A precipitate will form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the 3-iodo-1H-indazole product.
| Parameter | Recommended Starting Conditions & Rationale |
| Catalyst | Pd(dppf)Cl₂ or XPhos Pd G2/G3 (1-5 mol%). Ferrocenyl (dppf) or biarylphosphine (XPhos) ligands are well-suited for challenging heteroaryl couplings.[16][22] |
| Ligand | SPhos or XPhos (if not using a precatalyst). Bulky, electron-rich ligands accelerate reductive elimination, often improving yields and reducing side reactions.[18][19] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.). Stronger, non-nucleophilic inorganic bases are often more effective than carbonates for these substrates.[3] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O . Aprotic solvents are preferred to minimize dehalogenation. A small amount of water aids in dissolving the base.[3][8] |
| Temperature | 80-110 °C . Sufficient thermal energy is often required to overcome activation barriers, especially in the transmetalation step.[3] |
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
- 18. benchchem.com [benchchem.com]
- 19. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 20. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Dehalogenation of Iodo-indazoles in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the undesired dehalogenation of iodo-indazoles during palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of cross-coupling reactions, and why is it a problem with iodo-indazoles?
A1: Dehalogenation, specifically hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions where the iodine substituent on the indazole ring is replaced by a hydrogen atom.[1][2] This leads to the formation of an undesired indazole byproduct, consuming the starting material and reducing the yield of the desired coupled product.[2] Iodo-indazoles can be particularly susceptible to this side reaction due to the electronic properties of the indazole ring system.[1]
Q2: What are the primary factors that influence the extent of dehalogenation?
A2: Several factors can contribute to the degree of dehalogenation, including the choice of palladium catalyst and ligand, the type and strength of the base, the solvent system, reaction temperature, and the presence of potential hydride sources.[1][3][4] The position of the iodine atom on the indazole ring can also affect its reactivity and susceptibility to dehalogenation.[5]
Q3: Does the NH group of the indazole ring interfere with the reaction and contribute to dehalogenation?
A3: Yes, the unprotected N-H group of the indazole can interfere with the catalytic cycle.[1] For certain cross-coupling reactions, particularly Sonogashira and Heck couplings, N-protection of the indazole is often recommended to prevent side reactions and potential catalyst inhibition, which can indirectly influence the rate of dehalogenation.[1][6][7] However, successful couplings with unprotected indazoles have also been reported, especially in Suzuki reactions.[1][8]
Q4: How can I detect the formation of the dehalogenated byproduct in my reaction mixture?
A4: The dehalogenated indazole can be identified using standard analytical techniques. On a Thin Layer Chromatography (TLC) plate, the byproduct will typically appear as a less polar spot compared to the starting iodo-indazole. For more definitive identification, Gas Chromatography-Mass Spectrometry (GC-MS) will show a peak corresponding to the molecular weight of the dehalogenated compound, and 1H NMR spectroscopy will reveal a proton signal in place of the carbon-iodine bond.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter related to the dehalogenation of iodo-indazoles in cross-coupling reactions.
Problem 1: Significant formation of the dehalogenated indazole byproduct is observed.
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Possible Cause: The chosen reaction conditions favor the hydrodehalogenation pathway over the desired cross-coupling.
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Troubleshooting & Optimization:
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Ligand Selection: The electronic and steric properties of the phosphine ligand are critical. Switching to a more sterically hindered, electron-rich ligand (e.g., XPhos, SPhos) can promote the desired reductive elimination step and suppress dehalogenation.[1][4]
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Base Selection: The choice of base is crucial. Strong bases or certain amine bases can sometimes act as hydride donors.[4] Consider using weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[3][4]
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Solvent Purity and Choice: Solvents, particularly alcohols and DMF, can be sources of hydride.[1][4][9] Ensure the use of high-purity, anhydrous, and degassed solvents. Switching to a non-polar aprotic solvent like toluene may be beneficial.[4][9]
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Temperature Control: High reaction temperatures can increase the rate of dehalogenation.[2] If possible, try running the reaction at a lower temperature.[4]
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N-Protection: If using an N-unprotected indazole, consider protecting the NH group with a suitable protecting group (e.g., Boc, SEM) to prevent interference with the catalytic cycle.[1][10]
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Problem 2: Low or no yield of the desired cross-coupled product, with dehalogenation being the major pathway.
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Possible Cause: The catalytic cycle is inefficient for the cross-coupling reaction, allowing the competing dehalogenation to dominate.
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Troubleshooting & Optimization:
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Catalyst Activity: Ensure the palladium catalyst is active and not degraded. For Pd(0) catalysts like Pd(PPh₃)₄, handle them under an inert atmosphere to prevent oxidation.[3] Consider using a more stable pre-catalyst.[3]
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Reaction Concentration: In some cases, running the reaction at a higher concentration can favor the bimolecular cross-coupling over the unimolecular dehalogenation pathway.
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Microwave Irradiation: Microwave heating can sometimes accelerate the desired reaction, potentially outcompeting the dehalogenation side reaction.[3][9]
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Quantitative Data Summary
The following tables summarize the impact of different reaction parameters on the yield of cross-coupling products and the extent of dehalogenation. Note that direct comparison between different studies can be challenging due to variations in substrates and conditions.
Table 1: Influence of Ligand and Base on Suzuki-Miyaura Coupling of 3-Iodo-1H-indazole
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield of Coupled Product (%) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | Moderate to Good | A common starting point, but dehalogenation can occur.[3] |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 100 | Good to Excellent | Dppf is a bulkier ligand that can sometimes reduce dehalogenation.[1] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | High | Buchwald-type ligands are often effective at minimizing dehalogenation.[4] |
Table 2: General Conditions for Minimizing Dehalogenation in Various Cross-Coupling Reactions
| Reaction Type | Recommended Ligand Type | Recommended Base Type | Recommended Solvent | General Recommendations |
| Suzuki-Miyaura | Bulky, electron-rich phosphines (e.g., Buchwald ligands) | Inorganic carbonates or phosphates (K₂CO₃, Cs₂CO₃, K₃PO₄) | Aprotic solvents (e.g., Toluene, 1,4-Dioxane) | Ensure anhydrous conditions; consider N-protection. |
| Heck | Bidentate phosphines (for regioselectivity) | Weaker organic or inorganic bases | Aprotic polar solvents (e.g., DMF, DMAc) | Lowering the temperature may improve selectivity and reduce dehalogenation.[1] |
| Sonogashira | Triphenylphosphine (PPh₃) | Amine base (e.g., Et₃N, DIPEA) | Amine or aprotic solvent | N-protection is often crucial for good yields and to prevent side reactions.[1][6] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 4-Iodo-indazole with Minimized Dehalogenation
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Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 4-iodo-indazole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a finely powdered, anhydrous inorganic base (e.g., K₃PO₄, 2.0-3.0 equiv.).
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Inert Atmosphere: Seal the vessel and thoroughly degas by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.
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Solvent Addition: Add a degassed aprotic solvent (e.g., toluene or 1,4-dioxane) via syringe.
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Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a sterically hindered phosphine ligand (e.g., XPhos, 4-10 mol%).
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling of an N-Protected 3-Iodo-indazole
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Reaction Setup: In a sealed reaction vessel, combine the N-protected 3-iodo-indazole (1.0 equiv.), the terminal alkyne (1.1-1.5 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).[11]
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Inert Atmosphere: Purge the vessel with an inert gas.
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Solvent and Base Addition: Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.).[11]
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Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
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Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine. Dry the organic layer and concentrate in vacuo.
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Purification: Purify the residue by flash column chromatography.
Visualizations
Caption: Competing pathways in palladium-catalyzed cross-coupling of iodo-indazoles.
Caption: Systematic workflow for troubleshooting dehalogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. reddit.com [reddit.com]
- 10. mdpi.com [mdpi.com]
- 11. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Regioselectivity of Indazole Halogenation
Welcome to the technical support center for the regioselective halogenation of indazoles. This resource is designed to provide researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites for electrophilic halogenation on the indazole ring, and why is achieving regioselectivity often a challenge?
A1: The indazole ring has several positions susceptible to electrophilic aromatic substitution, primarily the C3, C5, and C7 positions. The inherent electronic properties of the indazole nucleus, coupled with its tautomeric nature (1H- and 2H-indazoles), make achieving high regioselectivity a significant challenge.[1][2] Direct halogenation can often lead to a mixture of constitutional isomers, necessitating careful control over reaction conditions to favor the formation of a single, desired product.[3][4]
Q2: My halogenation reaction is yielding a mixture of mono-halogenated isomers. How can I improve the selectivity for a specific position, for example, the C3 position?
A2: Achieving high regioselectivity for C3-halogenation often depends on the choice of halogenating agent, solvent, and the presence of substituents on the indazole core. For instance, N-halosuccinimides (NBS for bromination, NCS for chlorination) are commonly used for regioselective C3-halogenation.[5] The use of specific solvents like hexafluoroisopropanol (HFIP) has been shown to promote C3-halogenation under mild conditions.[5] For 2H-indazoles, direct halogenation with NXS (N-halosuccinimide) often proceeds with high selectivity at the C3 position.[3][6]
Q3: I am observing di- or poly-halogenation instead of the desired mono-halogenated product. What adjustments can I make?
A3: The formation of di- or poly-halogenated products is typically a result of using an excess of the halogenating agent or more forcing reaction conditions. To favor mono-halogenation, you should carefully control the stoichiometry of the halogenating agent, aiming for a 1:1 molar ratio with the indazole substrate.[6] Lowering the reaction temperature and reducing the reaction time can also help to minimize over-halogenation.[6] For example, in the bromination of 2-phenyl-2H-indazole with NBS, using 1.0 equivalent of NBS at 25 °C yields the mono-brominated product, while increasing the equivalents of NBS leads to di-substituted products.[6][7]
Q4: How do N-substituents on the indazole ring influence the regioselectivity of halogenation?
A4: N-substituents play a crucial role in directing the regioselectivity of halogenation. For 2-substituted indazoles (2H-indazoles), electrophilic attack is strongly directed to the C3 position.[3][6] The nature of the substituent on the nitrogen can also have electronic and steric effects. For instance, both electron-donating and electron-withdrawing groups on an N-phenyl ring of a 2H-indazole are generally well-tolerated for C3-bromination.[3][6] In the case of 1H-indazoles, the N1-substituent can influence the reactivity of the available positions on the carbocyclic ring.
Q5: Can protecting groups be used to control the regioselectivity of indazole halogenation?
A5: Yes, N-protection is a valuable strategy for controlling regioselectivity. For example, protecting the N2 position with a 2-(trimethylsilyl)ethoxymethyl (SEM) group can be used to direct lithiation and subsequent reaction with electrophiles specifically to the C3 position.[8] While this is not a direct halogenation, it provides a route to C3-functionalized indazoles. The choice of protecting group is critical and should be considered based on its directing ability and the ease of its subsequent removal.
Q6: What is the effect of solvent and temperature on the regioselectivity of indazole halogenation?
A6: Solvent and temperature are critical parameters for controlling the outcome of indazole halogenation. For the metal-free halogenation of 2H-indazoles with NXS, solvents like ethanol (EtOH) and acetonitrile (MeCN) have been shown to be effective.[4][6] In some cases, using water as a solvent is also possible, highlighting the potential for greener reaction conditions.[3][6] Temperature can influence both the reaction rate and the selectivity. For instance, increasing the temperature in the bromination of 2-phenyl-2H-indazole from 25 °C to a higher temperature increased the yield of the mono-brominated product.[6][7] However, excessively high temperatures can sometimes have a detrimental effect on selectivity and yield.[4][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Insufficiently reactive halogenating agent.- Low reaction temperature.- Inappropriate solvent. | - Switch to a more reactive halogenating agent (e.g., from NCS to NBS).- Gradually increase the reaction temperature.- Screen different solvents such as EtOH, MeCN, or H₂O.[6] |
| Formation of a mixture of regioisomers | - Lack of directing group or inappropriate N-substituent.- Reaction conditions favoring multiple pathways. | - For 2H-indazoles, ensure the substrate is correctly substituted at the N2 position to direct to C3.- For 1H-indazoles, consider the use of a directing group.- Optimize solvent and temperature to favor one regioisomer. |
| Formation of polyhalogenated products | - Excess halogenating agent.- Reaction time is too long.- High reaction temperature. | - Use a stoichiometric amount (1.0-1.3 equivalents) of the halogenating agent for mono-halogenation.[6]- Monitor the reaction progress and stop it once the starting material is consumed.- Reduce the reaction temperature.[6] |
| Difficulty in purifying the desired product | - Similar polarity of regioisomers or starting material. | - Optimize the reaction to maximize the yield of the desired isomer and simplify purification.- Employ alternative purification techniques such as preparative HPLC or crystallization. |
Quantitative Data Summary
Table 1: Regioselective Mono-bromination of 2-Phenyl-2H-indazole (1a) with NBS under Various Conditions [6][7]
| Entry | NBS (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield of 2a (%) |
| 1 | 1.0 | MeCN | 25 | 2.0 | 88 |
| 2 | 1.0 | MeCN | 50 | 2.0 | 98 |
| 3 | 1.0 | H₂O | 25 | 2.0 | 65 |
| 4 | 1.0 | MeOH | 25 | 2.0 | 73 |
| 5 | 1.0 | EtOH | 50 | 2.0 | 97 |
| 6 | 1.3 | H₂O | 95 | 5.0 | 96 |
Table 2: Regioselective Poly-halogenation of 2-Substituted Indazoles [3][4][6]
| Substrate | Halogenating Agent(s) & Equivalents | Solvent | Temperature (°C) | Product(s) | Yield (%) |
| 2-phenyl-2H-indazole | NBS (excess) | MeCN | 80 | 3,7-dibromo-2-phenyl-2H-indazole | 70 |
| 2-phenyl-2H-indazole | NBS (4.0 equiv.) | MeCN | 80 | 3,5,7-tribromo-2-phenyl-2H-indazole | 71 |
| 2-(p-tolyl)-2H-indazole | NBS (1.0 equiv.), then NCS (1.0 equiv.) | EtOH | 50 | 3-bromo-7-chloro-2-(p-tolyl)-2H-indazole | 78 |
| 2-(p-tolyl)-2H-indazole | NCS (1.0 equiv.), then NBS (1.0 equiv.) | EtOH | 50 | 3-chloro-7-bromo-2-(p-tolyl)-2H-indazole | 74 |
Experimental Protocols
General Procedure for Metal-Free C3-Mono-bromination of 2H-Indazoles [3][6]
To a solution of the 2-substituted indazole (0.3 mmol) in ethanol (3.0 mL), N-bromosuccinimide (NBS) (0.3 mmol, 1.0 equiv.) was added. The reaction mixture was stirred in the air at 50 °C for 2 hours. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure. The residue was then purified by column chromatography on silica gel to afford the desired 3-bromo-2H-indazole derivative.
General Procedure for Metal-Free Di-bromination of 2H-Indazoles [4][6]
To a solution of the 2-substituted indazole (0.3 mmol) in acetonitrile (3.0 mL), N-bromosuccinimide (NBS) was added in portions (totaling 0.6 mmol, 2.0 equiv.). The reaction mixture was stirred at 50 °C for 6 hours. Upon completion, the solvent was evaporated, and the crude product was purified by silica gel column chromatography to yield the di-brominated indazole.
Visualizations
Experimental Workflow for Regioselective Halogenation
Caption: General workflow for the regioselective halogenation of 2-substituted indazoles.
Decision Pathway for Achieving Desired Halogenation
Caption: Decision tree for selecting conditions for indazole halogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 3. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. soc.chim.it [soc.chim.it]
- 6. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Methyl 3-iodo-1H-indazole-7-carboxylate
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude Methyl 3-iodo-1H-indazole-7-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound, and what are the expected impurities?
A1: The most common method for the synthesis of this compound is the direct iodination of Methyl 1H-indazole-7-carboxylate. This reaction is typically carried out using molecular iodine (I₂) in the presence of a base, such as potassium hydroxide (KOH), in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2][3]
The primary impurities to expect from this synthesis are:
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Unreacted Starting Material: Methyl 1H-indazole-7-carboxylate.
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Regioisomers: Depending on the reaction conditions, small amounts of other iodinated isomers may be formed.
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Residual Reagents: Traces of iodine, base, and solvent may remain in the crude product.
Q2: What are the recommended methods for purifying crude this compound?
A2: The two primary methods for the purification of this compound are column chromatography and recrystallization. The choice of method will depend on the impurity profile and the desired final purity.
Q3: How can I assess the purity of my final product?
A3: The purity of this compound can be determined using a combination of analytical techniques:
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High-Performance Liquid Chromatography (HPLC): To quantify the purity and identify the presence of impurities.[4][5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the desired product and identify any structural isomers or organic impurities.
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Mass Spectrometry (MS): To confirm the molecular weight of the product.[4]
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Thin-Layer Chromatography (TLC): As a quick and convenient method to monitor the progress of the purification.
Troubleshooting Guides
Column Chromatography Purification
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of product and impurities. | The solvent system (mobile phase) has suboptimal polarity. | Perform a thorough TLC analysis with various solvent systems (e.g., gradients of ethyl acetate in hexanes or dichloromethane in methanol) to identify an eluent that provides good separation (target Rf for the product between 0.2-0.4).[6] Consider using a gradient elution during column chromatography. |
| The stationary phase is not suitable. | While silica gel is common, consider using neutral alumina, which can be effective for the purification of indazole derivatives.[6] | |
| The product is not eluting from the column. | The mobile phase is too non-polar. | Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| Streaking or tailing of the product band. | The compound may be interacting too strongly with the stationary phase. | Add a small amount of a polar solvent like methanol or a few drops of an acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to improve the peak shape. The choice of additive depends on the nature of the impurities. |
| The sample was overloaded on the column. | Use a larger column or reduce the amount of crude material loaded. |
Recrystallization Purification
| Problem | Possible Cause(s) | Recommended Solution(s) |
| The compound "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling rate is too fast. | Re-heat the solution to redissolve the oil. Add a small amount of additional hot solvent to reduce saturation. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod at the solution's surface can help induce crystallization. |
| Low recovery of the purified product. | The chosen solvent is too effective at dissolving the compound, even at low temperatures. | Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature. Test a range of solvents (e.g., ethanol, methanol, ethyl acetate, or mixtures with water) in small-scale trials.[6] Use the minimum amount of hot solvent required to dissolve the crude product. |
| The product remains in the mother liquor. | Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. | |
| Colored impurities remain in the crystals. | The impurities are co-crystallizing with the product. | Consider treating the hot solution with a small amount of activated carbon to adsorb colored impurities before the hot filtration step. |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a generalized procedure based on the common iodination of indazole derivatives.
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Dissolution: In a round-bottom flask, dissolve Methyl 1H-indazole-7-carboxylate (1 equivalent) in anhydrous DMF.
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Addition of Base: Add potassium hydroxide (KOH, 2-3 equivalents) to the solution and stir at room temperature for 15-30 minutes.
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Iodination: Slowly add a solution of iodine (I₂, 1.1-1.5 equivalents) in DMF to the reaction mixture.
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Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.
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Work-up: Pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
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Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
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Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.
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Elution: Elute the column with a suitable mobile phase, starting with a less polar solvent and gradually increasing the polarity. A common solvent system is a gradient of ethyl acetate in hexanes.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification by Recrystallization
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Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, or mixtures thereof) to find a suitable recrystallization solvent. The ideal solvent will dissolve the compound when hot but not when cold.
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Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature to allow for crystal formation.
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Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal yield.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Visualizations
References
managing temperature control in the synthesis of nitro-substituted indazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of nitro-substituted indazoles, with a specific focus on managing temperature control.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in the synthesis of nitro-substituted indazoles?
A1: Temperature is a crucial parameter in the synthesis of nitro-substituted indazoles for several reasons:
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Reaction Rate: Temperature directly influences the rate of reaction. Insufficient temperature may lead to a slow or incomplete reaction, while excessive heat can accelerate the reaction uncontrollably.
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Selectivity: In many cases, the regioselectivity of the nitration is temperature-dependent. Controlling the temperature can help achieve the desired isomer and minimize the formation of unwanted by-products.[1]
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By-product Formation: Higher temperatures can lead to the formation of undesired by-products, such as dinitrated or polynitrated indazoles, which can complicate purification and reduce the yield of the target compound.[1]
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Safety: Nitration reactions are often highly exothermic.[2] Poor temperature control can lead to a runaway reaction, posing a significant safety hazard in the laboratory.
Q2: What are the typical temperature ranges for the different methods of synthesizing nitro-substituted indazoles?
A2: The optimal temperature range varies depending on the specific synthetic route and the target isomer.
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Direct Nitration: For direct nitration of an indazole ring, the reaction is typically carried out at low temperatures, often between 0°C and 10°C, to control the exothermic nature of the reaction and prevent over-nitration.[1]
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Diazotization and Cyclization: In syntheses involving the diazotization of a substituted aniline followed by cyclization, the initial diazotization step is usually performed at a low temperature (e.g., 15-20°C) and the temperature is carefully monitored to prevent it from rising above 25°C.[3]
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Cyclization of N-nitroso compounds: The cyclization of N-nitroso-o-toluidines to form the indazole ring can be performed at elevated temperatures, for instance between 70°C and 100°C.
Q3: How can I effectively monitor and control the temperature of my reaction?
A3: Effective temperature management is key to a successful synthesis.
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Reaction Setup: Use a reaction vessel of an appropriate size to ensure efficient heat transfer. A larger vessel can help dissipate heat more effectively.
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Cooling Baths: Employ a cooling bath (e.g., ice-water, ice-salt, or a cryocooler) to maintain low temperatures, especially during the addition of nitrating agents.
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Thermocouple: Use a calibrated thermocouple to accurately monitor the internal temperature of the reaction mixture.
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Controlled Addition: Add reagents, particularly the nitrating agent, slowly and dropwise to manage the heat generated during the exothermic reaction.
Q4: What are the consequences of poor temperature control?
A4: Inadequate temperature control can lead to a range of issues, including:
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Low Yield: Formation of by-products and decomposition of the desired product can significantly reduce the overall yield.
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Poor Purity: The presence of multiple isomers and other impurities will necessitate more extensive and often difficult purification steps.
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Inconsistent Results: Lack of precise temperature control can lead to poor reproducibility of the experiment.
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Safety Hazards: Uncontrolled exothermic reactions can lead to a rapid increase in temperature and pressure, potentially causing the reaction to boil over or even explode.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of nitro-substituted indazoles related to temperature control.
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction due to low temperature. | - Gradually increase the reaction temperature in small increments (e.g., 5-10°C) and monitor the reaction progress by TLC. - Ensure the reaction is stirred efficiently to promote contact between reactants. |
| Decomposition of starting material or product at high temperature. | - If the reaction is highly exothermic, ensure the addition of reagents is done slowly and with efficient cooling. - Consider running the reaction at a lower temperature for a longer period. | |
| Formation of Multiple Products (Poor Regioselectivity) | Reaction temperature is too high, leading to the formation of undesired isomers. | - Lower the reaction temperature. For nitrations, maintaining a temperature between 0-5°C is often critical for regioselectivity.[1] - The choice of solvent can also influence regioselectivity; consider this in conjunction with temperature optimization. |
| Presence of Dinitrated or Polynitrated By-products | Excessive reaction temperature. | - Strictly maintain the recommended low temperature for the nitration step. - Use a pre-cooled nitrating agent and add it dropwise to the reaction mixture. |
| Reaction Appears to "Stall" or Not Go to Completion | Sub-optimal temperature for the specific reaction step. | - For cyclization steps that require heating, ensure the temperature is maintained at the recommended level (e.g., 70-100°C). - Check the calibration of your thermometer or thermocouple. |
| Darkening or Tarring of the Reaction Mixture | Decomposition due to localized overheating. | - Improve stirring to ensure even temperature distribution. - Add exothermic reagents at a slower rate. |
Data Presentation
Table 1: Recommended Temperature Parameters for the Synthesis of Various Nitro-Substituted Indazoles
| Target Compound | Synthetic Method | Key Step | Recommended Temperature | Reference(s) |
| 5-Nitro-1H-indazole | Diazotization of 2-amino-5-nitrotoluene | Cooling of initial solution | 15-20°C | [3] |
| Addition of sodium nitrite | Do not exceed 25°C | [3] | ||
| 6-Nitro-1H-indazole | Direct Nitration of 3-methylindazole | Nitrating agent addition | 0-10°C | [1] |
| 4-Nitro-1H-indazole | Cyclization of 2-methyl-3-nitroaniline | Cooling of initial solution | 0°C | |
| 6-Nitro-1H-indazole | Cyclization of 2-methyl-5-nitroacetanilide | Addition of sodium nitrite | 70-100°C |
Experimental Protocols
Protocol 1: Synthesis of 5-Nitro-1H-indazole
This protocol is adapted from a well-established procedure.
Materials:
-
2-amino-5-nitrotoluene
-
Glacial acetic acid
-
Sodium nitrite
-
Water
-
Methanol (for recrystallization)
Procedure:
-
In a round-bottomed flask equipped with a mechanical stirrer, dissolve 2-amino-5-nitrotoluene in glacial acetic acid.
-
Cool the solution to 15-20°C in an ice bath.[3]
-
Prepare a solution of sodium nitrite in water.
-
Add the sodium nitrite solution to the stirred acetic acid solution all at once. Crucially, ensure the temperature of the reaction mixture does not rise above 25°C during this addition. [3]
-
Continue stirring for 15 minutes to complete the diazotization.
-
Allow the solution to stand at room temperature for 3 days.
-
Concentrate the solution under reduced pressure.
-
Add water to the residue and stir to form a slurry.
-
Filter the product, wash thoroughly with cold water, and dry.
-
The crude product can be purified by recrystallization from methanol.
Protocol 2: Synthesis of 6-Nitro-1H-indazole via Direct Nitration
Materials:
-
3-Methyl-1H-indazole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, dissolve 3-methylindazole in concentrated sulfuric acid.
-
Cool the mixture to 0-5°C in an ice-salt bath.[2]
-
Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise to the solution, ensuring the temperature does not exceed 10°C .[1]
-
Stir the mixture at 0-10°C and monitor the reaction's progress by TLC.[1]
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) until the product precipitates.
-
Filter the precipitate, wash it thoroughly with water, and dry.
-
The crude product can be purified by recrystallization or column chromatography.
Mandatory Visualizations
References
quenching excess iodine in the synthesis of Methyl 3-iodo-1H-indazole-7-carboxylate
This technical support guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and answers to frequently asked questions regarding the critical step of quenching excess iodine during the synthesis of Methyl 3-iodo-1H-indazole-7-carboxylate.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench excess iodine in this synthesis?
Quenching is a critical step to remove unreacted iodine from the reaction mixture. If not removed, excess iodine can lead to the formation of impurities, complicate the purification process, and potentially result in an unstable final product. Effective quenching ensures the isolation of a pure product and improves overall yield and reproducibility.
Q2: What are the most common reagents used to quench excess iodine?
The most common and effective quenching agents for iodine are mild reducing agents. Aqueous solutions of sodium thiosulfate (Na₂S₂O₃) and sodium bisulfite (NaHSO₃) are widely used for this purpose.[1][2]
Q3: How do I know when the quenching process is complete?
The completion of the quenching process is typically indicated by a visual color change. The characteristic brown or purple color of iodine will disappear, resulting in a colorless or pale yellow solution.[3][4]
Q4: Can the quenching agent affect my final product?
When used in appropriate amounts, common quenching agents like sodium thiosulfate and sodium bisulfite are generally not expected to react with the desired product, this compound. However, using a large excess of the quenching agent or allowing for prolonged reaction times could potentially lead to side reactions, although this is uncommon.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Persistent brown/purple color after adding quenching agent. | 1. Insufficient amount of quenching agent added. 2. The concentration of the quenching solution is too low. 3. Poor mixing of the organic and aqueous layers. | 1. Add the quenching agent portion-wise until the color disappears. 2. Use a freshly prepared and appropriately concentrated (e.g., 10% w/v) aqueous solution of the quenching agent.[3] 3. Ensure vigorous stirring to facilitate the reaction between the iodine in the organic phase and the quenching agent in the aqueous phase. |
| The product is contaminated with sulfur-containing impurities. | 1. Use of a large excess of a sulfur-based quenching agent. 2. Decomposition of the quenching agent. | 1. Use only a slight excess of the quenching agent. Monitor the color change to avoid adding too much. 2. Ensure the quenching solution is fresh. Thiosulfate solutions can degrade over time. |
| Low yield of the final product. | 1. Product loss during the aqueous wash (workup). 2. Partial reduction of the desired iodo-product by the quenching agent. | 1. Minimize the number of aqueous washes after quenching. Ensure proper phase separation to avoid loss of the organic layer. 2. This is unlikely with mild quenching agents like sodium thiosulfate. However, if suspected, reduce the amount of quenching agent and the quenching time. |
| Emulsion formation during workup. | 1. Vigorous shaking during the extraction process. 2. High concentration of salts. | 1. Gently invert the separatory funnel instead of vigorous shaking. 2. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
Experimental Protocols
Protocol 1: Quenching with Sodium Thiosulfate
-
After the iodination reaction is complete, cool the reaction mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Slowly add a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃) in small portions.
-
Stopper the funnel and shake gently, periodically venting to release any pressure.
-
Continue adding the sodium thiosulfate solution until the brown color of the iodine has completely dissipated.
-
Allow the layers to separate, and then drain the aqueous layer.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1]
Protocol 2: Quenching with Sodium Bisulfite
-
Following the completion of the iodination, cool the mixture to ambient temperature.
-
Slowly add a saturated aqueous solution of sodium bisulfite (NaHSO₃) to the reaction vessel with stirring.
-
Continue the addition until the characteristic iodine color is no longer visible.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.
Workflow and Logic Diagrams
Caption: Synthesis and workup workflow for this compound.
Caption: A logical approach for troubleshooting incomplete iodine quenching.
References
Technical Support Center: Column Chromatography of Polar Indazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography of polar indazole derivatives.
Frequently Asked Questions (FAQs)
Q1: My polar indazole derivative is streaking or tailing badly on the silica gel column. What can I do to improve the peak shape?
A1: Peak tailing is a common issue when purifying polar compounds, especially those containing basic nitrogen atoms like indazoles, on acidic silica gel.[1] This is often due to strong, non-ideal interactions between the polar functional groups of your compound and the acidic silanol groups on the silica surface. Here are several strategies to mitigate this:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for the active sites on the silica gel. Commonly used additives include:
-
Triethylamine (TEA) at a concentration of 0.1-1%.[2]
-
Ammonium hydroxide (prepare a stock solution of 10% ammonium hydroxide in methanol and add 1-10% of this mixture to your eluent).
-
-
Deactivate the Silica Gel: Before packing the column, you can neutralize the acidic sites on the silica gel. A common procedure involves flushing the packed column with a solvent system containing 1-3% triethylamine.[3]
-
Switch to a Different Stationary Phase: If modifying the mobile phase doesn't resolve the issue, consider using a less acidic or a basic stationary phase. Good alternatives include:
Q2: My polar indazole derivative either stays at the baseline (Rf ≈ 0) or shoots through the column with the solvent front (Rf ≈ 1) on TLC, making it difficult to find a suitable solvent system.
A2: This indicates a significant mismatch between the polarity of your compound and the eluent.
-
For compounds stuck at the baseline: You are using a solvent system that is not polar enough. You need to increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate mixture, gradually increase the percentage of the more polar ethyl acetate. If you are already at 100% ethyl acetate, you can start introducing a more polar solvent like methanol. A common solvent system for very polar compounds is a mixture of dichloromethane and methanol.[2]
-
For compounds moving with the solvent front: Your eluent is too polar. You need to decrease its polarity by increasing the proportion of the non-polar solvent in your mixture (e.g., increase the percentage of hexane in a hexane/ethyl acetate system).
A good starting point for column chromatography is to find a solvent system that gives your target compound an Rf value of approximately 0.2-0.4 on a TLC plate.[2]
Q3: I suspect my indazole derivative is decomposing on the silica gel column. How can I confirm this and what can I do to prevent it?
A3: Decomposition on silica gel is a known issue for acid-sensitive compounds.[3] The acidic nature of the silica can catalyze degradation.
-
Confirmation: To check for stability, spot your purified compound on a TLC plate, let it sit for a few hours, and then develop it. If you see new spots, your compound is likely decomposing on the silica.
-
Prevention:
Q4: My polar indazole derivative has poor solubility in the solvent system I want to use for chromatography. How can I load it onto the column?
A4: Poor solubility in the eluent is a common challenge. The recommended solution is dry loading :
-
Dissolve your crude product in a suitable volatile solvent in which it is soluble (e.g., dichloromethane, acetone, or methanol).
-
Add a small amount of silica gel (typically 2-3 times the weight of your crude material) to this solution.
-
Evaporate the solvent completely using a rotary evaporator until you obtain a fine, free-flowing powder.
-
Carefully load this powder onto the top of your packed column.[6]
This technique prevents the initial band from being too diffuse and improves separation.
Troubleshooting Guides
Issue 1: Poor Separation of Closely Eluting Impurities
| Possible Cause | Solution |
| Inappropriate Solvent System | Re-optimize the solvent system using TLC. Try different solvent combinations to maximize the ΔRf between your product and the impurities. |
| Column Overloading | Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a 1:30 to 1:100 ratio of crude product to silica gel by weight.[7] |
| Improper Column Packing | Ensure the column is packed uniformly without any air bubbles or cracks. Slurry packing is often preferred. |
| Flow Rate is Too High | In flash chromatography, an excessively high flow rate can decrease resolution. Reduce the pressure to slow down the flow. |
| Isocratic Elution is Ineffective | Switch to a gradient elution. Start with a less polar solvent system and gradually increase the polarity during the run. This can help to better separate compounds with different polarities.[3] |
Issue 2: Compound Does Not Elute from the Column
| Possible Cause | Solution |
| Eluent is Not Polar Enough | Gradually increase the polarity of the mobile phase. If using a gradient, ensure the final solvent composition is polar enough to elute your compound. |
| Irreversible Adsorption | Your compound may be strongly and irreversibly binding to the silica. This is common for very basic compounds on acidic silica. Try deactivating the silica, adding a basic modifier to the eluent, or switching to an alumina or reversed-phase column. |
| Compound Decomposition | The compound may have degraded on the column. Refer to FAQ Q3 for troubleshooting this issue. |
| Compound is Insoluble in the Mobile Phase | The compound may have precipitated at the top of the column. In this case, dry loading is recommended for future purifications. |
Data Presentation
Table 1: Exemplary Column Chromatography Conditions for Polar Indazole Derivatives
| Indazole Derivative | Stationary Phase | Mobile Phase (Eluent) | Rf Value (approx.) | Notes | Reference |
| Indazole-3-carboxamides | Silica Gel | 0-5% Methanol in Chloroform (gradient) | Not specified | Step-gradient used for purification. | [8] |
| 5-Nitro-1H-indazole | Silica Gel | Ethyl Acetate/Hexane (1:3) | Not specified | Used for purification of synthesized derivatives. | [9] |
| 6-Nitro-1H-indazole-3-carbaldehyde | Silica Gel | 10-40% Ethyl Acetate in Petroleum Ether (gradient) | 0.2-0.3 (in 40% EtOAc/Petroleum Ether) | Automated flash chromatography was used. | [10] |
| 1H-Indazole-3-carboxylic acid | Silica Gel | Ethyl Acetate/Petroleum Ether (1:1 to 1:100) | Not specified | Used for purification of various derivatives. | [11] |
| Amino-indazole derivatives | Silica Gel | Dichloromethane/Methanol | 0.2-0.4 | General recommendation; addition of triethylamine may be necessary. | [2] |
| Hydroxy-indazole derivatives | Silica Gel | Ethyl Acetate/Hexane (high proportion of Ethyl Acetate) | 0.2-0.4 | General recommendation; polarity of eluent needs to be optimized based on the specific derivative. | [2] |
Note: The optimal conditions can vary depending on the specific substitution pattern of the indazole derivative and the other components in the crude mixture. TLC should always be used for method development.
Experimental Protocols
Protocol 1: Deactivation of Silica Gel with Triethylamine
This protocol is for neutralizing the acidic sites on silica gel to prevent peak tailing and decomposition of acid-sensitive indazole derivatives.[3]
-
Prepare the Column: Pack a glass column with silica gel using the desired solvent system (without triethylamine) as a slurry.
-
Prepare the Deactivating Solution: Prepare a sufficient volume of your chosen eluent containing 1-3% triethylamine (v/v).
-
Flush the Column: Pass 1-2 column volumes (CV) of the deactivating solution through the packed column.
-
Wash the Column: Flush the column with another 1-2 CV of the original eluent (without triethylamine) to remove the excess base.
-
Load the Sample: The column is now ready for sample loading and purification.
Protocol 2: Dry Loading of a Poorly Soluble Sample
This protocol is ideal for compounds that have low solubility in the chromatography eluent.[6]
-
Dissolve the Sample: In a round-bottom flask, dissolve your crude indazole derivative in a minimal amount of a volatile solvent in which it is fully soluble (e.g., dichloromethane, methanol, or acetone).
-
Adsorb onto Silica: Add silica gel (approximately 2-3 times the mass of your crude product) to the solution.
-
Evaporate the Solvent: Attach the flask to a rotary evaporator and carefully remove the solvent until a completely dry, free-flowing powder is obtained. Ensure there are no clumps.
-
Load the Column: Carefully pour the dry powder containing your adsorbed sample onto the top of the pre-packed chromatography column.
-
Add a Protective Layer: Gently add a thin layer of sand on top of the loaded sample to prevent disturbance when adding the eluent.
-
Begin Elution: Proceed with the chromatography as usual.
Mandatory Visualization
Caption: Troubleshooting workflow for polar indazole derivative purification.
Caption: Interaction model for peak tailing and its mitigation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 5. biotage.com [biotage.com]
- 6. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
Technical Support Center: Optimizing Suzuki Coupling with Electron-Deficient Substrates
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the use of electron-deficient substrates, focusing specifically on the critical role of base selection. Here you will find troubleshooting guidance and frequently asked questions to help you optimize your reaction outcomes.
Troubleshooting Guide
Encountering issues with your Suzuki coupling reaction? This guide will help you diagnose and resolve common problems related to base selection with electron-deficient substrates.
| Problem | Potential Cause(s) Related to Base Selection | Suggested Solution(s) |
| Low to No Yield | 1. Inappropriate Base Strength : A base that is too weak may not efficiently form the boronate anion, leading to a slow or stalled reaction. Conversely, a base that is too strong can cause degradation of sensitive functional groups on your substrate or product.[1] 2. Poor Base Solubility : Many inorganic bases have limited solubility in common organic solvents, which can hinder their effectiveness.[1] | 1. Adjust Base Strength : For slow reactions, consider a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[2][3] If substrate degradation is suspected, switch to a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1][3] 2. Improve Solubility : Ensure vigorous stirring. Consider a solvent system that improves the solubility of the base, such as using a co-solvent like water or DMF.[4] |
| Protodeboronation | 1. Strong Base : Strong bases, especially in the presence of water, can promote the undesired replacement of the boronic acid group with a hydrogen atom.[1] This is a significant issue with electron-deficient boronic acids.[3] | 1. Use a Milder Base : Employing a milder base like KF or K₂CO₃ can suppress protodeboronation.[1][3] 2. Use Boronic Esters : Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), which can act as a slow-release source of the boronic acid.[3] 3. Anhydrous Conditions : Running the reaction under anhydrous conditions can also mitigate this side reaction.[1] |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen : While not directly a base issue, the presence of oxygen can lead to the homocoupling of boronic acids.[1] The overall reaction conditions, including the base, can influence its prevalence. | 1. Thorough Degassing : Ensure all solvents and the reaction mixture are properly degassed.[1] 2. Optimize Catalyst System : Using bulky, electron-donating ligands can favor the desired cross-coupling pathway.[2] |
| Dehalogenation of Aryl Halide | 1. Strong Base : Strong bases may promote pathways that lead to the formation of hydride sources, resulting in the replacement of the halogen with a hydrogen atom, particularly with electron-deficient aryl halides.[5] | 1. Switch to a Weaker Base : Using a milder base like K₂CO₃ or KF can help minimize dehalogenation.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki coupling reaction?
A1: The base has multiple critical functions in the Suzuki coupling catalytic cycle. Its main purpose is to activate the organoboron species (boronic acid or ester) to form a more nucleophilic borate anion (e.g., [R-B(OH)₃]⁻). This borate is then more readily transferred to the palladium center during the transmetalation step. The base also plays a role in regenerating the active Pd(0) catalyst.[1]
Q2: How do I choose a base for a substrate with a base-sensitive functional group (e.g., ester, ketone)?
A2: For substrates containing base-labile functionalities, it is crucial to use a milder base to prevent degradation. Potassium carbonate (K₂CO₃) and potassium fluoride (KF) are often recommended in these cases.[1][3] KF can be particularly effective, often used in anhydrous conditions.[3]
Q3: My electron-deficient aryl halide is not reacting. Should I use a stronger base?
A3: Electron-deficient aryl halides are generally more reactive in the oxidative addition step of the Suzuki coupling.[4][6][7] If the reaction is not proceeding, the issue might not be with the oxidative addition but rather with another step in the catalytic cycle. While a stronger base can sometimes accelerate a slow reaction, it's also important to consider other factors such as the catalyst/ligand system, solvent, and temperature. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often employed.[2]
Q4: Can organic bases be used for Suzuki coupling with electron-deficient substrates?
A4: Yes, organic bases such as triethylamine (Et₃N) can be used, particularly in anhydrous conditions. However, they are generally considered weaker bases and may not be sufficient for less reactive substrates.[8] For electron-deficient systems that require more forcing conditions, inorganic bases are more commonly used.
Q5: Why is potassium phosphate (K₃PO₄) often recommended for difficult couplings?
A5: Potassium phosphate (K₃PO₄) is a moderately strong base that provides a good balance of reactivity while minimizing certain side reactions.[3] It is often effective for challenging substrates, including electron-deficient and sterically hindered partners, where weaker bases may be insufficient and stronger bases could cause degradation.[2][3]
Data Presentation: Base Selection for Electron-Deficient Substrates
The following table summarizes the general performance of common bases in the Suzuki coupling of electron-deficient aryl halides with arylboronic acids. Yields are representative and can vary significantly based on the specific substrates, catalyst, ligand, solvent, and temperature.
| Base | Typical Conditions | Advantages | Potential Drawbacks |
| K₂CO₃ | Toluene/EtOH/H₂O, THF/H₂O; 80 - 110 °C | Standard, widely used, milder option suitable for some base-sensitive groups.[3] | May be less effective for very challenging substrates.[3] |
| K₃PO₄ | 1,4-Dioxane/H₂O; 60 - 100 °C | Stronger base, often effective for difficult couplings and with boronic esters.[2][3] | Can be too harsh for highly base-sensitive substrates. |
| Cs₂CO₃ | 1,4-Dioxane/H₂O, DMF; 80 - 110 °C | More soluble and stronger than K₂CO₃; can increase reaction rates.[3] | Higher cost, can promote side reactions.[8] |
| KF | THF (anhydrous), Dioxane; 60 - 80 °C | Milder option, useful for substrates with base-sensitive groups.[3] | Often requires anhydrous conditions.[3] |
| Et₃N | Acetonitrile | Organic base, useful in anhydrous conditions.[8] | Weaker base, may not be sufficient for challenging substrates.[8] |
Experimental Protocols
General Procedure for Suzuki Coupling of an Electron-Deficient Aryl Bromide
This protocol provides a starting point for the Suzuki-Miyaura coupling of an electron-deficient aryl bromide with an arylboronic acid. Optimization of the base, ligand, solvent, and temperature may be necessary for specific substrates.
Materials:
-
Electron-deficient aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, arylboronic acid, palladium catalyst, and base.[1]
-
Add the degassed solvent via syringe.
-
Seal the flask and place it in a preheated oil bath (typically 80-110 °C).
-
Stir the reaction mixture vigorously. The mixture will likely be a suspension.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) until the limiting starting material is consumed. Reactions can take from 2 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove the base and palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Visualizations
Troubleshooting Workflow for Base Selection
Caption: Troubleshooting flowchart for base selection in Suzuki coupling.
The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
Caption: The role of the base in the Suzuki-Miyaura catalytic cycle.
References
Technical Support Center: Optimizing Catalyst and Ligand Choice for Coupling with Halo-indazoles
Welcome to the technical support center for optimizing cross-coupling reactions with halo-indazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in synthetic chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity trend for halo-indazoles in palladium-catalyzed cross-coupling reactions?
The reactivity of halo-indazoles is influenced by both the nature of the halogen and its position on the indazole ring. Generally, the reactivity of the C-X bond follows the order: I > Br > Cl. The C3 position of the indazole ring is often the most reactive due to electronic effects, being the most electron-deficient position, which facilitates the initial oxidative addition step in the catalytic cycle.[1] However, successful functionalization at other positions can be achieved with careful optimization of the catalyst, ligand, and reaction conditions.
Q2: Is N-protection of the indazole required for cross-coupling reactions?
For many coupling reactions, particularly at the C3 position, protection of the indazole nitrogen (N1) is crucial.[2] N-protection, often with groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl), can prevent side reactions such as N-arylation and catalyst deactivation, leading to improved yields.[2][3] However, some protocols for unprotected halo-indazoles have been successfully developed, especially for Suzuki-Miyaura couplings.[4][5] In some cases, concomitant deprotection of the N-protecting group can occur under the reaction conditions.[6]
Q3: How do I choose the appropriate palladium catalyst and ligand for my reaction?
The choice of catalyst and ligand is critical and depends on the specific coupling reaction (e.g., Suzuki, Buchwald-Hartwig) and the substrates involved.
-
For Suzuki-Miyaura couplings: A common starting point is a Pd(0) source like Pd(PPh₃)₄ or a Pd(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf) combined with a phosphine ligand.[7] Electron-rich and bulky ligands, like those from the Buchwald biarylphosphine family (e.g., XPhos, SPhos), are often effective for challenging substrates.
-
For Buchwald-Hartwig aminations: The choice of ligand is highly dependent on the amine nucleophile.[8] For primary amines, bidentate phosphine ligands like BINAP and DPPF were early developments.[9] More recently, sterically hindered, electron-rich monophosphine ligands developed by Buchwald (e.g., XPhos, tBuXPhos) and Hartwig have shown broad applicability.[9][10]
-
For Sonogashira couplings: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is traditionally used.[11] Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts.[1]
Q4: What are the most common causes of low yield or reaction failure?
Several factors can contribute to poor outcomes in cross-coupling reactions:
-
Inactive Catalyst: The palladium catalyst can degrade upon storage or handling. It's crucial to use fresh, active catalysts and handle air-sensitive catalysts under an inert atmosphere.[12]
-
Poor Reagent Quality: Impurities in starting materials, solvents, or bases can poison the catalyst.[13]
-
Inappropriate Reaction Conditions: The choice of base, solvent, and temperature is critical. The base must be strong enough to facilitate the catalytic cycle but not so strong as to cause substrate decomposition.[14] The solvent must solubilize the reactants and not coordinate too strongly to the metal center.
-
Oxygen Contamination: Rigorous degassing of the reaction mixture is essential, as oxygen can lead to catalyst decomposition and unwanted side reactions like homocoupling.[1]
Troubleshooting Guides
Problem 1: Low or No Product Yield
When a reaction results in a low yield or fails completely, a systematic approach to troubleshooting is necessary.
Initial Checks:
-
Confirm Starting Material Purity: Verify the purity of the halo-indazole, coupling partner, and all reagents. Impurities can act as catalyst poisons.
-
Verify Catalyst Activity: If possible, test the catalyst with a known, reliable reaction to ensure its activity.
-
Ensure Inert Atmosphere: Confirm that the reaction was set up under a strict inert atmosphere (e.g., argon or nitrogen) and that all solvents were properly degassed.
Troubleshooting Workflow:
Caption: A logical workflow for diagnosing low-yield cross-coupling reactions.
Problem 2: Formation of Side Products
The formation of side products can complicate purification and reduce the yield of the desired product.
Common Side Products and Solutions:
| Side Product | Common Cause(s) | Recommended Solution(s) |
| Homocoupling of Boronic Acid (Suzuki) | Oxygen in the reaction mixture; use of a Pd(II) source that is not efficiently reduced to Pd(0).[15] | Thoroughly degas all solvents and the reaction mixture. Use a pre-formed Pd(0) catalyst or ensure efficient in situ reduction. |
| Hydrodehalogenation | Presence of a hydride source (e.g., water, alcohol); certain phosphine ligands can promote this pathway. | Use anhydrous solvents and reagents. Screen different ligands. |
| N-Arylation of Indazole | Reaction with unprotected NH-indazole. | Protect the indazole nitrogen (N1) with a suitable protecting group (e.g., Boc, SEM).[3] |
| Glaser Coupling (Sonogashira) | Presence of a copper co-catalyst and oxygen.[1] | Use copper-free Sonogashira conditions or ensure a strictly anaerobic environment. |
Data Presentation: Optimized Reaction Conditions
The following tables summarize optimized conditions for various cross-coupling reactions with halo-indazoles, providing a starting point for your experiments.
Table 1: Suzuki-Miyaura Coupling of Halo-indazoles
| Halo-indazole | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 3-Iodo-1-Boc-indazole | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | >80 | [6] |
| 7-Bromo-4-substituted-1H-indazole | Arylboronic acid | Pd(PPh₃)₄ (10) | - | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 70-90 | [4] |
| 3-Iodo-1H-indazole | (4-methoxyphenyl)boronic acid | PdCl₂(dppf) (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 93 | [7] |
Table 2: Buchwald-Hartwig Amination of Halo-indazoles
| Halo-indazole | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 3-Bromo-6-(trifluoromethyl)-1H-indazole | Primary/Secondary Amine | Pd₂(dba)₃ (2-4) | BINAP or RuPhos (4-8) | NaOtBu or LiHMDS | Toluene or THF | 80-110 | 70-90 | [16] |
| 5-Bromo-1-protected-indazole | Various Amines | Pd(OAc)₂ (2-5) | Xantphos (4-10) | Cs₂CO₃ | Dioxane | 100-120 | 60-85 | [3][16] |
| 4-Chloro-7-azaindole | N-methylpiperazine | Pd pre-catalyst (1-2) | Biarylphosphine (1.5-3) | LiHMDS | THF | 60 | 95 | [17] |
Table 3: Sonogashira Coupling of Halo-indazoles
| Halo-indazole | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 3-Iodo-1-protected-indazole | Terminal Alkyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | 60-95 | [2] |
| Aryl Iodide | Terminal Alkyne | PdCl₂(PPh₃)₂ (1-2) | CuI (2-4) | Et₃N/DIPA | Toluene | RT-80 | High | [11] |
| Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₄ (2-5) | CuI (4-10) | Et₃N | THF/DMF | 60-100 | Moderate-High | [18] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halo-indazole
-
To an oven-dried reaction vessel, add the halo-indazole (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq.).
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Halo-indazole
-
To an oven-dried Schlenk tube under an inert atmosphere, add the halo-indazole (1.0 eq.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Add the base (e.g., NaOtBu, 1.4 eq.).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the amine (1.2 eq.) followed by the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature, dilute with a suitable organic solvent, and wash with water and/or brine.
-
Dry the organic layer, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.[19]
Mandatory Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. uwindsor.ca [uwindsor.ca]
- 15. Yoneda Labs [yonedalabs.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. benchchem.com [benchchem.com]
Validation & Comparative
Confirming the Structure of Methyl 3-iodo-1H-indazole-7-carboxylate by NMR: A Comparative Guide
For researchers and professionals in drug development, unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR) techniques to confirm the specific isomeric structure of Methyl 3-iodo-1H-indazole-7-carboxylate. We present supporting experimental data from analogous compounds and detailed protocols for definitive structural elucidation.
The primary challenge in characterizing this molecule lies in definitively confirming the positions of the iodo and methyl carboxylate substituents on the indazole core, ruling out other potential isomers. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides the necessary evidence for complete structural assignment.
Predicted NMR Data Summary
The following table summarizes the anticipated 1H and 13C NMR chemical shifts for this compound, based on established data for substituted indazoles.[1][2][3] These predicted values serve as a benchmark for experimental data comparison.
| Position | Atom | Predicted Chemical Shift (ppm) | Expected Multiplicity | Key Correlations (2D NMR) |
| 1 | N-H | 13.0 - 14.0 | broad singlet | HMBC to C3, C7a |
| 3 | C | ~95 | - | HMBC from H4 |
| 4 | C-H | 7.8 - 8.0 | doublet | HMBC to C3, C5, C7a; NOESY to H5 |
| 5 | C-H | 7.2 - 7.4 | triplet | HMBC to C4, C6, C7; NOESY to H4, H6 |
| 6 | C-H | 7.9 - 8.1 | doublet | HMBC to C4, C7, C7a; NOESY to H5 |
| 7 | C | ~125 | - | HMBC from H6, OCH3 |
| 7a | C | ~140 | - | HMBC from H4, H6, NH |
| C=O | C | ~165 | - | HMBC from OCH3 |
| OCH3 | C-H | ~4.0 | singlet | HMBC to C=O, C7 |
Experimental Protocols
Detailed methodologies for the key NMR experiments required for structural confirmation are provided below.
Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Transfer the solution to a 5 mm NMR tube.
1D NMR Spectroscopy (1H and 13C)
-
Instrument : 400 MHz (or higher) NMR Spectrometer.
-
1H NMR :
-
Pulse Program : Standard single-pulse experiment (zg30).
-
Acquisition Parameters : Spectral width of 16 ppm, acquisition time of 4 seconds, relaxation delay of 2 seconds, 16 scans.
-
-
13C NMR :
-
Pulse Program : Proton-decoupled single-pulse experiment (zgpg30).
-
Acquisition Parameters : Spectral width of 240 ppm, acquisition time of 1.5 seconds, relaxation delay of 2 seconds, 1024 scans.
-
2D NMR Spectroscopy
Two-dimensional NMR is crucial for establishing connectivity within the molecule.[4]
-
HSQC (Heteronuclear Single Quantum Coherence) : This experiment identifies direct one-bond correlations between protons and carbons.[5][6][7]
-
Pulse Program : hsqcedetgpsisp2.3
-
Parameters : Optimized for an average 1JCH of 145 Hz.
-
-
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for identifying the connectivity of quaternary carbons and substituent placement.[5][6]
-
Pulse Program : hmbcgpndqf
-
Parameters : Optimized for long-range couplings of 8 Hz.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close in space, which is critical for confirming the regiochemistry of the substituents on the benzene ring portion of the indazole.[8][9][10]
-
Pulse Program : noesygpph
-
Parameters : Mixing time of 500-800 ms.
-
Structural Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the structure of this compound using the key NMR experiments.
Key Structural Correlations
The specific substitution pattern of this compound can be unequivocally confirmed by observing key long-range and through-space correlations. The following diagram highlights the critical HMBC and NOESY correlations that differentiate this isomer from others.
A crucial NOESY correlation is expected between the proton at position 6 (H6) and the methyl protons of the carboxylate group. This through-space interaction would only be observed if the carboxylate group is at position 7. Similarly, a strong HMBC correlation between the methyl protons and the carbon at position 7 (C7) provides definitive evidence for the placement of the ester group. The position of the iodine at C3 can be inferred from the downfield shift of C3 and the lack of a proton at this position, confirmed by the absence of a corresponding signal in the HSQC spectrum.
References
- 1. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 8. acdlabs.com [acdlabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 1D NOESY made easy | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
Validating Synthesized Indazoles: A Comparative Guide to Elemental Composition Analysis
In the synthesis of novel compounds for drug discovery and development, rigorous analytical validation is paramount to confirm the identity and purity of the target molecule. For N-heterocyclic compounds like indazoles, which form the core of many pharmacologically active agents, verifying the elemental composition is a critical step. This guide provides a comparative analysis of two primary techniques for this purpose: High-Resolution Mass Spectrometry (HRMS) and Combustion Analysis (CHN Analysis).
Methodology 1: High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with exceptional precision and accuracy.[1] This high fidelity allows for the determination of a molecule's exact molecular mass, which in turn can be used to deduce its elemental composition.[1][2]
Experimental Protocol: HRMS Analysis
-
Sample Preparation: A small amount of the synthesized indazole (typically <1 mg) is dissolved in a suitable high-purity solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 µg/mL. The choice of solvent is crucial and should be compatible with the ionization technique.
-
Instrument Calibration: The mass spectrometer is calibrated using a known reference standard with a well-defined mass across the desired measurement range. This can be done via external calibration before the analysis or by using an internal calibrant introduced along with the sample for enhanced accuracy.[3]
-
Sample Introduction & Ionization: The sample solution is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.[1][4] Electrospray ionization (ESI) is a common "soft" ionization technique for small molecules like indazoles, which minimizes fragmentation and preserves the molecular ion.[5]
-
Mass Analysis: The ionized molecules are guided into a high-resolution mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, or FT-ICR). The analyzer separates the ions based on their m/z, measuring the value to at least four or five decimal places.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to the molecular ion (e.g., [M+H]⁺). The highly accurate mass of this ion is used to generate a list of possible elemental formulas that fall within a narrow mass tolerance window (typically <5 ppm).[6] The correct formula is confirmed by comparing the theoretical isotope pattern with the experimentally observed pattern.
Logical Workflow for HRMS-Based Formula Determination
The process of deriving an elemental composition from an HRMS measurement follows a clear logical path, which can be visualized as follows:
Caption: Logical flow from HRMS measurement to elemental composition confirmation.
Methodology 2: Combustion (CHN) Analysis
Combustion analysis, often referred to as CHN analysis, is a classic and robust method for determining the mass fractions of carbon, hydrogen, and nitrogen in a pure organic compound.[7] The technique is based on the complete combustion of a sample and the subsequent quantification of the resulting gaseous products.[8][9]
Experimental Protocol: CHN Analysis
-
Sample Preparation: A precise amount of the dried, pure indazole sample (typically 1-3 mg) is weighed into a small tin or silver capsule.[10]
-
Instrument Setup: The CHN analyzer is calibrated using a certified organic standard with a known elemental composition (e.g., acetanilide).
-
Combustion: The capsule containing the sample is dropped into a high-temperature furnace (around 1000-1150°C) in an oxygen-rich atmosphere.[8][10][11] This "flash combustion" converts all carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and its oxides (NOₓ).[11]
-
Reduction and Separation: The combustion gases are swept by an inert carrier gas (typically helium) through a reduction chamber containing heated copper. This removes excess oxygen and converts nitrogen oxides to N₂ gas.[11] The resulting mixture of CO₂, H₂O, and N₂ is then passed through a separation column or a series of specific absorbent traps.[8][9]
-
Detection and Quantification: The amount of each separated gas is measured using a thermal conductivity detector.[10] The detector signals are proportional to the concentration of each element.
-
Data Analysis: The instrument's software calculates the mass percentages of C, H, and N in the original sample based on the detector signals and the initial sample weight. These experimental percentages are then compared to the theoretical percentages calculated for the proposed molecular formula.
General Workflow for Compound Validation
A comprehensive validation workflow for a newly synthesized compound often involves multiple orthogonal techniques, where both HRMS and CHN analysis play crucial roles.
Caption: General workflow for synthesized compound validation.
Comparative Analysis: HRMS vs. CHN
Both HRMS and CHN analysis provide critical data for confirming the elemental makeup of a synthesized indazole. However, they differ significantly in their approach, the information they provide, and their sample requirements. The choice between them, or the decision to use both, depends on the specific needs of the researcher.
| Feature | High-Resolution Mass Spectrometry (HRMS) | Combustion (CHN) Analysis |
| Primary Output | Exact mass of the molecular ion (m/z) | Percentage composition (%C, %H, %N) |
| Information Provided | Confirms molecular formula, provides molecular weight.[1] | Confirms elemental ratios, provides empirical formula.[7] |
| Sample Amount | Very small (~1 ng to 1 µg).[12] | Relatively large (1-3 mg). |
| Analysis Time | Fast (minutes per sample).[12][13] | Moderate (6-10 minutes per sample).[7][12] |
| Purity Requirement | Can tolerate some impurities if the target mass is known. | Requires a highly pure and dry sample for accurate results. |
| Key Advantage | High sensitivity and speed; provides exact molecular weight. | "Gold standard" for elemental ratios; high precision (±0.3% abs).[7] |
| Limitation | Does not directly provide elemental ratios. | Is destructive; does not provide molecular weight. |
Illustrative Data Comparison
Consider a hypothetical synthesized indazole derivative with the proposed formula C₁₅H₁₂N₂O₂ .
-
Calculated Properties:
-
Monoisotopic Mass: 252.0899 Da
-
Elemental Composition: C=71.42%, H=4.79%, N=11.10%, O=12.68%
-
| Analytical Method | Result | Interpretation |
| HRMS | Measured [M+H]⁺: 253.0972 | The theoretical mass for [C₁₅H₁₂N₂O₂ + H]⁺ is 253.0977. The measured mass has a difference of -2.0 ppm , strongly supporting the proposed formula. |
| CHN Analysis | C=71.35% ; H=4.85% ; N=11.05% | The experimental percentages are within the acceptable ±0.4% deviation from the theoretical values, confirming the elemental ratios. |
Conclusion
For researchers and drug development professionals, HRMS and CHN analysis are complementary, not mutually exclusive, techniques for validating the elemental composition of synthesized indazoles. HRMS offers a rapid, highly sensitive method to confirm the molecular formula by providing an exact mass, a crucial piece of data for identifying a newly synthesized compound.[1][12] Combustion analysis, while requiring more sample material, delivers highly precise and accurate data on the percentage of key elements, serving as the definitive method for confirming elemental ratios and assessing sample purity.[7][8] Employing both methods provides an orthogonal, robust, and scientifically rigorous validation of a compound's elemental composition, ensuring the highest confidence in its identity before proceeding with further biological and preclinical studies.[14]
References
- 1. measurlabs.com [measurlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aurigaresearch.com [aurigaresearch.com]
- 9. measurlabs.com [measurlabs.com]
- 10. School of Chemical Sciences KB [answers.uillinois.edu]
- 11. rsc.org [rsc.org]
- 12. cires1.colorado.edu [cires1.colorado.edu]
- 13. High-throughput native mass spectrometry as experimental validation for in silico drug design | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Single-Crystal X-ray Crystallography of Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the single-crystal X-ray crystallographic data for a selection of indazole derivatives, supported by experimental data. The information is intended to assist researchers in understanding the structural characteristics of this important class of compounds, which are pivotal in drug discovery and development due to their diverse pharmacological activities.
Comparison of Crystallographic Data
The following table summarizes the key crystallographic parameters for several indazole derivatives, offering a clear comparison of their solid-state structures.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Ref. |
| 1H-Indazole | C₇H₆N₂ | Orthorhombic | P2₁2₁2₁ | 5.863(2) | 9.715(3) | 10.155(3) | 90 | 578.1(3) | [1] |
| bis(indazolyl)methane (L1) | C₁₅H₁₂N₄ | Monoclinic | C2 | - | - | - | - | - | [2] |
| bis(indazolyl)methane (L2) | C₁₅H₁₂N₄ | Monoclinic | P2₁/c | - | - | - | - | - | [2] |
| bis(indazolyl)methane (L3) | C₁₅H₁₂N₄ | Monoclinic | P2₁ | - | - | - | - | - | [2] |
| Indazol-2-yl-acetic acid (5b) | C₉H₈N₂O₂ | - | - | - | - | - | - | - | [3] |
| 4-(3-methyl-4,5,6,7-tetrahydro-2H-indazol-2-yl)benzoic acid (3e) | C₁₅H₁₆N₂O₂ | - | - | - | - | - | - | - | [4] |
| 8-(1H-indol-2-yl)-5-(p-tolyl)-[1][2][5]triazolo[3,4-b][1][2][6]thiadiazole (9) | C₁₉H₁₃N₅S | Monoclinic | P2₁/n | 7.8707(2) | 15.9681(4) | 11.9798(4) | 100.283(3) | 1481.44(7) | [7] |
| Indazole-benzimidazole hybrid (M2) | - | Monoclinic | P2₁/n | - | - | - | - | - | [5] |
Note: Detailed unit cell parameters for some compounds were not available in the cited literature.
Experimental Protocols
This section outlines the methodologies for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of the featured indazole derivatives.
Synthesis and Crystallization
-
1H-Indazole: High-purity 1H-indazole is dissolved in a suitable solvent such as ethanol, methanol, or a mixture of ethanol and water. The solution is placed in a clean crystallization vessel and covered with parafilm with small perforations to allow for slow evaporation over several days to weeks at a stable temperature.[1]
-
bis(indazolyl)methane Isomers (L1, L2, and L3): These isomers are synthesized by reacting dry indazole with dibromomethane in anhydrous toluene. The specific isomer obtained can be controlled by the reaction conditions. Colorless, plate-like crystals of L1 and L3, and irregular, colorless blocks of L2 are obtained.[2]
-
Indazol-2-yl-acetic acid (5b): This compound is synthesized through the nucleophilic substitution of a haloacetic acid ester by 1H-indazole in an alkaline solution, followed by basic hydrolysis of the resulting ester. Crystals suitable for X-ray diffraction are obtained through recrystallization.[3]
-
4-(3-methyl-4,5,6,7-tetrahydro-2H-indazol-2-yl)benzoic acid (3e): This tetrahydroindazole derivative is synthesized and then crystallized from ethanol to yield solids suitable for single-crystal X-ray analysis.[4]
-
8-(1H-indol-2-yl)-5-(p-tolyl)-[1][2][5]triazolo[3,4-b][1][2][6]thiadiazole (9): This fused heterocyclic compound is synthesized through the condensation of 4-amino-5-(1H-indol-2-yl)-3H-1,2,4-triazole-3-thione with p-toluic acid in the presence of POCl₃. Crystals suitable for X-ray analysis are obtained by recrystallization from DMF.[7]
-
Indazole-benzimidazole hybrid (M2): The synthesis involves a multi-step pathway using 6-nitroindazole and 2-mercaptobenzimidazoles as key precursors.[5]
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
A single crystal of the compound of interest is mounted on a goniometer head of a single-crystal X-ray diffractometer. The diffractometer is equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is kept at a constant temperature (often 100 K or 293 K) during data collection. A series of diffraction images are collected as the crystal is rotated. The collected data are then processed to determine the unit cell parameters, space group, and the intensities of the reflections. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.
Experimental Workflow
The following diagram illustrates the general workflow for the single-crystal X-ray crystallography of indazole derivatives.
Caption: General workflow from synthesis to structural analysis.
Signaling Pathways and Logical Relationships
The structural information obtained from single-crystal X-ray crystallography is crucial for understanding the structure-activity relationships (SAR) of indazole derivatives in various biological pathways. For instance, the precise binding mode of an indazole-based inhibitor to its target protein can be elucidated, guiding the design of more potent and selective drug candidates.
Caption: Role of crystallography in drug design.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids [mdpi.com]
- 6. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Reactivity of Iodo- vs. Bromo-Indazoles in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the indazole scaffold is a cornerstone of modern medicinal chemistry, with its derivatives showing a wide range of biological activities. Palladium-catalyzed cross-coupling reactions are indispensable tools for introducing molecular diversity to this privileged heterocycle. A key consideration in synthetic planning is the choice of the halogen on the indazole starting material. This guide provides an objective comparison of the reactivity of iodo-indazoles and bromo-indazoles in common cross-coupling reactions, supported by experimental data, to aid in reaction design and optimization.
General Reactivity Principles: C–I vs. C–Br
In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The bond dissociation energy of a carbon-iodine (C–I) bond is significantly lower than that of a carbon-bromine (C–Br) bond. Consequently, iodo-indazoles are generally more reactive than their bromo-indazole counterparts.[1] This higher reactivity often translates to:
-
Milder reaction conditions (e.g., lower temperatures).
-
Shorter reaction times.
-
Lower catalyst loadings.
-
Greater success with challenging or sterically hindered substrates.
This fundamental difference in reactivity allows for chemoselective couplings when both an iodine and a bromine atom are present on the indazole ring.
Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. The enhanced reactivity of iodo-indazoles is clearly demonstrated in chemoselectivity studies. For instance, in 6-bromo-3-iodo-1H-indazole, the Suzuki-Miyaura coupling occurs exclusively at the C3-iodide position, leaving the C6-bromide untouched, which highlights the preferential oxidative addition at the C-I bond.[2]
While direct quantitative comparisons under identical conditions are sparse in the literature, collated data from various studies consistently show iodo-indazoles reacting under milder conditions or providing higher yields in comparable timeframes.
Table 1: Comparison of Iodo- and Bromo-Indazoles in Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Yield (%) |
| 3-Iodo-1H-indazole | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | THF/H₂O | 80 °C, 12 h | 85 |
| 5-Bromo-3-iodo-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane | 120 °C (µW), 40 min | 75[3] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 °C, 2 h | 95[4] |
| N-Boc-5-bromo-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 °C, 2 h | 93[4] |
Note: Data is compiled from different sources with varying reaction conditions and should not be used for direct quantitative comparison of reactivity.[3]
Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[5][6] The choice of ligand is critical, but the inherent reactivity of the aryl halide remains a dominant factor.[5] For N-arylation reactions, aryl iodides are often required, as the corresponding bromides can lead to significantly lower yields.[7] This principle extends to the use of halo-indazoles as substrates.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Substrate Type | Amine | Catalyst System | Base | Solvent | Conditions |
| Iodo-indazole (general) | Primary/Secondary Amine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 90-110 °C |
| Bromo-indazole (general) | Primary/Secondary Amine | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100-120 °C |
| 3-Bromo-6-(trifluoromethyl)-1H-indazole | Aryl Amine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | Not specified |
Note: This table presents generalized conditions and preferred catalyst systems often cited for aryl iodides vs. bromides. Specific conditions may vary.
Reactivity in Heck Coupling
The Heck reaction enables the alkenylation of aryl halides.[8] Studies on the related indole scaffold have shown that both iodo- and bromo-indoles can undergo near-quantitative Heck coupling, but conditions can be optimized further for the more reactive iodides, sometimes even proceeding in the absence of a ligand.[9]
Table 3: Comparison of Iodo- and Bromo-Heterocycles in Heck Coupling
| Substrate | Alkene | Catalyst System | Base | Solvent | Conditions | Yield (%) |
| 5-Iodo-indole | Acrylic acid | Na₂PdCl₄ / sSPhos | Na₂CO₃ | CH₃CN/H₂O | 80 °C (µW), 0.5 h | 95[3] |
| 5-Bromo-indole | Acrylic acid | Na₂PdCl₄ / sSPhos | Na₂CO₃ | CH₃CN/H₂O | 80 °C (µW), 0.5 h | 94[9] |
| N-THP-3-bromo-indazole | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | TEA / TBAB | Ball-milling | 800 rpm, 90 min | 91[10] |
Note: While high yields are achievable for both substrates, the higher reactivity of iodo-arenes provides greater flexibility in catalyst and ligand selection.
Reactivity in Sonogashira Coupling
The Sonogashira reaction couples terminal alkynes with aryl halides.[11] The reactivity order for the halide is well-established: I > OTf > Br >> Cl.[12] This trend indicates that iodo-indazoles will couple more readily than bromo-indazoles, requiring less forcing conditions and offering better outcomes, particularly for electron-rich or sterically hindered systems.
Table 4: General Reactivity Trend in Sonogashira Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | General Conditions |
| Iodo-indazole | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Amine (e.g., Et₃N) | THF or DMF | Room Temp to 60 °C |
| Bromo-indazole | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Amine (e.g., Et₃N) | THF or DMF | 50 °C to 100 °C |
Note: This table illustrates the general principle that bromo-indazoles typically require higher temperatures to achieve comparable reactivity to iodo-indazoles.
Visualizing the Chemistry
To better understand the underlying processes, the following diagrams illustrate the catalytic cycle and a typical laboratory workflow.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to Catalyst Performance in Suzuki Coupling of Halo-pyrazoles
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of crucial carbon-carbon bonds. For scientists engaged in drug discovery and materials science, the synthesis of functionalized pyrazoles is of significant interest due to their prevalence in bioactive compounds. This guide provides an objective comparison of catalyst systems for the Suzuki coupling of halo-pyrazoles, supported by experimental data to inform catalyst and substrate selection.
The reactivity of halo-pyrazoles in palladium-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-halogen bond, following the trend C-I < C-Br < C-Cl. Consequently, the general order of reactivity is I > Br > Cl.[1] While 4-iodo-pyrazoles are typically the most reactive, they can be more susceptible to side reactions such as dehalogenation. Conversely, 4-chloro-pyrazoles are more stable and cost-effective but necessitate more specialized and highly active catalyst systems for efficient coupling.[1]
Comparative Performance of Catalytic Systems
The choice of catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions in the Suzuki coupling of halo-pyrazoles. Below is a summary of the performance of various catalytic systems with different halo-pyrazoles.
Table 1: Suzuki Coupling of 4-Bromopyrazoles with Arylboronic Acids [2]
This table compares various palladium catalysts and reaction conditions for the coupling of 4-bromopyrazoles.
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Optimized | - | Good | Electron-rich boronic acids produced good yields.[3] |
| XPhos Pd G2 | K₃PO₄ | - | - | - | 80-93 | Generally provides a good balance of reactivity and stability.[1] |
| Pd(OAc)₂ / SPhos | K₂CO₃ | - | - | - | High | - |
| Pd₂(dba)₃ / tBuDavePhos | - | - | - | - | 60-90 | Effective for amination with amines lacking β-hydrogens.[1] |
Table 2: Suzuki Coupling of 3- and 4-Bromopyrazoles with Arylboronic Acids [4]
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| P1 (XPhos-derived precatalyst) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 61-86 | Increased catalyst quantity was required. |
Table 3: Comparative Reactivity of 4-Halo-pyrazoles in Suzuki-Miyaura Coupling [1]
| Halogen | Catalyst / Ligand | Base | Reactivity | Yield (%) | Remarks |
| Iodo | Pd(OAc)₂, SPhos | K₂CO₃ | Highest | 85-95 | Most reactive, but prone to dehalogenation side reactions. |
| Bromo | XPhos Pd G2 | K₃PO₄ | High | 80-93 | Generally provides a good balance of reactivity and stability. |
| Chloro | Pd(OAc)₂, SPhos | K₃PO₄ | Moderate | 60-95 | Requires highly active catalyst systems with bulky, electron-rich ligands. |
Nickel-Catalyzed Suzuki-Miyaura Coupling
Nickel-based catalysts have emerged as a cost-effective and highly reactive alternative to palladium catalysts.[5] They have been successfully employed for the Suzuki-Miyaura coupling of aryl halides and phenol-derived substrates with aryl boronic acids in green solvents like 2-Me-THF and t-amyl alcohol.[5][6] The commercially available and air-stable pre-catalyst NiCl₂(PCy₃)₂ has demonstrated broad substrate scope, including heterocyclic frameworks, providing good to excellent yields.[5]
Experimental Protocols
General Procedure for Suzuki Coupling of 4-Bromopyrazoles: [3]
A mixture of 5-(4-bromophenyl)-4,6-dichloropyrimidine, an aryl/heteroaryl boronic acid, Pd(PPh₃)₄ (5 mol %), and K₃PO₄ in 1,4-dioxane is subjected to reaction conditions optimized for yield. The reaction progress is monitored, and upon completion, the product is isolated and purified using standard techniques.
Suzuki Coupling of Unprotected 3- and 4-Bromopyrazoles: [4]
To a mixture of the bromopyrazole (1.00 mmol), arylboronic acid (2.00 mmol), and K₃PO₄ (2.00 mmol) in dioxane (4 mL) and H₂O (1 mL) is added the XPhos-derived precatalyst P1 (6–7 mol%). The reaction mixture is heated at 100 °C for 24 hours. After cooling, the product is extracted and purified to yield the corresponding aryl pyrazole.
Key Considerations and Troubleshooting
A common side reaction in the Suzuki coupling of halo-pyrazoles is dehalogenation. This can be particularly problematic with more reactive iodopyrazoles.[1][7] Key factors to mitigate this include:
-
N-H Acidity: Unprotected pyrazoles possess an acidic N-H proton, and the resulting pyrazolate anion can interfere with the catalyst and promote dehalogenation. Protecting the pyrazole nitrogen (e.g., with Boc or SEM groups) can significantly suppress this side reaction.[8]
-
Choice of Base and Solvent: Milder inorganic bases (e.g., K₃PO₄, CsF) or organic bases are generally less likely to promote dehalogenation compared to strong inorganic bases like NaOH or KOH.[8]
-
Ligand Selection: Bulky, electron-rich phosphine ligands such as XPhos and SPhos are often more effective at preventing dehalogenation than less sterically demanding ligands like triphenylphosphine (PPh₃).[8]
Visualizing the Workflow
The following diagrams illustrate the generalized catalytic cycle and experimental workflow for the Suzuki coupling of halo-pyrazoles.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Caption: General experimental workflow for Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Orthogonality in Analytical Methods for Purity Confirmation of APIs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, ensuring the purity of Active Pharmaceutical Ingredients (APIs) is paramount to the safety and efficacy of the final drug product. A single analytical method, no matter how robust, may not be sufficient to detect all potential impurities. This guide provides a comprehensive comparison of orthogonal analytical methods, which leverage different physicochemical principles to provide a more complete and accurate assessment of API purity. By employing a multi-faceted analytical approach, researchers and quality control professionals can have greater confidence in their results and ensure compliance with stringent regulatory standards.
The core principle of orthogonality in analytical chemistry is the use of two or more independent methods to measure the same attribute of a sample.[1][2] This approach minimizes the risk of method-specific biases and enhances the overall accuracy and reliability of the purity assessment.[1] This is particularly critical in the pharmaceutical industry, where even trace impurities can have significant biological effects. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) increasingly expect the use of orthogonal methods in analytical validation.[2]
This guide will delve into a comparison of several key orthogonal techniques, including chromatographic and spectroscopic methods. We will explore their fundamental principles, compare their performance based on key validation parameters, and provide detailed experimental protocols for their application in API purity analysis.
Comparison of Orthogonal Analytical Methods
The selection of appropriate orthogonal methods depends on the physicochemical properties of the API and its potential impurities. A combination of a high-resolution separation technique with a highly specific detection method is often the most effective strategy. The following table summarizes the performance characteristics of commonly employed orthogonal methods for API purity analysis.
| Parameter | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Supercritical Fluid Chromatography (SFC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on polarity differences between the analyte and a non-polar stationary phase. | Separation using a supercritical fluid (typically CO2) as the mobile phase, based on polarity and molecular weight. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, with mass spectrometry for detection. | Quantification based on the direct proportionality between the intensity of an NMR signal and the number of atomic nuclei.[3] |
| Typical Analytes | Non-volatile or thermally labile compounds, polar to moderately non-polar impurities. | Chiral compounds, thermally labile molecules, and a wide range of polar and non-polar impurities.[4][5] | Volatile and semi-volatile impurities, residual solvents.[6][7] | A wide range of organic molecules, for absolute purity determination without a specific reference standard of the analyte.[8] |
| Linearity (r²) | ≥ 0.999 | ≥ 0.99 | > 0.99 | ≥ 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% | 99 - 101% |
| Precision (%RSD) | < 2.0% | < 3.0% | < 5.0% | < 1.0%[3] |
| Limit of Detection (LOD) | ng/mL to low µg/mL | pg/mL to ng/mL | pg/mL to ng/mL | ~0.1% |
| Limit of Quantification (LOQ) | ng/mL to µg/mL | ng/mL to low µg/mL | ng/mL to µg/mL | ~0.3% |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable and comparable data. The following sections provide standardized methodologies for key orthogonal techniques used in API purity confirmation.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for General Impurity Profiling
Objective: To separate and quantify impurities in an API sample based on their polarity.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
-
API sample and reference standards
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the API sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Prepare a reference standard solution of the API at a similar concentration.
-
Prepare solutions of known impurities at concentrations relevant to the specification limits.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B, gradually increasing it to elute more non-polar impurities. For example: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-35 min (10% B), 35-40 min (10% B).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: A specific wavelength where the API and impurities have significant absorbance, or a PDA detector to scan a range of wavelengths.
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Identify and quantify impurities in the API sample by comparing their retention times and peak areas to those of the reference standards.
-
Calculate the percentage of each impurity relative to the API peak area.
-
Protocol 2: Supercritical Fluid Chromatography (SFC) for Chiral Purity Analysis
Objective: To separate and quantify enantiomeric impurities in a chiral API sample.
Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system with a UV-Vis or PDA detector.
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based column).[4]
Reagents:
-
Carbon dioxide (SFC grade)
-
Methanol, Ethanol, or Isopropanol (SFC grade, as a co-solvent)
-
API sample
Procedure:
-
Sample Preparation:
-
Dissolve the API sample in a suitable solvent (e.g., methanol or a mixture of methanol and dichloromethane) to a concentration of approximately 1 mg/mL.[9]
-
-
Chromatographic Conditions:
-
Mobile Phase: Supercritical CO2 with a percentage of a co-solvent (e.g., 10-40% methanol).
-
Flow Rate: 2-4 mL/min
-
Backpressure: 100-200 bar
-
Column Temperature: 35-40 °C
-
Detection Wavelength: A wavelength where the API has strong absorbance.
-
Injection Volume: 5 µL
-
-
Data Analysis:
-
Identify the peaks corresponding to the desired enantiomer and the unwanted enantiomer(s).
-
Calculate the enantiomeric excess (%ee) or the percentage of the unwanted enantiomer.
-
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
Objective: To identify and quantify residual volatile solvents in an API sample.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
Capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
Reagents:
-
A suitable solvent for dissolving the API (e.g., dimethyl sulfoxide, N,N-dimethylformamide).
-
Reference standards of expected residual solvents.
Procedure:
-
Sample Preparation (Headspace):
-
Accurately weigh a specific amount of the API sample into a headspace vial.
-
Add a precise volume of the dissolution solvent.
-
Seal the vial and place it in the headspace autosampler.
-
The vial is heated to a specific temperature for a set time to allow the volatile solvents to partition into the headspace gas.
-
-
GC-MS Conditions:
-
Injector Temperature: 200-250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 240 °C) to elute all solvents of interest.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Conditions: Electron ionization (EI) mode with a scan range of m/z 35-350.
-
-
Data Analysis:
-
Identify residual solvents by comparing their retention times and mass spectra to a library of known solvents and the injected reference standards.
-
Quantify the amount of each solvent using a calibration curve prepared from the reference standards.
-
Protocol 4: Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
Objective: To determine the absolute purity of an API without the need for a specific reference standard of the analyte.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
Internal standard (a certified reference material with a known purity, e.g., maleic acid).
-
API sample
Procedure:
-
Sample Preparation:
-
Accurately weigh a precise amount of the API sample and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent to completely dissolve both the sample and the internal standard.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).
-
-
Data Processing and Analysis:
-
Process the NMR spectrum (phasing, baseline correction).
-
Integrate a well-resolved signal from the API and a signal from the internal standard.
-
Calculate the purity of the API using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
References
- 1. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 2. jaanoandseekho.in [jaanoandseekho.in]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. selvita.com [selvita.com]
- 6. cms.agr.wa.gov [cms.agr.wa.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and LC-MS for Purity Assessment of Methyl 3-iodo-1H-indazole-7-carboxylate
In the development of pharmaceutical compounds such as Methyl 3-iodo-1H-indazole-7-carboxylate, a critical intermediate, rigorous purity assessment is paramount to ensure safety and efficacy. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques widely employed for this purpose. This guide provides a comparative overview of these two methods, supported by experimental protocols and data, to assist researchers, scientists, and drug development professionals in selecting the appropriate technique for their analytical needs.
The principle of using orthogonal analytical methods, which interrogate different physicochemical properties of a molecule, is crucial for a comprehensive and reliable assessment of purity and identity.[1] HPLC or UPLC (Ultra-Performance Liquid Chromatography) is considered a gold standard for purity quantification due to its high resolution, quantitative accuracy, and reproducibility.[1] However, it has limitations in peak identification without a reference standard.[1] This is where LC-MS proves invaluable. By combining the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry, LC-MS provides high specificity and sensitivity, offering crucial molecular weight information for both the main compound and its impurities.[1][2]
Logical Workflow for Comprehensive Purity Assessment
A robust purity assessment strategy integrates the quantitative strength of HPLC with the qualitative and quantitative power of LC-MS. The following diagram illustrates a typical workflow.
Caption: Workflow illustrating the complementary roles of HPLC and LC-MS in purity assessment.
Quantitative Data Comparison
The following table summarizes representative data that could be obtained from HPLC and LC-MS analyses of a sample of this compound. This data highlights how HPLC provides a quantitative measure of purity, while LC-MS helps in the identification and characterization of impurities.
| Parameter | HPLC Analysis | LC-MS Analysis |
| Main Peak Retention Time | 8.52 min | 8.51 min |
| Purity (% Area) | 99.5% | Not typically used for primary purity reporting |
| Impurity 1 Retention Time | 6.23 min | 6.22 min |
| Impurity 1 % Area | 0.25% | - |
| Impurity 1 Identity (m/z) | Not Determined | [M+H]⁺ = 177.06 (Hypothesized as 3-amino-1H-indazole-7-carboxylate) |
| Impurity 2 Retention Time | 9.87 min | 9.86 min |
| Impurity 2 % Area | 0.15% | - |
| Impurity 2 Identity (m/z) | Not Determined | [M+H]⁺ = 319.09 (Hypothesized as a dimeric impurity) |
| Limit of Detection (LOD) | ~0.01% | ~0.005% (can be lower with targeted methods) |
| Limit of Quantification (LOQ) | ~0.03% | ~0.015% (can be lower with targeted methods) |
Experimental Protocols
Detailed methodologies for conducting HPLC and LC-MS analyses are provided below. These protocols are representative and may require optimization for specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed for the quantitative determination of the purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This method is designed for the identification of impurities and confirmation of the molecular weight of this compound.
-
Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass spectrometry).[1]
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18.1-22 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.[1]
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.1 mg/mL.
-
Mass Spectrometer Settings:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.[1]
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range (m/z): 100 - 1000.
-
Data Acquisition: Full scan mode for impurity identification. For structural elucidation, tandem MS (MS/MS) can be performed on selected precursor ions.[3]
-
Conclusion
Both HPLC and LC-MS are indispensable tools for the purity assessment of this compound. HPLC provides reliable and accurate quantitative data on the purity of the compound, making it ideal for routine quality control. LC-MS, with its high sensitivity and specificity, is unparalleled for the identification and structural characterization of known and unknown impurities, which is critical for understanding degradation pathways and ensuring the safety of the final drug product.[2][4] A comprehensive approach that leverages the strengths of both techniques is therefore highly recommended for a thorough characterization of pharmaceutical intermediates and active pharmaceutical ingredients.[1]
References
A Comparative Guide to FTIR Spectroscopy for Functional Group Analysis in Indazole Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of indazole-based compounds, real-time reaction monitoring and accurate functional group analysis are critical for optimizing reaction conditions, ensuring product purity, and accelerating drug discovery pipelines. Fourier-Transform Infrared (FTIR) spectroscopy offers a powerful, non-destructive, and often real-time method for tracking the chemical transformations inherent in indazole synthesis. This guide provides a comparative analysis of FTIR spectroscopy against other common analytical techniques, supported by experimental data and detailed protocols.
Unveiling the Synthesis of Indazole: An FTIR Perspective
The synthesis of indazoles can be achieved through various routes. A common method involves the reductive cyclization of o-nitrobenzaldehyde. This process can be effectively monitored by FTIR spectroscopy by observing the disappearance of characteristic vibrational bands of the starting material and the appearance of bands corresponding to the intermediate and the final indazole product.
Key Functional Group Transformations:
-
Starting Material (o-Nitrobenzaldehyde): Characterized by strong absorptions from the nitro group (NO₂) and the aldehyde group (C=O).
-
Intermediate (2-Aminobenzaldehyde): Shows the appearance of N-H stretching vibrations from the amino group and the retention of the aldehyde C=O stretch.
-
Product (Indazole): Exhibits characteristic N-H stretching of the indazole ring and the disappearance of the aldehyde C=O and nitro NO₂ stretches, alongside the appearance of C=N stretching vibrations within the heterocyclic ring.
Quantitative Analysis: A Comparative Look at Vibrational Frequencies
The following table summarizes the key FTIR absorption frequencies for the functional groups involved in a representative indazole synthesis from o-nitrobenzaldehyde.
| Functional Group | Compound Stage | Wavenumber (cm⁻¹) | Appearance of Band |
| Aldehyde C=O Stretch | Starting Material & Intermediate | 1700 - 1720 | Strong, Sharp |
| Nitro N-O Asymmetric Stretch | Starting Material | 1520 - 1560 | Strong |
| Nitro N-O Symmetric Stretch | Starting Material | 1340 - 1360 | Strong |
| Amine N-H Stretch | Intermediate | 3300 - 3500 | Medium, Doublet |
| Amine N-H Bend | Intermediate | 1590 - 1650 | Medium |
| Indazole N-H Stretch | Product | 3100 - 3300 | Broad, Medium |
| Indazole C=N Stretch | Product | 1620 - 1650 | Medium |
Experimental Protocol: Monitoring Indazole Synthesis with ATR-FTIR
Attenuated Total Reflectance (ATR)-FTIR spectroscopy is particularly well-suited for in-situ monitoring of chemical reactions in solution. The following protocol outlines a general procedure for tracking the synthesis of indazole.
Materials:
-
FTIR spectrometer equipped with a diamond or silicon ATR probe.
-
Reaction vessel compatible with the ATR probe.
-
Starting materials for indazole synthesis (e.g., o-nitrobenzaldehyde, reducing agent, solvent).
-
Standard laboratory glassware and equipment.
Procedure:
-
Background Spectrum: Record a background spectrum of the solvent at the reaction temperature. This will be subtracted from the subsequent spectra of the reaction mixture.
-
Initiate Reaction: Assemble the reaction apparatus with the ATR probe immersed in the reaction vessel. Add the solvent and starting materials.
-
Data Acquisition: Begin spectral acquisition. Collect spectra at regular intervals (e.g., every 5-10 minutes) throughout the course of the reaction.
-
Reaction Monitoring: Monitor the reaction progress by observing the changes in the FTIR spectrum. Specifically, track the decrease in the intensity of the characteristic peaks of the starting materials (e.g., the C=O and NO₂ stretches of o-nitrobenzaldehyde) and the increase in the intensity of the peaks corresponding to the intermediate and the final product (e.g., the N-H and C=N stretches of indazole).
-
Data Analysis: After the reaction is complete, process the collected spectra. This may involve baseline correction and normalization. Plot the intensity of key peaks as a function of time to obtain reaction profiles.
Visualizing the Workflow and Comparisons
To better illustrate the logical flow of analysis and the comparative landscape of analytical techniques, the following diagrams are provided.
FTIR in Comparison to Other Analytical Techniques
While FTIR is a robust technique for functional group analysis during indazole synthesis, other spectroscopic methods offer complementary information.
-
Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that is highly complementary to FTIR. It excels in the analysis of non-polar bonds and is less susceptible to interference from aqueous solvents, making it a valuable tool for reactions conducted in water.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unparalleled detail about the molecular structure, including the connectivity of atoms. While FTIR can identify the presence of functional groups, NMR can elucidate how these groups are arranged within the molecule. However, NMR typically has lower sensitivity and longer acquisition times compared to FTIR, making it less ideal for real-time reaction monitoring in many cases.
Conclusion
FTIR spectroscopy stands out as a highly effective and versatile tool for the real-time monitoring and functional group analysis of indazole synthesis. Its ability to provide rapid, in-situ information on the progress of a reaction makes it invaluable for process optimization and control in both research and industrial settings. While techniques like Raman and NMR spectroscopy offer complementary structural information, the speed and sensitivity of FTIR to key polar functional groups involved in many indazole synthetic routes make it a primary choice for routine analysis and reaction monitoring. By leveraging the strengths of FTIR, researchers and drug development professionals can gain deeper insights into their synthetic processes, leading to more efficient and robust production of these important heterocyclic compounds.
A Comparative Guide to Quantifying Impurities in Methyl 3-iodo-1H-indazole-7-carboxylate Samples
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the meticulous control of impurities is not merely a matter of regulatory compliance but a fundamental pillar of drug safety and efficacy. Methyl 3-iodo-1H-indazole-7-carboxylate, a key intermediate in the synthesis of various therapeutic agents, is no exception. The presence of even trace-level impurities can significantly impact the final drug product's stability, bioavailability, and toxicity profile. This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of impurities in this compound, grounded in scientific principles and practical application.
The Imperative of Impurity Profiling
Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[1][2][3] These guidelines categorize impurities into organic, inorganic, and residual solvents.[3] For an API intermediate like this compound, a thorough understanding of its impurity profile is crucial for process optimization and ensuring the quality of the final API.[4]
Common Impurities in the Synthesis of this compound:
The synthesis of this intermediate can give rise to a variety of impurities, including:
-
Starting Materials and Intermediates: Unreacted precursors or incompletely reacted intermediates.
-
By-products: Formed through side reactions during the synthesis.
-
Degradation Products: Resulting from the instability of the intermediate under certain conditions.
-
Reagents, Ligands, and Catalysts: Residual components from the manufacturing process.[1][3]
-
Residual Solvents: Organic volatile impurities remaining from the synthesis and purification steps.[][6][7]
Comparative Analysis of Quantification Techniques
The selection of an appropriate analytical technique is paramount for accurate and reliable impurity quantification. This section compares the most effective methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR).
| Analytical Technique | Principle | Best Suited For | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase.[8] | Non-volatile and thermally labile organic impurities, including starting materials, by-products, and degradation products.[][9] | High sensitivity, excellent resolution, and adaptability to various detectors (e.g., UV, MS).[][8][9] | Requires reference standards for each impurity for accurate quantification; can be time-consuming for complex mixtures. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.[] | Volatile organic impurities, particularly residual solvents.[][6][10] | High sensitivity for volatile compounds; can be coupled with Mass Spectrometry (MS) for definitive identification.[10][11] | Not suitable for non-volatile or thermally unstable compounds. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[12][13][14] | Absolute quantification of the main component and impurities without the need for specific reference standards for each impurity.[13][15] | A primary ratio method, highly accurate and precise; provides structural information.[12][14] | Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer for optimal results.[16] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Organic Impurity Profiling
HPLC is the workhorse for impurity profiling of non-volatile organic compounds.[][8][9] The choice of column, mobile phase, and detector is critical for achieving optimal separation and sensitivity.
Workflow for HPLC Method Development and Validation:
Caption: Workflow for HPLC method development and validation.
Step-by-Step Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector or a Mass Spectrometer (MS) is required.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-programmed gradient from a high concentration of Mobile Phase A to a high concentration of Mobile Phase B to elute impurities with varying polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a wavelength where the main component and impurities have significant absorbance (e.g., 254 nm).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of acetonitrile and water).
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Identify and quantify impurities by comparing their retention times and peak areas to those of known reference standards. For unknown impurities, relative response factors (RRFs) can be determined using techniques like qNMR.[13]
-
Gas Chromatography (GC) for Residual Solvent Analysis
GC is the preferred method for the quantification of volatile organic compounds, such as residual solvents, which are common impurities in pharmaceutical manufacturing.[][6][10] Headspace sampling is often employed to introduce the volatile analytes into the GC system.[6][17]
Workflow for GC-Headspace Analysis:
References
- 1. database.ich.org [database.ich.org]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. pharma.gally.ch [pharma.gally.ch]
- 4. tianmingpharm.com [tianmingpharm.com]
- 6. ispub.com [ispub.com]
- 7. Residual Solvents and Organic Volatile Impurities (OVI) Analysis [intertek.com]
- 8. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 9. biomedres.us [biomedres.us]
- 10. resolvemass.ca [resolvemass.ca]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. emerypharma.com [emerypharma.com]
- 13. enovatia.com [enovatia.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. agilent.com [agilent.com]
A Comparative Guide to the Synthesis of 3-Aryl-1H-Indazoles: Validating Suzuki Coupling and Alternatives
For researchers, scientists, and professionals in drug development, the efficient synthesis of 3-aryl-1H-indazoles is a critical step in the discovery of novel therapeutics. This guide provides an objective comparison of the widely used Suzuki-Miyaura coupling with alternative methods, supported by experimental data, detailed protocols, and visual workflows to aid in methodological selection.
Performance Comparison: Suzuki Coupling vs. Alternative Methods
The synthesis of 3-aryl-1H-indazoles can be approached through several key methodologies, each with its own set of advantages and limitations. The Suzuki-Miyaura coupling is a powerful and versatile method for C-C bond formation, offering broad functional group tolerance and generally high yields.[1][2] However, alternative strategies such as direct C-H arylation and condensation reactions present viable pathways, sometimes avoiding the need for pre-functionalized starting materials.
Quantitative Data Summary
The following tables summarize the performance of Suzuki coupling and two common alternative methods for the synthesis of 3-aryl-1H-indazoles, providing a comparative overview of their efficacy under various conditions.
Table 1: Suzuki-Miyaura Coupling of 3-Iodo-1H-Indazoles with Arylboronic Acids [3][4]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Dioxane | 100 | 16 | 93 |
| 3 | 3-Fluorophenylboronic acid | P2 (2.5) | K₃PO₄ | Dioxane/H₂O | 100 | 15-20 | 88 |
| 4 | 2-Furylboronic acid | PdCl₂(dppf) (5) | Na₂CO₃ | BMImBF₄ | 80 | 8 | 95 |
| 5 | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | DME | Reflux | 1 | 85 |
| 6 | 5-Indoleboronic acid | P1 (1.5) | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 91 |
Table 2: Direct C-H Arylation of 1-Substituted-1H-Indazoles [5]
| Entry | Indazole Derivative | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Methyl-1H-indazole | Iodobenzene | Pd(OAc)₂ (10) | Phen (30) | Cs₂CO₃ | DMF | 140 | 48 | 24 |
| 2 | 1-Methyl-1H-indazole | Iodobenzene | Pd(OAc)₂ (10) | Phen (10) | Cs₂CO₃ | Toluene | 160 | 48 | 60 |
| 3 | 1-Methyl-1H-indazole | 4-Iodotoluene | Pd(OAc)₂ (10) | Phen (10) | Cs₂CO₃ | Toluene | 160 | 48 | 85 |
| 4 | 1-Methyl-1H-indazole | 4-Bromoanisole | Pd(OAc)₂ (10) | Phen (10) | Cs₂CO₃ | Toluene | 160 | 48 | 78 |
| 5 | 1-Methyl-1H-indazole | 3-Bromopyridine | Pd(OAc)₂ (10) | Phen (10) | Cs₂CO₃ | Toluene | 160 | 48 | 72 |
Table 3: Condensation of o-Fluorobenzaldehydes with Hydrazine [6][7]
| Entry | o-Fluorobenzaldehyde Derivative | Hydrazine Derivative | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Fluorobenzaldehyde | Hydrazine hydrate | NaHCO₃ | Hydrazine hydrate | 100 | 72 | <10 |
| 2 | 2-Fluoro-5-nitrobenzaldehyde | Hydrazine hydrate | - | NMP | 120 | 2 | 85 |
| 3 | 2,6-Difluorobenzaldehyde | Hydrazine hydrate | - | NMP | 120 | 2 | 90 |
| 4 | 2-Fluorobenzaldehyde O-methyloxime | Hydrazine hydrate | - | Hydrazine hydrate | 100 | 5 | 50-60 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of 3-Iodo-1H-indazole[1]
-
Reaction Setup: To a reaction vessel, add the 3-iodo-1H-indazole derivative (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2-3 equiv.).
-
Solvent Addition: Add the solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Degassing: Degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Direct C-H Arylation of 1-Methyl-1H-indazole[5]
-
Reaction Setup: In a reaction tube, combine 1-methyl-1H-indazole (0.25 mmol), the aryl halide (0.5 mmol), Pd(OAc)₂ (10 mol%), 1,10-phenanthroline (10 mol%), and Cs₂CO₃ (1.0 equiv.).
-
Solvent Addition: Add toluene (1 mL).
-
Reaction: Seal the tube and heat the mixture at 160 °C for 48 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is purified directly by column chromatography to yield the 3-aryl-1H-indazole.
Protocol 3: Condensation of o-Fluorobenzaldehyde O-methyloxime with Hydrazine[8]
-
Reaction Setup: A mixture of the O-methyloxime of the respective o-fluorobenzaldehyde (1.0 equiv) is heated in hydrazine hydrate (used as both reactant and solvent).
-
Reaction: The reaction mixture is heated to 100 °C for 5 hours.
-
Work-up: After cooling, the reaction mixture is poured into water and the product is extracted with an organic solvent.
-
Purification: The organic layer is dried and concentrated, and the crude product is purified by chromatography or recrystallization.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow of the Suzuki coupling reaction and provide a logical comparison of the different synthetic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism | MDPI [mdpi.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
literature review of the synthetic routes to functionalized indazoles
An essential component of numerous therapeutic agents, the indazole core is a privileged scaffold in medicinal chemistry.[1] Consequently, the creation of flexible and effective synthetic routes to functionalized indazoles is of the utmost importance.[2][3] These nitrogen-containing heterocyclic compounds are crucial building blocks for many bioactive natural products and commercially available drugs.[4][5]
This guide offers a comparative analysis of three prominent modern synthetic strategies: Transition-Metal-Catalyzed C-H Activation/Annulation, [3+2] Dipolar Cycloaddition of Sydnones and Arynes, and the Davis-Beirut Reaction. It presents a quantitative comparison of their performance, detailed experimental protocols, and visual representations of the reaction pathways to assist researchers in selecting the most suitable method for their specific objectives.
Performance Comparison of Indazole Synthetic Routes
The selection of a synthetic route depends on factors such as desired yield, substrate availability, tolerance for functional groups, and scalability. The following table summarizes the key performance indicators for three distinct and widely used methods.
| Synthetic Route | Typical Yields | Substrate Scope | Key Advantages | Key Limitations |
| Transition-Metal-Catalyzed C-H Activation/Annulation | Moderate to high (50-95%)[1] | Broad scope for both coupling partners, good functional group tolerance.[1][6] | High atom economy, allows for the synthesis of complex and diverse indazole derivatives, applicable to both 1H and 2H isomers.[1][6] | Often requires expensive and potentially toxic transition-metal catalysts (e.g., Rh, Pd); may require optimization to avoid side reactions.[6][7] |
| [3+2] Dipolar Cycloaddition of Sydnones and Arynes | Good to excellent (often >80%)[1][8] | Broad tolerance for various functional groups on both sydnone and aryne precursors.[1][9] | High yields, excellent regioselectivity for 2H-indazoles, and mild reaction conditions.[1][8][9] | Requires the synthesis of sydnone precursors; some electron-deficient sydnones may be unreactive.[1][8] |
| Davis-Beirut Reaction | Good (typically 60-90%)[1] | Tolerates a range of alkyl and some aryl amines; sensitive to the alcohol solvent used.[1][10] | Metal-free, uses inexpensive starting materials, versatile for synthesizing various 2H-indazoles and indazolones.[1][10] | Can be low-yielding with certain substrates like secondary alcohols and anilines; may require optimization of reaction conditions (e.g., water content).[1][10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the three compared synthetic routes.
Transition-Metal-Catalyzed C-H Activation/Annulation (Rhodium-Catalyzed)
This protocol describes the synthesis of a 1H-indazole derivative from an arylimidate and a nitrosobenzene.
General Procedure:
-
To an oven-dried Schlenk tube, add the arylimidate (0.20 mmol), [Cp*RhCl2]2 (5.0 mol %), Cu(OAc)2 (20 mol %), and AgSbF6 (20 mol %).[1]
-
Evacuate the tube and backfill with argon.[1]
-
Add anhydrous 1,2-dichloroethane (DCE) (1.0 mL) and the nitrosobenzene (0.24 mmol, 1.2 equiv).[1]
-
Stir the reaction mixture at 80 °C for 24 hours.[1]
-
After cooling to room temperature, filter the mixture through a pad of Celite.[1]
-
Concentrate the filtrate in vacuo.[1]
-
Purify the residue by flash column chromatography on silica gel to afford the desired 1H-indazole.[1]
[3+2] Dipolar Cycloaddition of Sydnones and Arynes
This procedure outlines the synthesis of a 2H-indazole via the cycloaddition of a sydnone and an aryne precursor.
General Procedure:
-
Dissolve the sydnone (0.40 mmol) and the o-(trimethylsilyl)aryl triflate (0.60 mmol, 1.5 equiv) in anhydrous acetonitrile (4.0 mL) in a flame-dried round-bottom flask under an argon atmosphere.[1]
-
Add cesium fluoride (CsF) (1.2 mmol, 3.0 equiv) to the solution.[1]
-
Stir the reaction mixture at room temperature for 12 hours.[1]
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate (3 x 15 mL).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the residue by flash column chromatography on silica gel to afford the desired 2H-indazole.[1]
Davis-Beirut Reaction
This protocol describes a metal-free synthesis of 2H-indazoles from 2-nitrobenzylamines.
General Procedure:
-
Prepare the 2-nitrobenzylamine intermediate by reacting a nitrobenzyl bromide with a primary amine in a suitable solvent like tetrahydrofuran (THF).[10]
-
Dissolve the crude 2-nitrobenzylamine in an alcoholic solvent (e.g., ethanol).[10]
-
Add a 5% potassium hydroxide (KOH) alcoholic solution to the mixture.[10]
-
Heat the reaction mixture to 60 °C for approximately 6 hours.[10]
-
After cooling, neutralize the reaction mixture and perform a standard aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it.
-
Purify the resulting crude product by chromatography or recrystallization to obtain the pure 2H-indazole.
Visualization of Synthetic Pathways
Diagrams illustrating the logical flow and key transformations can aid in understanding the core principles of each synthetic route.
References
- 1. benchchem.com [benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caribjscitech.com [caribjscitech.com]
- 6. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2H-Indazoles by the [3+2] Cycloaddition of Arynes and Sydnones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl 3-iodo-1H-indazole-7-carboxylate: A Step-by-Step Guide
The proper disposal of Methyl 3-iodo-1H-indazole-7-carboxylate, a halogenated organic compound, is crucial for ensuring laboratory safety and environmental compliance. The following procedures provide a comprehensive framework for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste safely.
Hazard Identification and Data Summary
Before handling or disposing of this compound, it is essential to review its hazard profile. The table below summarizes the critical information that should be sought from the SDS.
| Information Category | Data Point | Significance for Disposal |
| GHS Hazard Classification | Acute Toxicity, Skin Irritation, Eye Irritation, Respiratory Irritation | Dictates the required Personal Protective Equipment (PPE) and handling procedures to prevent exposure. |
| Physical/Chemical Properties | Solid powder, solubility, stability | Informs proper storage conditions and potential reactions with other waste streams. |
| Stability and Reactivity | Incompatible with strong oxidizing agents, strong acids.[2] | Critical for waste segregation to prevent dangerous chemical reactions within the waste container. |
| Toxicological Information | Potential for skin, eye, and respiratory irritation.[2][3][4] The toxicological properties have not been fully investigated.[4] | Reinforces the need for caution and adherence to safety protocols. Organic iodide compounds can have various health effects.[5] |
| Disposal Considerations | Recommended Disposal Method | Must be disposed of as hazardous waste through an approved waste disposal plant.[4][6] Do not empty into drains.[2][4] |
Experimental Protocol: Chemical Waste Disposal Workflow
The following protocol outlines the procedural steps for the safe collection and disposal of this compound waste.
1. Hazard Assessment and Consultation:
-
Objective: To fully understand the risks and regulatory requirements.
-
Procedure:
-
Obtain and thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific protocols that comply with federal, state, and local regulations.[1]
-
2. Personal Protective Equipment (PPE) and Engineering Controls:
-
Objective: To ensure personal safety during handling.
-
Procedure:
3. Waste Segregation and Collection:
-
Objective: To prevent hazardous reactions and ensure proper disposal treatment.
-
Procedure:
-
Designate a specific hazardous waste container for "Halogenated Organic Solvents/Solids."[8] this compound contains iodine, a halogen, and must be segregated as such.[7][9]
-
Crucially, do not mix halogenated waste with non-halogenated waste. [9][10] The disposal of mixed waste is significantly more complex and costly.[7][9]
-
Do not contaminate the waste container with incompatible materials such as strong acids, bases, heavy metals, or oxidizers.[7][10]
-
Use only approved, leak-proof containers that are compatible with the chemical waste and have a tight-fitting screw-top cap.[8][11][12] The original container is often the best choice for storing waste.[12]
-
Keep the waste container closed at all times except when actively adding waste.[7][8][12]
-
4. Labeling and Storage:
-
Objective: To clearly identify waste for safe handling and regulatory compliance.
-
Procedure:
-
Affix a "Hazardous Waste" tag to the container as soon as the first drop of waste is added.[7][12]
-
Clearly write the full chemical name, "this compound," and list all other constituents and their approximate percentages. Do not use abbreviations or chemical formulas.[8]
-
Store the labeled container in a designated Satellite Accumulation Area (SAA).[7]
-
Ensure the container is stored with secondary containment to catch any potential leaks.[7][12]
-
Store in a cool, dry, and well-ventilated area away from heat or ignition sources.[7]
-
5. Arranging for Final Disposal:
-
Objective: To ensure the waste is transported and disposed of by certified professionals.
-
Procedure:
Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.
Caption: Chemical Waste Disposal Workflow Diagram.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. pubs.rsna.org [pubs.rsna.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. vumc.org [vumc.org]
Personal protective equipment for handling Methyl 3-iodo-1H-indazole-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Methyl 3-iodo-1H-indazole-7-carboxylate. As a halogenated indazole derivative, this compound requires careful management to ensure laboratory safety and environmental protection. The following procedures are based on safety data for structurally similar compounds and established best practices for handling halogenated organic chemicals.
Personal Protective Equipment (PPE)
The consistent and correct use of appropriate personal protective equipment is the primary line of defense against potential exposure. A comprehensive PPE protocol is mandatory.[1]
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 or equivalent standards.[1] | Protects eyes from chemical splashes and airborne particles. |
| Face Shield | To be worn in conjunction with safety goggles. | Provides a secondary layer of protection for the entire face from splashes or unexpected reactions.[1] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. | Prevents direct skin contact with the chemical. Gloves should be inspected for integrity before each use and replaced immediately if contaminated.[1] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat with a full front closure is required. | Protects skin and personal clothing from contamination.[1] |
| Full-Length Pants and Closed-Toe Shoes | Ensures no exposed skin on the lower body and feet.[1] | ||
| Respiratory Protection | NIOSH-approved Respirator | An N95 or higher-rated respirator is necessary. | Required when handling the solid compound outside of a certified chemical fume hood to prevent the inhalation of dust particles.[1][2] |
Operational Plan
Engineering Controls
-
All manipulations of this compound, including weighing, transferring, and preparing solutions, as well as handling its waste, must be performed inside a certified chemical fume hood.[3] This minimizes the risk of inhaling dust or vapors.
-
An operational and easily accessible eyewash station and safety shower must be in the immediate vicinity of the work area.[3]
Handling Procedures
-
Preparation:
-
Confirm that all necessary PPE is available and in good condition.[1]
-
Verify that the chemical fume hood has a current certification and is functioning correctly.[1]
-
To minimize traffic in and out of the containment area, assemble all required glassware, reagents, and other equipment within the fume hood before commencing work.[1]
-
-
Handling the Compound:
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Segregate and dispose of all contaminated materials according to the disposal plan outlined below.[1]
-
Spill Management
-
Alert Personnel: In the event of a spill, immediately notify all personnel in the vicinity.
-
Evacuate: For large spills or spills in poorly ventilated areas, evacuate the immediate area.[2]
-
Control and Clean-up (for minor spills):
-
Only personnel trained in spill cleanup procedures and wearing appropriate PPE should address the spill.[2]
-
To avoid creating airborne dust, gently cover the spill with an inert absorbent material and carefully sweep it up.[2]
-
Place the collected spilled material and absorbent into a designated hazardous waste container.
-
Disposal Plan
As a halogenated organic compound, this compound is classified as hazardous waste and must be disposed of in accordance with institutional and regulatory standards.[2][3]
Waste Segregation
-
Designated Waste Containers: Use separate, clearly labeled, and dedicated waste containers for "Halogenated Organic Solids" and "Halogenated Organic Liquids." These containers should be made of a compatible material, such as high-density polyethylene (HDPE), and must have a secure, tight-fitting lid.[2][3]
-
No Mixing of Waste Streams: It is critical to never mix halogenated waste with non-halogenated organic waste to ensure proper disposal.[3]
Disposal Procedures
-
Solid Waste: All disposable items that have been in contact with the chemical, including gloves, weigh boats, and paper towels, must be collected in a designated hazardous waste bag inside the fume hood. This bag should then be sealed and placed into the "Halogenated Organic Solids" container.[1]
-
Liquid Waste: Collect all unused solutions and reaction mixtures in a sealed and clearly labeled "Halogenated Organic Liquid Waste" container.
-
Contaminated Labware:
-
Perform an initial rinse of the contaminated glassware with a suitable solvent, such as ethanol or acetone.
-
This initial rinsate must be collected and disposed of as "Halogenated Organic Liquid Waste."[3]
-
Following this decontamination step, the glassware can be washed according to standard laboratory procedures.[3]
-
Final Disposal
-
All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]
-
On-site treatment methods, such as neutralization, or disposal down the drain are strictly prohibited for this chemical.[2]
Experimental Workflow
References
Featured Recommendations
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| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
